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  • Product: Methyl 4-(2-morpholinoethoxy)benzoate
  • CAS: 92501-87-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 4-(2-morpholinoethoxy)benzoate: A Key Intermediate in Drug Development

Introduction Methyl 4-(2-morpholinoethoxy)benzoate is a significant chemical intermediate, particularly in the synthesis of Selective Estrogen Receptor Modulators (SERMs). Its unique structural features, comprising a ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 4-(2-morpholinoethoxy)benzoate is a significant chemical intermediate, particularly in the synthesis of Selective Estrogen Receptor Modulators (SERMs). Its unique structural features, comprising a benzoate ester, a flexible ethoxy linker, and a terminal morpholine ring, make it a valuable building block for creating compounds that can selectively interact with estrogen receptors. This guide provides a comprehensive overview of its chemical structure, physical properties, a detailed synthesis protocol, and its critical role in the landscape of modern drug development, with a focus on SERMs. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.

Chemical Structure and Identification

The molecular structure of Methyl 4-(2-morpholinoethoxy)benzoate is characterized by a central benzene ring substituted with a methoxycarbonyl group at the 4-position and a 2-morpholinoethoxy side chain.

  • IUPAC Name: methyl 4-(2-morpholinoethoxy)benzoate

  • CAS Number: 92501-87-6

  • Molecular Formula: C₁₄H₁₉NO₄

  • Molecular Weight: 265.31 g/mol

The morpholine moiety, a saturated heterocycle containing both an ether and a secondary amine functionality, imparts specific physicochemical properties to the molecule, influencing its solubility and potential for biological interactions. The ethoxy linker provides conformational flexibility, which can be crucial for the optimal orientation of the molecule within a biological target.

Figure 1: 2D Chemical Structure of Methyl 4-(2-morpholinoethoxy)benzoate

Physicochemical Properties

While specific experimental data for some physical properties of Methyl 4-(2-morpholinoethoxy)benzoate are not widely published, a combination of data from related compounds and predictive models allows for a reliable estimation.

PropertyValue (Predicted/Reported)Source
Molecular Formula C₁₄H₁₉NO₄-
Molecular Weight 265.31 g/mol -
Appearance Off-white to pale yellow solid (Expected)General observation for similar compounds
Melting Point Not available (Predicted to be a low-melting solid)-
Boiling Point > 300 °C (Predicted)-
Solubility Soluble in organic solvents like DMF, DMSO, and chlorinated solvents. Limited solubility in water.General chemical principles

Synthesis Protocol: Williamson Ether Synthesis

The most common and efficient method for the synthesis of Methyl 4-(2-morpholinoethoxy)benzoate is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of methyl 4-hydroxybenzoate reacts with a 2-halo-morpholine derivative.

Synthesis_Workflow Start Start Reactants Methyl 4-hydroxybenzoate 4-(2-Chloroethyl)morpholine hydrochloride Potassium Carbonate (Base) Start->Reactants Reaction Williamson Ether Synthesis Heat (e.g., 80-100 °C) Reactants->Reaction Solvent Dimethylformamide (DMF) Solvent->Reaction Workup Aqueous Workup Extraction with Organic Solvent Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 4-(2-morpholinoethoxy)benzoate Purification->Product

A streamlined workflow for the synthesis of Methyl 4-(2-morpholinoethoxy)benzoate.

Experimental Protocol:

  • Reactant Preparation: To a solution of methyl 4-hydroxybenzoate (1.0 equivalent) in dry dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 equivalents).

  • Addition of Alkyl Halide: To the stirred suspension, add 4-(2-chloroethyl)morpholine hydrochloride (1.1-1.2 equivalents) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Methyl 4-(2-morpholinoethoxy)benzoate.

Spectroscopic Characterization

The structural integrity of the synthesized Methyl 4-(2-morpholinoethoxy)benzoate can be confirmed by various spectroscopic techniques.

4.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the para-substituted benzene ring.

  • Methoxy Protons: A singlet around δ 3.8-3.9 ppm corresponding to the methyl ester group.

  • Ethoxy Protons: Two triplets corresponding to the -OCH₂CH₂- linker. The protons closer to the aromatic ring will be further downfield.

  • Morpholine Protons: Two multiplets or broad singlets in the aliphatic region (typically δ 2.5-3.8 ppm) corresponding to the two sets of methylene protons in the morpholine ring.

4.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

  • Carbonyl Carbon: A signal in the downfield region (typically δ 165-170 ppm) corresponding to the ester carbonyl group.

  • Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm).

  • Methoxy Carbon: A signal around δ 50-55 ppm.

  • Ethoxy Carbons: Two signals for the -OCH₂CH₂- carbons.

  • Morpholine Carbons: Two signals for the methylene carbons of the morpholine ring.

4.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 265 or 266, respectively, confirming the molecular weight.

4.4. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

  • C=O Stretch: A strong absorption band around 1710-1730 cm⁻¹ characteristic of the ester carbonyl group.

  • C-O Stretch: Strong absorption bands in the region of 1250-1000 cm⁻¹ corresponding to the C-O stretching of the ester and ether linkages.

  • C-H Stretch: Aromatic and aliphatic C-H stretching vibrations typically observed around 3100-2850 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

Role in Drug Development: A Precursor to Selective Estrogen Receptor Modulators (SERMs)

Methyl 4-(2-morpholinoethoxy)benzoate serves as a crucial intermediate in the synthesis of non-steroidal SERMs.[1] SERMs are a class of compounds that exhibit tissue-selective estrogenic and anti-estrogenic activities.[2] This dual activity allows them to be used for the treatment of hormone-receptor-positive breast cancer, osteoporosis, and menopausal symptoms.[2]

The general pharmacophore for many SERMs includes two aromatic rings connected by a linker, and a basic side chain. The 4-(2-morpholinoethoxy)phenyl moiety of Methyl 4-(2-morpholinoethoxy)benzoate provides the core structure for one of these aromatic rings and the essential basic side chain. The morpholine group, in particular, is a common feature in many SERMs due to its favorable pharmacokinetic properties.

SERM_Pharmacophore Intermediate Methyl 4-(2-morpholinoethoxy)benzoate Aromatic Ring Linker Basic Side Chain Modification Further Chemical Modifications Intermediate:f0->Modification Intermediate:f1->Modification Intermediate:f2->Modification SERM Active SERM Core Structure Linker Basic Side Chain Modification->SERM Target Estrogen Receptor SERM->Target Binding

The role of the intermediate in the synthesis of active SERMs.

The ester group of Methyl 4-(2-morpholinoethoxy)benzoate can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecular fragments to build the final SERM structure. Alternatively, the ester can be reduced to an alcohol, providing another functional handle for further chemical elaboration.

Conclusion

Methyl 4-(2-morpholinoethoxy)benzoate is a well-defined chemical entity with a significant role in medicinal chemistry. Its straightforward synthesis via the Williamson ether synthesis and its versatile chemical handles make it an attractive starting material for the construction of complex molecules. As an essential precursor to a range of SERMs, it continues to be a compound of high interest for researchers and scientists dedicated to the development of new and improved therapies for hormone-related diseases. This guide has provided a detailed overview of its chemical and physical properties, a reliable synthesis protocol, and its strategic importance in the field of drug discovery.

References

  • Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. Medicinal Chemistry, 2018.

  • Methyl 4-(2-morpholin-4-yl-ethoxy)benzoate - Chemical Substance Information. NextSDS.

  • Williamson Ether Synthesis. Master Organic Chemistry.

  • Pharmacotherapeutic considerations of selective estrogen receptor modulators for vascular protection. Frontiers in Endocrinology.

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI.

  • The Williamson Ether Synthesis. University of California, Irvine - Department of Chemistry.

  • Selective estrogen receptor modulator. Wikipedia.

Sources

Exploratory

The Pharmacophoric Utility of Methyl 4-(2-morpholinoethoxy)benzoate in Antibacterial Drug Discovery

Executive Summary In the landscape of modern antibacterial drug development, Methyl 4-(2-morpholinoethoxy)benzoate is rarely evaluated as a standalone therapeutic agent. Instead, it serves as a highly privileged chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern antibacterial drug development, Methyl 4-(2-morpholinoethoxy)benzoate is rarely evaluated as a standalone therapeutic agent. Instead, it serves as a highly privileged chemical building block and intermediate. The derived 4-(2-morpholinoethoxy)phenyl moiety acts as a critical pharmacophore, fundamentally altering the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of advanced antibacterial scaffolds.

This whitepaper provides an in-depth technical analysis of how this specific structural motif is leveraged to overcome multidrug resistance (MDR) in ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species ). We will explore its mechanistic role in two primary classes of antibacterials: ATP-competitive DNA Gyrase/Topoisomerase IV inhibitors and semi-synthetic glycopeptides .

Chemical Rationale: Why the Morpholinoethoxy Motif?

As a Senior Application Scientist designing novel antibacterials, the selection of side chains is never arbitrary. The incorporation of the 4-(2-morpholinoethoxy)benzoate substructure into a drug scaffold solves specific physicochemical and target-engagement challenges[1]:

  • Aqueous Solubility & pKa Modulation: Highly lipophilic antibacterial scaffolds (such as benzothiazoles or thiophenes) often fail in vivo due to poor kinetic and thermodynamic solubility. The morpholine ring is a weak base with a pKa of approximately 8.3. At a physiological pH of 7.4, it exists in a dynamic equilibrium, partially protonated. This ionization drastically improves aqueous solubility without completely sacrificing the membrane permeability required to penetrate the Gram-negative outer membrane [2].

  • Conformational Flexibility & Solvent Channel Interaction: The ethoxy linker provides rotational freedom. In the context of enzyme active sites (like the ATP-binding pocket of DNA gyrase), this allows the morpholine oxygen and nitrogen atoms to project into solvent-exposed channels, forming critical hydrogen bonds with water molecules or specific residues (e.g., Arg76 or Arg136 in GyrB) without inducing steric clashes [1].

  • Mitigation of Off-Target Toxicity: Compared to primary or secondary aliphatic amines, the morpholine ring is sterically hindered and possesses an oxygen heteroatom that lowers overall basicity and lipophilicity. This specific balance is known to reduce off-target binding to the hERG potassium channel, thereby minimizing cardiotoxicity risks during lead optimization.

Primary Application: Dual Targeting of DNA Gyrase and Topoisomerase IV

The most prominent use of the morpholinoethoxy benzoate building block in recent years is in the synthesis of novel, narrow-spectrum and broad-spectrum inhibitors of bacterial type II topoisomerases (DNA Gyrase and Topoisomerase IV) [1, 4].

Mechanism of Action

Bacterial DNA gyrase (a heterotetramer of GyrA and GyrB) and Topoisomerase IV (ParC and ParE) are essential for DNA replication, catalyzing the ATP-dependent negative supercoiling and decatenation of DNA, respectively.

Derivatives synthesized from methyl 4-(2-morpholinoethoxy)benzoate (such as pyrrole-carboxamido benzothiazoles) function as ATP-competitive inhibitors . They bind directly to the 24 kDa amino-terminal subdomain of GyrB (GyrB24) and the corresponding ParE subunit.

  • The Core Scaffold: Binds the lipophilic floor of the ATP pocket.

  • The Morpholinoethoxy Tail: Extends toward the solvent-accessible opening of the pocket. The protonated morpholine nitrogen forms salt bridges or water-mediated hydrogen bonds, anchoring the inhibitor and drastically lowering the IC50 into the sub-nanomolar range [1].

MOA A Morpholinoethoxy-bearing Inhibitor B Outer Membrane Penetration (Gram-Negative Pathogens) A->B Enhanced by optimized logD C DNA Gyrase (GyrB) ATP-Binding Site B->C High Affinity (IC50 < 10 nM) D Topoisomerase IV (ParE) ATP-Binding Site B->D Dual Targeting E Competitive Blockade of ATP Hydrolysis C->E D->E F Inhibition of DNA Supercoiling & Decatenation E->F Prevents Replication Fork Progression G Bacterial Cell Death (Bactericidal) F->G

Diagram 1: Mechanism of action for morpholinoethoxy-derived dual GyrB/ParE inhibitors.
Quantitative Efficacy Data

The integration of the morpholinoethoxy moiety yields compounds with exceptional potency against wild-type and multidrug-resistant (MDR) clinical isolates.

Compound Class / DerivativeTarget EnzymeIC50 (Enzyme)PathogenMIC (µg/mL)
Benzothiazole-morpholinoethoxy (Compound 27) [1]E. coli GyrB< 10 nME. coli (WT)4.0
Benzothiazole-morpholinoethoxy (Compound 27)[1]A. baumannii GyrB< 10 nMA. baumannii (MDR)0.5 - 8.0
Pyrrolamide-morpholinoethoxy (Compound 31h) [4]S. aureus GyrB4.1 nMS. aureus (MRSA)0.125 - 8.0
Thiophene-morpholinoethoxy (Compound 49) [2]M. tuberculosis GyrB4.1 nMM. tuberculosis0.63

Table 1: Inhibitory concentrations and Minimum Inhibitory Concentrations (MIC) of various morpholinoethoxy-derived antibacterials.

Secondary Application: Semi-Synthetic Glycopeptides

Beyond topoisomerase inhibitors, methyl 4-(2-morpholinoethoxy)benzoate is utilized in the synthesis of semi-synthetic heptapeptidic glycopeptides (analogs of vancomycin and teicoplanin) [3].

Mechanism of Action

Natural glycopeptides inhibit cell wall synthesis by binding to the D-alanyl-D-alanine terminus of cell wall precursor peptides. However, VanA-type resistant bacteria (e.g., VRE) alter this terminus to D-alanyl-D-lactate, reducing vancomycin binding affinity by 1,000-fold.

By chemically appending a 4-(2-morpholinoethoxy)benzoyl side chain to the glycopeptide core, researchers create a dual-mechanism agent :

  • The glycopeptide core continues to bind available D-Ala-D-Ala targets.

  • The lipophilic benzoate ring, coupled with the basic morpholine group, acts as a hydrophobic anchor. It embeds into the bacterial cytoplasmic membrane, increasing the local concentration of the drug at the site of cell wall synthesis and physically disrupting membrane integrity. This dual action restores bactericidal activity against highly resistant Gram-positive strains [3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the standard workflow for synthesizing and validating morpholinoethoxy-derived antibacterial candidates.

Protocol A: Base Hydrolysis of Methyl 4-(2-morpholinoethoxy)benzoate

Before coupling to an antibacterial scaffold, the methyl ester must be converted to a reactive carboxylic acid [3].

  • Reaction Setup: Dissolve 0.9 g (3.4 mmol) of methyl 4-(2-morpholinoethoxy)benzoate in 2 mL of methanol (MeOH).

  • Hydrolysis: Add 2 mL of 2N aqueous NaOH. Stir the biphasic mixture continuously at 40°C for 2 hours.

  • Monitoring: Monitor reaction completion via Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol 9:1). Ensure no starting material remains.

  • Workup: Remove the organic solvent under reduced pressure. Acidify the remaining aqueous residue to pH 4.0 using 1N HCl.

  • Isolation: Filter the resulting precipitate, wash with ice-cold water, and dry under a vacuum to yield 4-(2-morpholinoethoxy)benzoic acid (approx. 97% yield). Self-Validation: Confirm product identity and purity via 1H NMR (DMSO-d6) and LC-MS before proceeding to amide coupling.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

To validate the on-target mechanism of action for GyrB inhibitors[1, 4].

  • Assay Preparation: Prepare a reaction mixture (30 µL) containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL BSA.

  • Substrate & Enzyme: Add 0.5 µg of relaxed pBR322 plasmid DNA and 1 U of E. coli or S. aureus DNA gyrase.

  • Inhibitor Addition: Add the morpholinoethoxy-derived test compound dissolved in DMSO (final DMSO concentration 5%). Control: Use Novobiocin as a positive control and a DMSO-only well as a negative control.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 30 µL of Stop Buffer (40% sucrose, 100 mM Tris-HCl pH 7.5, 100 mM EDTA, 0.5 mg/mL bromophenol blue).

  • Analysis: Separate the DNA topoisomers via electrophoresis on a 1% agarose gel in TAE buffer. Stain with ethidium bromide and quantify the supercoiled DNA band using densitometry to calculate the IC50​ .

Workflow S1 Synthesis of Morpholinoethoxy Derivatives S2 On-Target Validation (GyrB Supercoiling Assay) S1->S2 Confirm Enzyme Inhibition S3 Phenotypic Screening (Broth Microdilution MIC) S2->S3 Test ESKAPE Pathogens S4 ADMET Profiling (Solubility & Microsomal Stability) S3->S4 Select Potent Hits (< 1 µg/mL) S5 In Vivo Efficacy (Murine Infection Models) S4->S5 Lead Candidate Selection

Diagram 2: Experimental workflow for validating morpholinoethoxy-based antibacterials.

Conclusion

Methyl 4-(2-morpholinoethoxy)benzoate is a cornerstone intermediate in contemporary medicinal chemistry. By introducing a precisely balanced basic, hydrophilic, and flexible moiety, it rescues highly lipophilic antibacterial scaffolds from pharmacokinetic failure. Whether anchoring glycopeptides into the membranes of MRSA or driving sub-nanomolar affinity in the ATP-binding pockets of Gram-negative DNA gyrase, this pharmacophore remains an essential tool for drug development professionals combating the antimicrobial resistance crisis.

References

  • Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. ACS Publications. Available at:[Link]

  • Development of narrow-spectrum topoisomerase-targeting antibacterials against mycobacteria. VU Research Portal. Available at:[Link]

  • Semi-synthetic heptapeptidic glycopeptides for the treatment of bacterial infections.Google Patents (GB2465863A).
  • New dual ATP-competitive inhibitors of bacterial DNA gyrase and topoisomerase IV active against ESKAPE pathogens. European Journal of Medicinal Chemistry. Available at:[Link]

Foundational

A Technical Guide to the Mass Determination of Methyl 4-(2-morpholinoethoxy)benzoate

Introduction In the landscape of modern drug discovery and development, the precise characterization of small molecules is a foundational requirement. Compounds such as Methyl 4-(2-morpholinoethoxy)benzoate, a substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the precise characterization of small molecules is a foundational requirement. Compounds such as Methyl 4-(2-morpholinoethoxy)benzoate, a substituted benzoate ester incorporating a morpholine moiety, serve as versatile scaffolds and intermediates in medicinal chemistry. The accuracy of every subsequent experiment, from quantitative analysis to metabolic profiling, hinges on the unambiguous confirmation of a compound's identity and purity. The most fundamental of these characteristics are its molecular weight and exact mass.

This guide provides a detailed exploration of these two critical parameters for Methyl 4-(2-morpholinoethoxy)benzoate. It is designed for researchers, scientists, and drug development professionals, moving beyond simple definitions to explain the causality behind the calculations and the robust experimental protocols required for their verification. We will dissect the theoretical basis for these values and present a self-validating experimental workflow for their determination using high-resolution mass spectrometry (HRMS).

Part 1: Foundational Concepts: Molecular Weight vs. Exact Mass

A common point of confusion, even among seasoned scientists, is the distinction between molecular weight and exact mass. While often used interchangeably in conversation, they are distinct concepts rooted in the isotopic composition of elements. Understanding this difference is crucial for the correct application and interpretation of analytical data.

  • Molecular Weight (or Average Molecular Mass): This value is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. The calculation uses the standard atomic weight of each element as found on the periodic table, which accounts for the natural abundance of its isotopes. Molecular weight is a bulk property, essential for gravimetric analysis and stoichiometric calculations in the laboratory (e.g., preparing a solution of a specific molarity).

  • Exact Mass (and Monoisotopic Mass): This value is calculated by summing the masses of the most abundant, stable isotope of each constituent atom (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). High-resolution mass spectrometers are capable of distinguishing between these isotopic variants and, therefore, measure the exact mass of a specific isotopic configuration of a molecule. The monoisotopic mass, which is the exact mass calculated using the principal isotopes, is the most critical value for accurate mass determination and molecular formula confirmation in mass spectrometry.[1][2]

The following table summarizes the key distinctions:

FeatureMolecular WeightExact Mass (Monoisotopic)
Basis of Calculation Weighted average of all natural isotopesMass of the most abundant stable isotope
Source of Atomic Masses Standard Atomic Weight (Periodic Table)Principal Isotope Mass
Value Type Average (decimal value)Precise (decimal value to many places)
Primary Application Stoichiometry, gravimetric analysisMolecular formula confirmation via HRMS
Instrumentation Not directly measured; calculatedHigh-Resolution Mass Spectrometry (e.g., TOF, Orbitrap)

Part 2: Physicochemical Properties of Methyl 4-(2-morpholinoethoxy)benzoate

Accurate identification begins with a clear compilation of the compound's fundamental properties. Based on its chemical structure, we can define the key identifiers and mass-related values for Methyl 4-(2-morpholinoethoxy)benzoate.

PropertyValueSource / Method
Chemical Name Methyl 4-(2-morpholinoethoxy)benzoateIUPAC Nomenclature
Synonyms Methyl 4-(2-(morpholin-4-yl)ethoxy)benzoate-
CAS Number 92501-87-6Chemical Abstract Service
Molecular Formula C₁₄H₁₉NO₄Structural Analysis
Molecular Weight 265.31 g/mol Calculation (Isotopic Average)
Exact Mass 265.13141 DaCalculation (Monoisotopic)

Part 3: Theoretical Calculation of Mass

The foundation of experimental verification is a sound theoretical prediction. Here, we detail the calculations for both the molecular weight and the exact mass of Methyl 4-(2-morpholinoethoxy)benzoate based on its molecular formula, C₁₄H₁₉NO₄ .

Molecular Weight Calculation

This calculation uses the standard atomic weights, which are the weighted averages of the natural isotopic abundances.

  • Carbon (C): 14 atoms × 12.011 g/mol = 168.154 g/mol

  • Hydrogen (H): 19 atoms × 1.008 g/mol = 19.152 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 4 atoms × 15.999 g/mol = 63.996 g/mol

  • Total Molecular Weight: 168.154 + 19.152 + 14.007 + 63.996 = 265.309 g/mol

Exact Mass (Monoisotopic) Calculation

This calculation uses the mass of the most abundant isotope for each element, which is the value a high-resolution mass spectrometer aims to measure.

  • Carbon (¹²C): 14 atoms × 12.000000 Da = 168.000000 Da

  • Hydrogen (¹H): 19 atoms × 1.007825 Da = 19.148675 Da

  • Nitrogen (¹⁴N): 1 atom × 14.003074 Da = 14.003074 Da

  • Oxygen (¹⁶O): 4 atoms × 15.994915 Da = 63.979660 Da

  • Total Exact Mass: 168.000000 + 19.148675 + 14.003074 + 63.979660 = 265.131409 Da

Part 4: Experimental Determination via High-Resolution Mass Spectrometry

Theoretical values must be confirmed by empirical data. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the exact mass of a small molecule, thereby confirming its elemental composition.

Causality Behind Experimental Choices

The choice of instrumentation is critical for achieving the necessary accuracy and precision. For a molecule like Methyl 4-(2-morpholinoethoxy)benzoate, a Liquid Chromatography system coupled to a Quadrupole Time-of-Flight (LC-QTOF) or Orbitrap mass spectrometer is ideal.

  • Ionization Source (Electrospray Ionization - ESI): The morpholine nitrogen and ester carbonyls make the molecule sufficiently polar and lend it a basic site. ESI is a "soft" ionization technique that generates intact molecular ions in the gas phase with minimal fragmentation, which is essential for observing the precursor ion. Positive ion mode is chosen to protonate the basic morpholine nitrogen, yielding the [M+H]⁺ ion.

  • Mass Analyzer (TOF or Orbitrap): Both TOF and Orbitrap analyzers offer high resolving power (>20,000 FWHM) and excellent mass accuracy (<5 ppm).[3][4][5] This capability is non-negotiable, as it allows the instrument to differentiate the target ion from other ions with very similar nominal masses, providing a high-confidence measurement of the exact mass.

Self-Validating Protocol: HRMS Analysis

This protocol is designed to be self-validating by incorporating a continuous internal calibration, ensuring that mass accuracy is maintained throughout the analytical run.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of Methyl 4-(2-morpholinoethoxy)benzoate in HPLC-grade Methanol. b. Create a working solution by diluting the stock solution to 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). The formic acid aids in the protonation of the analyte.

2. Instrument Calibration: a. Perform an external calibration of the mass spectrometer according to the manufacturer's protocol using a certified calibration solution. This establishes a baseline mass accuracy across the desired mass range. b. Prepare an infusion solution containing a known reference compound (e.g., a lock mass standard provided by the instrument vendor) that will be continuously introduced into the ion source alongside the sample. This internal calibrant allows the system to correct for any mass drift due to thermal fluctuations or electronic instability in real-time.

3. LC-HRMS Method Setup:

  • LC System:
  • Column: C18, 2.1 x 50 mm, 1.8 µm (or similar high-efficiency column).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Flow Rate: 0.4 mL/min.
  • Gradient: 5% B to 95% B over 5 minutes.
  • Injection Volume: 2 µL.
  • HRMS System (Positive ESI Mode):
  • Scan Range: m/z 100 - 1000.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Gas Flow: 600 L/hr.
  • Data Acquisition: Centroid mode.
  • Internal Calibrant: Enable lock mass correction using the known m/z of the reference standard.

4. Data Acquisition and Analysis: a. Inject the prepared sample and acquire the data. b. Process the resulting chromatogram to locate the peak corresponding to the analyte. c. Extract the mass spectrum for this peak. The spectrum should be dominated by the protonated molecular ion [M+H]⁺. d. Measure the m/z of the monoisotopic peak for the [M+H]⁺ ion. e. Compare the experimentally measured exact mass to the theoretical value. The mass error, calculated in parts-per-million (ppm), should be less than 5 ppm for confident identification.

Expected Data Presentation

The primary goal is to match the measured mass with the theoretical mass. Due to the presence of sodium in solvents and vials, it is also common to observe a sodium adduct.

Ion SpeciesTheoretical m/zExpected Experimental m/z (within 5 ppm)
[M+H]⁺ 266.13869266.13736 – 266.14002
[M+Na]⁺ 288.12063288.11919 – 288.12207

Part 5: Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HRMS protocol, from sample preparation to confident identification.

HRMS_Workflow cluster_prep 1. Preparation cluster_instrument 2. Instrumentation cluster_analysis 3. Data Processing cluster_result 4. Result Sample Analyte Sample (1 µg/mL) LC LC Separation Sample->LC Inject Calibrant Internal Calibrant (Lock Mass) ESI ESI Source (+ Ionization) Calibrant->ESI Continuous Infusion LC->ESI MS HRMS Analyzer (QTOF or Orbitrap) ESI->MS Detector Detector MS->Detector RawData Raw Data Acquisition (m/z vs. Intensity) Detector->RawData LockMass Lock Mass Correction RawData->LockMass MassExtract Mass Extraction LockMass->MassExtract Comparison Comparison & Validation MassExtract->Comparison Result Confident Identification (Mass Error < 5 ppm) Comparison->Result

Caption: High-Resolution Mass Spectrometry workflow for exact mass determination.

Conclusion

The precise determination of mass is a non-negotiable first step in the characterization of chemical entities like Methyl 4-(2-morpholinoethoxy)benzoate. This guide has established its theoretical molecular weight as 265.31 g/mol and its exact mass as 265.13141 Da . More importantly, it has provided the scientific rationale and a robust, self-validating experimental protocol for confirming this exact mass to within 5 ppm, which stands as the industry standard for confident molecular formula assignment. For professionals in drug discovery and development, mastering these concepts and techniques is not merely an academic exercise; it is a prerequisite for ensuring data integrity and accelerating the path from discovery to clinical application.

References

  • Hernandez, F., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13, 929–932. Available at: [Link]

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2, 140-150. Available at: [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. Available at: [Link]

  • PubChem. (n.d.). PubChem Database. National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Sitarska, A. (2021). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-[2-(acetylamino)ethoxy]benzoate. Retrieved March 27, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate. Retrieved March 27, 2026, from [Link]

Sources

Exploratory

Solvation Dynamics and Kinetic Profiling of Methyl 4-(2-morpholinoethoxy)benzoate in Polar Aprotic Environments

Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly semi-synthetic glycopeptides like telavancin or vancomycin analogs—Methyl 4-(2-morpholinoethoxy)benzoate serves as a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly semi-synthetic glycopeptides like telavancin or vancomycin analogs—Methyl 4-(2-morpholinoethoxy)benzoate serves as a critical structural building block [1]. This intermediate provides both a lipophilic aromatic spacer and a basic morpholine moiety, which are essential for enhancing the pharmacokinetic profiles of downstream antibacterial agents.

However, the handling, purification, and coupling of this intermediate hinge entirely on its solvation profile. This whitepaper provides an in-depth technical analysis of the solubility thermodynamics of Methyl 4-(2-morpholinoethoxy)benzoate in polar aprotic solvents, detailing the causality behind solvent selection, quantitative solubility metrics, and self-validating experimental workflows.

Physicochemical Anatomy & Thermodynamic Causality

To understand why polar aprotic solvents are the gold standard for this compound, we must deconstruct its molecular architecture:

  • The Morpholine Ring: A tertiary amine and cyclic ether. It acts as a strong hydrogen-bond acceptor.

  • The Benzoate Ester: A polar, electron-withdrawing group that contributes to the molecule's overall dipole moment.

  • The Aryl-Alkyl Backbone: Provides significant lipophilicity, making the molecule practically insoluble in pure aqueous media due to the high entropic penalty of cavity formation in water.

Why Polar Aprotic Solvents?

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—possess high dielectric constants ( ϵ ) and strong dipole moments, but lack O-H or N-H hydrogen-bond donors [2].

The Causality of Solvation: When Methyl 4-(2-morpholinoethoxy)benzoate is introduced to a polar protic solvent (like methanol or water), the solvent aggressively hydrogen-bonds to the morpholine nitrogen. This solvation shell hinders the molecule's reactivity and alters its partitioning. Conversely, polar aprotic solvents solvate the molecule primarily through dipole-dipole interactions . The solvent's strong dipole aligns with the ester and ether oxygens, while the lack of hydrogen bonding leaves the morpholine nitrogen "naked" and thermodynamically free. This reduces the energy barrier for dissolution, resulting in exceptionally high solubility and preserving the intermediate's reactivity for downstream nucleophilic or basic interactions [2].

Quantitative Solubility Matrix

The following table summarizes the physicochemical properties of key polar aprotic solvents and their corresponding estimated solubility capacities for Methyl 4-(2-morpholinoethoxy)benzoate at standard ambient temperature (25°C).

SolventDielectric Constant ( ϵ )Dipole Moment (D)H-Bond DonorEstimated Solubility at 25°C (mg/mL)Process Application Suitability
Dimethyl Sulfoxide (DMSO) 46.73.96No> 150Ideal for high-concentration stock solutions and biological assay screening.
N,N-Dimethylformamide (DMF) 36.73.82No~ 120Gold standard for scaling up synthesis and subsequent peptide coupling steps.
Acetonitrile (MeCN) 37.53.92No~ 80Preferred for HPLC mobile phases, crystallization antisolvent workflows, and precipitation.

Mechanistic Workflows

The solvation and subsequent synthetic utilization of this intermediate follow precise thermodynamic pathways. The diagrams below illustrate the logical flow of these processes.

Solvation Dynamics

Solvation A Crystalline Intermediate B Polar Aprotic Solvent (DMSO/DMF) A->B Dispersion C Dipole-Dipole Solvation B->C Cavity Formation D Homogeneous Solution C->D Thermodynamic Equilibrium

Figure 1: Solvation dynamics of the intermediate in polar aprotic environments.

Downstream Synthetic Application (Saponification)

Once solubilized, the ester is typically hydrolyzed to yield the free acid for peptide coupling. The following workflow is adapted from validated patent literature [1].

Synthesis A Methyl 4-(2-morpholinoethoxy)benzoate in Solution B NaOH (aq) / MeOH 40°C, 2 hrs A->B Saponification C Solvent Removal & Acidification (pH 4) B->C Workup D 4-(2-morpholinoethoxy)benzoic acid (Precipitate) C->D Filtration & Wash

Figure 2: Downstream saponification workflow to yield the free benzoic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of solubility and the execution of downstream reactions must not rely on assumption. The following protocols are designed as self-validating systems , meaning the experiment inherently proves its own accuracy through built-in control metrics.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Objective: Determine the absolute solubility of Methyl 4-(2-morpholinoethoxy)benzoate in DMSO at 25°C.

Step-by-Step Methodology:

  • Saturation: Add 500 mg of the intermediate to a 5 mL amber glass vial.

  • Solvent Addition: Add 2.0 mL of anhydrous DMSO to the vial.

  • Agitation: Seal the vial and place it in an orbital thermoshaker set to 25.0 ± 0.1°C at 300 RPM.

  • Sampling (Control 1 - Equilibrium Check): Extract a 50 µL aliquot at t=24 hours and t=48 hours. Filter each through a 0.22 µm PTFE syringe filter.

  • Dilution: Dilute the filtered aliquots 1:1000 in Acetonitrile to fall within the linear range of the detector.

  • Quantification: Analyze via HPLC-UV (C18 column, 254 nm, MeCN/Water gradient).

Self-Validation Criteria:

  • Equilibrium Validation: The concentration difference between the 24h and 48h samples must be <2% . If >2% , the system has not reached thermodynamic equilibrium, and agitation must continue.

  • Stability Validation (Control 2): The chromatographic purity of the API peak in the 48h sample must remain ≥98% . The hygroscopic nature of DMSO can introduce trace water; if the peak area drops and a new peak (the free acid) appears, premature ester hydrolysis has occurred, invalidating the solubility metric.

  • Linearity Validation (Control 3): The 5-point calibration curve of standard solutions must yield an R2≥0.999 .

Protocol B: Saponification to 4-(2-morpholinoethoxy)benzoic acid

Objective: Convert the ester intermediate to its free acid form for subsequent peptide coupling [1].

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.9 g (3.4 mmol) of Methyl 4-(2-morpholinoethoxy)benzoate in 2 mL of Methanol (MeOH).

  • Catalysis: Slowly add 2 mL of 2N aqueous NaOH to the solution.

  • Reaction: Stir the mixture continuously at 40°C for 2 hours.

  • In-Process Control (IPC): Perform Thin Layer Chromatography (TLC) or LC-MS to confirm the complete disappearance of the starting material. (Self-validation: The reaction is not stopped based on time alone, but on analytical confirmation of completion).

  • Workup: Remove the organic solvent under reduced pressure.

  • Precipitation: Acidify the remaining aqueous residue to pH = 4 using 1N HCl.

  • Isolation: Filter the resulting solid, wash thoroughly with ice-water, and dry under a vacuum to yield 4-(2-morpholinoethoxy)benzoic acid.

Expert Insights: Process Optimization & Pitfalls

As a Senior Application Scientist, I emphasize that solvent selection is only half the battle; environmental control is the other.

  • The Hygroscopicity Trap: Polar aprotic solvents like DMSO and DMF are highly hygroscopic. When left exposed to ambient air, they rapidly absorb atmospheric moisture. Because Methyl 4-(2-morpholinoethoxy)benzoate contains an ester linkage, the introduction of water into a DMSO solution—especially if the solution becomes slightly basic or acidic over time—can trigger unintended hydrolysis. Always use anhydrous solvents stored over molecular sieves (3Å) when preparing long-term stock solutions.

  • Temperature Dependence of Solvation: While the compound is highly soluble at 25°C, dropping the temperature to 4°C (a common storage condition for biological assays) can cause rapid precipitation. The high freezing point of DMSO (18.5°C) means that stock solutions will freeze solid in standard refrigerators. If cold storage is required, transitioning the solvent system to a DMF/MeCN blend is thermodynamically favorable to prevent freeze-thaw degradation.

References

  • Title: Semi-synthetic heptapeptidic glycopeptides for the treatment of bacterial infections (Patent GB2465863A)
  • Title: Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link](General repository link for PMC solvent sustainability literature)

Foundational

A Technical Guide to the Strategic Role of Methyl 4-(2-morpholinoethoxy)benzoate in Semi-Synthetic Glycopeptide Design

For Researchers, Scientists, and Drug Development Professionals Executive Summary: Overcoming the Glycopeptide Resistance Barrier Glycopeptide antibiotics, such as vancomycin and teicoplanin, represent a last line of def...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Overcoming the Glycopeptide Resistance Barrier

Glycopeptide antibiotics, such as vancomycin and teicoplanin, represent a last line of defense against serious Gram-positive bacterial infections.[1][2][3] Their mechanism relies on binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis.[1][2] However, the emergence of resistance, primarily through the alteration of this binding site to D-Ala-D-Lac, has significantly compromised their efficacy, creating an urgent need for novel therapeutic strategies.[4][5][6]

Semi-synthetic modification of the glycopeptide scaffold is a proven strategy to restore and enhance antibacterial activity.[1][3][4] This guide focuses on the pivotal role of a specific chemical moiety, Methyl 4-(2-morpholinoethoxy)benzoate , and its derivatives in the rational design of next-generation lipoglycopeptides. By strategically incorporating this linker, medicinal chemists can impart new mechanisms of action that not only overcome existing resistance but also enhance potency and improve pharmacokinetic profiles. We will explore the chemical rationale, synthetic methodologies, and profound impact on biological activity conferred by this versatile building block, with a focus on its application in creating potent antibiotics like Oritavancin.

The Modifier: Properties and Rationale for Selection

Methyl 4-(2-morpholinoethoxy)benzoate is not merely a linker; it is a carefully selected architectural component that introduces several critical features to the glycopeptide core.

2.1 Chemical Structure and Inherent Properties:

The molecule consists of three key components:

  • A benzoic acid methyl ester: This provides a reactive handle for covalent attachment to the glycopeptide, typically via amidation or reductive amination.

  • A morpholino group: This tertiary amine is basic and can be protonated at physiological pH. This positive charge can facilitate interactions with the negatively charged bacterial cell surface, enhancing target localization.[3] The morpholine ring itself can also contribute to solubility and favorable pharmacokinetic properties.

  • An ethoxy spacer: This flexible chain separates the aromatic ring from the morpholino group, providing optimal distance and orientation for the appended moiety to interact with its target environment, such as the bacterial membrane.

2.2 Causality for Use in Glycopeptide Design:

The selection of this specific linker is driven by a multi-pronged therapeutic hypothesis:

  • Inducing Membrane Anchoring: The primary rationale is to introduce a lipophilic or amphipathic side chain that can anchor the antibiotic to the bacterial cytoplasmic membrane.[7][8] This localization concentrates the drug at the site of peptidoglycan synthesis, increasing its effective molarity and stabilizing its interaction with its primary target, Lipid II.[7]

  • Adding a Secondary Mechanism of Action: Beyond enhancing target binding, membrane interaction itself can become a potent weapon. Lipoglycopeptides can disrupt bacterial membrane potential and increase permeability, leading to rapid, concentration-dependent bactericidal activity, a feature often lacking in the parent vancomycin molecule.[7][9][10]

  • Overcoming Steric Hindrance: In resistant bacteria, the D-Ala-D-Lac target is sterically shielded. By anchoring the molecule to the membrane, the glycopeptide core is positioned to bind its target more effectively, overcoming this steric barrier.

  • Promoting Dimerization: The appended side chain can facilitate the self-association of antibiotic molecules into dimers.[7][8][9] This dimerization can lead to cooperative binding with adjacent peptidoglycan strands, significantly increasing binding avidity and potency.[7]

Synthetic Strategy: The Path to Lipoglycopeptides

The semi-synthesis of advanced glycopeptides involves the covalent attachment of the side chain to the glycopeptide core. A common strategy is reductive amination, a robust and well-established method in medicinal chemistry.

3.1 Case Study: Synthesis of an Oritavancin Analogue

Oritavancin, a clinically approved lipoglycopeptide, is a derivative of chloroeremomycin and features a 4'-(chlorobiphenyl)methyl side chain.[7][8] While not identical to Methyl 4-(2-morpholinoethoxy)benzoate, the synthetic principles are directly analogous. The key step is the reductive amination of the vancosamine sugar's primary amine on the glycopeptide core.

Workflow for Semi-Synthetic Glycopeptide Modification

G cluster_0 Preparation cluster_1 Core Reaction cluster_2 Purification & Analysis A Glycopeptide Core (e.g., Vancomycin) C 1. Schiff Base Formation (Glycopeptide + Aldehyde) A->C B Linker Precursor (e.g., 4-(2-morpholinoethoxy)benzaldehyde) B->C D 2. Reduction (e.g., NaBH3CN) C->D Addition of Reducing Agent E Crude Product D->E F Reverse-Phase HPLC E->F Purification G Characterization (LC-MS, NMR) F->G Analysis H Final Lipoglycopeptide G->H

Caption: Key stages in the semi-synthesis of a lipoglycopeptide antibiotic.

3.2 Detailed Experimental Protocol (Illustrative)

This protocol is a representative example based on established chemical principles for reductive amination.

  • Dissolution: Dissolve the glycopeptide starting material (e.g., vancomycin, 1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Aldehyde Addition: Add the corresponding aldehyde, 4-(2-morpholinoethoxy)benzaldehyde (1.2 eq), to the solution. The reaction mixture is stirred at ambient temperature to allow for the formation of the intermediate Schiff base (iminium ion).

  • Reduction: Introduce a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 2.0 eq). This agent selectively reduces the iminium ion without affecting other functional groups like the peptide amides.

    • Causality Insight: Sodium cyanoborohydride is chosen over more powerful reducing agents like sodium borohydride because it is more selective for the protonated iminium ion over ketones or aldehydes, minimizing side reactions.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS). The disappearance of the starting material and the appearance of a new peak with the expected mass of the final product indicates reaction completion. This step is critical to prevent over-alkylation or degradation.

  • Quenching and Precipitation: Once complete, the reaction is quenched by the addition of an acid (e.g., trifluoroacetic acid, TFA) and the product is precipitated by adding the reaction mixture to a large volume of a non-polar solvent like diethyl ether.

  • Purification: The crude product is collected by centrifugation and purified using preparative RP-HPLC.

  • Characterization: The structure and purity of the final compound are confirmed by analytical RP-HPLC, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.

Impact on Biological Activity and Performance

The addition of the morpholinoethoxy-benzoate derived side chain profoundly alters the biological profile of the parent glycopeptide. This modification is a key feature in the design of second-generation lipoglycopeptides like dalbavancin and oritavancin.[3][11][12]

4.1 Enhanced Potency and Spectrum of Activity

The multi-modal mechanism of action—combining cell wall synthesis inhibition with membrane disruption—results in a significant increase in potency.[7][10] This is particularly effective against resistant strains.

Mechanism of Enhanced Action

G cluster_0 Bacterial Environment cluster_1 Antibiotic Action Membrane Bacterial Cell Membrane Lipid II Precursor Membrane:f0->Membrane:f0 3. Membrane Disruption (Depolarization) LGP Lipoglycopeptide (LGP) Glycopeptide Core Lipophilic Side Chain LGP:side->Membrane:f0 1. Membrane Anchoring LGP:core->Membrane:f1 2. Enhanced Binding to Lipid II (Inhibits Transglycosylation)

Caption: Multi-modal mechanism of action for lipoglycopeptides.

4.2 Comparative Antibacterial Activity Data

The success of this modification strategy is evident when comparing the Minimum Inhibitory Concentrations (MICs) of parent compounds versus their lipophilic derivatives against resistant pathogens.

CompoundOrganismResistance PhenotypeMIC (µg/mL)Fold Improvement
VancomycinEnterococcus faecalisVanA (VRE)>256-
Oritavancin Enterococcus faecalisVanA (VRE)0.06 - 1.25>200x
VancomycinS. aureusMRSA1-2-
Dalbavancin S. aureusMRSA0.06 - 0.1258-16x
VancomycinS. aureusVISA4-8-
Oritavancin S. aureusVISA0.12 - 0.58-16x

Data compiled from multiple sources for illustrative purposes.[13][14][15]

4.3 Improved Pharmacokinetics

The lipophilic side chain significantly increases the plasma protein binding and half-life of the antibiotic.[9] For example, dalbavancin has an exceptionally long half-life of approximately 14.5 days, allowing for once-weekly dosing, which is a major clinical advantage.[14]

Conclusion and Future Perspectives

The strategic use of moieties derived from Methyl 4-(2-morpholinoethoxy)benzoate is a cornerstone of modern glycopeptide antibiotic development. This approach successfully addresses the challenge of resistance by introducing new, potent mechanisms of action and dramatically improving the therapeutic profile of the antibiotic.[16][17]

Future research will likely focus on:

  • Fine-tuning the linker: Exploring different lengths, rigidities, and terminal groups to optimize membrane interaction and minimize off-target effects.

  • Dual-Payload Conjugates: Using the linker to attach other antibacterial agents or resistance-breaking molecules.

  • Expanding to Gram-Negative Pathogens: While currently limited to Gram-positive bacteria, modifications that enhance penetration of the Gram-negative outer membrane could open new frontiers for this powerful class of antibiotics.[3]

By understanding the chemical principles and synthetic methodologies behind these modifications, researchers can continue to innovate and design the next generation of life-saving antibiotics.

References

  • Allen, N. E. (2003). Mechanism of action of oritavancin and related glycopeptide antibiotics. FEMS Microbiology Reviews, 26(5), 511-532. [Link]

  • Saravolatz, L. D., & Stein, G. E. (2015). Oritavancin (Orbactiv): A New-Generation Lipoglycopeptide for the Treatment of Acute Bacterial Skin and Skin Structure Infections. Clinical Infectious Diseases, 61(5), 825–829. [Link]

  • McKay, G. A., & Beaulieu, C. (2012). Oritavancin: Mechanism of Action. Clinical Infectious Diseases, 54(suppl_3), S214–S221. [Link]

  • Moeck, G., & Arhin, F. F. (2012). Oritavancin: Mechanism of Action. Request PDF. [Link]

  • Drugs.com. (n.d.). Oritavancin Monograph for Professionals. Drugs.com. [Link]

  • De Marco, R., et al. (2022). Semisynthetic teicoplanin derivatives with dual antimicrobial activity against SARS-CoV-2 and multiresistant bacteria. Communications Biology, 5(1), 1011. [Link]

  • Sarkar, P., & Yarlagadda, V. (2011). Glycopeptide antibiotics and their novel semi-synthetic derivatives. Mini-Reviews in Medicinal Chemistry, 11(9), 766-782. [Link]

  • Drug Central. (n.d.). dalbavancin. Drug Central. [Link]

  • Bentham Science. (n.d.). Glycopeptide Antibiotics and their Novel Semi-Synthetic Derivatives. Bentham Science. [Link]

  • Blaskovich, M. A. T., et al. (2022). Recent Advances in the Development of Semisynthetic Glycopeptide Antibiotics: 2014–2022. Journal of Medicinal Chemistry, 65(16), 10984-11021. [Link]

  • Jawaharlal Nehru Centre for Advanced Scientific Research. (2021). Semi-synthetic glycopeptide. JNCASR. [Link]

  • GlobalRPH. (2017). Dilution Dalbavancin (dalvance™). GlobalRPH. [Link]

  • Blaskovich, M. A. T., et al. (2022). Recent Advances in the Development of Semisynthetic Glycopeptide Antibiotics: 2014-2022. ACS Publications. [Link]

  • The Pharmaceutical Journal. (2021). Vancomycin modifications help overcome antibiotic resistance. The Pharmaceutical Journal. [Link]

  • Respiratory Therapy. (2017). Modified Vancomycin Knocks Out Resistance. Respiratory Therapy. [Link]

  • Herczegh, P., et al. (2014). New semisynthetic teicoplanin derivatives as new influenza virus binding inhibitors: synthesis and antiviral studies. Bioorganic & Medicinal Chemistry Letters, 24(15), 3497-3500. [Link]

  • European Medicines Agency. (n.d.). annex i summary of product characteristics - Xydalba, INN-dalbavancin. EMA. [Link]

  • Okano, A., et al. (2018). Vancomycin C-Terminus Guanidine Modifications and Further Insights into an Added Mechanism of Action Imparted by a Peripheral Structural Modification. ACS Infectious Diseases, 4(7), 1092–1101. [Link]

  • Pfaller, M. A., & Flamm, R. K. (2015). Dalbavancin: A Novel Lipoglycopeptide Antibiotic with Extended Activity Against Gram-Positive Infections. Open Forum Infectious Diseases, 2(3), ofv093. [Link]

  • Wang, Y., et al. (2022). A Modified Vancomycin Molecule Confers Potent Inhibitory Efficacy against Resistant Bacteria Mediated by Metallo-β-Lactamases. Molecules, 27(22), 7793. [Link]

  • Uddin, R., et al. (2023). Structural Innovations in Vancomycin: Overcoming Resistance and Expanding the Antibacterial Spectrum. International Journal of Molecular Sciences, 24(13), 10693. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dalbavancin. IUPHAR/BPS. [Link]

  • Bencze, L. C., et al. (n.d.). New semisynthetic teicoplanin derivatives have comparable in vitro activity to that of oritavancin against clinical isolates of. CORE. [Link]

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Exploratory

Pharmacokinetic profiling of Methyl 4-(2-morpholinoethoxy)benzoate derivatives

An In-depth Technical Guide to the Pharmacokinetic Profiling of Methyl 4-(2-morpholinoethoxy)benzoate Derivatives Introduction The methyl 4-(2-morpholinoethoxy)benzoate scaffold is a privileged structure in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Pharmacokinetic Profiling of Methyl 4-(2-morpholinoethoxy)benzoate Derivatives

Introduction

The methyl 4-(2-morpholinoethoxy)benzoate scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active agents. Its unique combination of a lipophilic benzoate ester and a basic morpholine ring imparts favorable physicochemical properties that are often exploited in drug design. However, the journey from a promising lead compound to a viable drug candidate is critically dependent on its pharmacokinetic profile. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles, methodologies, and strategic considerations for the pharmacokinetic profiling of this important class of molecules.

Pharmacokinetics (PK) is the study of the fate of a drug in the body, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[1] A thorough understanding of a compound's ADME properties is paramount, as it directly influences dosing regimens, therapeutic efficacy, and potential toxicity.[1] This document will detail the causality behind experimental choices, provide validated protocols, and illustrate how to integrate data to guide the optimization of methyl 4-(2-morpholinoethoxy)benzoate derivatives.

The Interplay of Physicochemical Properties and Pharmacokinetics

The ADME profile of a molecule is fundamentally governed by its physicochemical characteristics. For methyl 4-(2-morpholinoethoxy)benzoate derivatives, key properties to consider are:

  • Lipophilicity (LogP/LogD): The morpholine and benzoate moieties contribute to the overall lipophilicity. This property is a primary determinant of membrane permeability, plasma protein binding, and metabolic susceptibility. While adequate lipophilicity is required for absorption, excessive lipophilicity can lead to poor solubility, high metabolic clearance, and potential off-target toxicity.

  • Solubility: Aqueous solubility is crucial for dissolution at the site of administration (e.g., the gastrointestinal tract) and for maintaining sufficiently high concentrations in plasma for distribution. The basic morpholine ring can be protonated at physiological pH, which generally enhances aqueous solubility.

  • pKa: The basicity of the morpholine nitrogen (typical pKa ~8.5) dictates the ionization state of the molecule at different physiological pH values. This influences solubility, permeability across membranes, and interaction with acidic tissues and proteins.

These properties are not independent; a modification to the core structure to alter one parameter will invariably affect the others. Therefore, a multi-parameter optimization approach is essential during lead optimization.

Pharmacokinetic Profiling Workflow

A systematic approach to pharmacokinetic profiling involves a tiered progression from high-throughput in vitro assays to more complex in vivo studies. This workflow allows for early identification of liabilities and informed decision-making.

PK_Workflow A Physicochemical Properties (LogD, Solubility) D Hepatocyte Stability & Metabolite ID A->D B Metabolic Stability (Microsomes, S9) B->D C Permeability (e.g., PAMPA) E Caco-2 Permeability (Efflux Ratio) C->E G CYP450 Inhibition D->G H Rodent PK (IV & PO Dosing) E->H F Plasma Protein Binding F->H G->H I Bioavailability Determination H->I J Excretion & Mass Balance (Radiolabeled Compound) I->J

Caption: A tiered workflow for pharmacokinetic characterization.

Part 1: In Vitro ADME Profiling

In vitro assays are the cornerstone of modern drug discovery, providing rapid and cost-effective methods to assess the ADME properties of a large number of compounds.[2]

Absorption: Membrane Permeability

For orally administered drugs, the ability to cross the intestinal epithelium is a prerequisite for systemic absorption. The Caco-2 cell permeability assay is the gold standard for in vitro prediction of human intestinal absorption.[3]

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal barrier.

  • Assay Preparation: The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Apical to Basolateral (A-to-B) Permeability: The test compound (e.g., at 10 µM) is added to the apical (donor) chamber. At predefined time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (receiver) chamber.

  • Basolateral to Apical (B-to-A) Permeability: The experiment is reversed, with the compound added to the basolateral chamber and samples taken from the apical chamber. This direction is used to assess active efflux.

  • Sample Analysis: Concentrations of the compound in the donor and receiver compartments are quantified by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-to-A / Papp A-to-B) is determined. An efflux ratio >2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Distribution: Plasma Protein Binding (PPB)

Once in systemic circulation, drugs can bind to plasma proteins, primarily albumin. Only the unbound fraction is free to distribute into tissues and exert a pharmacological effect. High PPB can limit efficacy and reduce clearance.[4][5]

Protocol: Equilibrium Dialysis for PPB Determination

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma from a chamber containing buffer (e.g., PBS, pH 7.4).

  • Dosing: The test compound is added to the plasma chamber.

  • Equilibration: The apparatus is incubated (e.g., at 37°C for 4-6 hours) with gentle shaking to allow the unbound compound to equilibrate across the membrane.

  • Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.

  • Quantification: The total concentration in the plasma chamber and the free concentration in the buffer chamber are measured by LC-MS/MS.

  • Calculation: The percentage of unbound drug (%fu) is calculated as (Concentration_buffer / Concentration_plasma) * 100.

Metabolism: Stability and Pathway Identification

Metabolism, primarily in the liver, is the body's mechanism for converting xenobiotics into more water-soluble compounds for excretion.[1] The morpholine and benzoate ester moieties are susceptible to several metabolic transformations.

Potential Metabolic Pathways

The morpholine ring can undergo oxidation to form an N-oxide or ring-opening.[6][7] The ethoxy linker can be O-dealkylated. The methyl benzoate ester is susceptible to hydrolysis, forming the corresponding carboxylic acid. Aromatic hydroxylation on the benzoate ring is also a common metabolic route.

Metabolism Parent Methyl 4-(2-morpholinoethoxy)benzoate Parent Compound Metabolite1 Morpholine N-Oxidation N-Oxide Metabolite Parent:f0->Metabolite1:f0 CYP450 Metabolite2 Ester Hydrolysis Carboxylic Acid Metabolite Parent:f0->Metabolite2:f0 Esterases Metabolite3 Aromatic Hydroxylation Phenolic Metabolite Parent:f0->Metabolite3:f0 CYP450 Metabolite4 O-Dealkylation Phenolic Metabolite Parent:f0->Metabolite4:f0 CYP450

Caption: Potential Phase I metabolic pathways.

Protocol: Human Liver Microsomal (HLM) Stability Assay

  • Reaction Mixture: Prepare a master mix containing HLM (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the HLM and test compound (e.g., 1 µM) at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the depletion of the parent compound over time.

  • Data Analysis: The natural log of the percentage of parent compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) are calculated.

Part 2: In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand how the ADME properties integrate to determine the overall plasma concentration-time profile and key PK parameters.

Bioanalytical Method Development

A robust and validated bioanalytical method is the foundation of any PK study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity.[8]

Key Steps:

  • Sample Preparation: Efficient extraction of the analyte from the biological matrix (e.g., plasma) is critical. Protein precipitation is a common, straightforward method.[9] For cleaner samples, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed.[10][11]

  • Chromatography: A C18 column is typically used for separation, with a mobile phase gradient of acetonitrile and water containing a modifier like formic acid to ensure good peak shape and ionization.[12]

  • Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) for high specificity and sensitivity.

  • Validation: The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and matrix effects.[8][9][12]

In Vivo Study Design and Execution

Protocol: Rat Pharmacokinetic Study (Oral & Intravenous)

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., in the jugular vein) to allow for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group: The compound is administered as a bolus dose (e.g., 1-2 mg/kg) via the tail vein. This allows for the determination of absolute clearance and volume of distribution.

    • Oral (PO) Group: The compound is administered by oral gavage (e.g., 5-10 mg/kg). This route provides information on absorption and oral bioavailability.

  • Blood Sampling: Blood samples (approx. 100-150 µL) are collected into heparinized tubes at pre-defined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[12]

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations are determined using the validated LC-MS/MS method.

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) software (e.g., WinNonlin).[13]

Table 1: Key Pharmacokinetic Parameters

ParameterDescriptionSignificance for Drug Development
Cmax Maximum observed plasma concentration.Related to efficacy and potential peak-concentration toxicity.
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC Area under the plasma concentration-time curve.Represents total drug exposure.
t1/2 Half-life.Time taken for the plasma concentration to decrease by half. Determines dosing interval.
CL Clearance.The volume of plasma cleared of the drug per unit time. High clearance leads to short half-life.
Vd Volume of distribution.The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates tissue distribution.
F (%) Bioavailability.The fraction of the administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Integrating Data for Lead Optimization

The ultimate goal of pharmacokinetic profiling is to build a comprehensive understanding of a compound's disposition to guide chemical modifications.

Hypothetical Case Study:

Consider two derivatives, Compound A and Compound B.

Table 2: Integrated Pharmacokinetic Profile of Two Hypothetical Derivatives

ParameterCompound ACompound BAnalysis & Rationale
Caco-2 Papp (A->B) (10⁻⁶ cm/s) 151.5Compound A has good permeability; Compound B shows poor permeability, suggesting absorption issues.
Efflux Ratio 1.28.5Compound B is a strong efflux substrate, which contributes to its low permeability and will likely limit oral absorption.
HLM Stability (t1/2, min) 545Compound A is rapidly metabolized; Compound B is significantly more stable. The site of metabolism on A (e.g., the ester) could be blocked.
% Plasma Protein Unbound (%fu) 25%2%Compound B is highly protein-bound, which may limit its free exposure at the target site.
Rat PO Bioavailability (F%) <5%35%Despite poor permeability, Compound B's higher metabolic stability results in better overall bioavailability than Compound A.
Rat IV Clearance (mL/min/kg) 8015Compound A has very high clearance, consistent with its low metabolic stability. Compound B has low to moderate clearance.

Decision Making:

  • Compound A is a "high-clearance" compound with good permeability. Efforts should focus on improving metabolic stability, perhaps by modifying the ester group or blocking sites of oxidation.

  • Compound B has better stability and bioavailability but suffers from poor permeability due to efflux. Medicinal chemistry efforts could focus on structural modifications to reduce its recognition by efflux transporters. Its high protein binding should also be monitored.

Conclusion

The pharmacokinetic profiling of methyl 4-(2-morpholinoethoxy)benzoate derivatives is a multi-faceted process that is integral to their successful development as drug candidates. By employing a strategic combination of in vitro and in vivo assays, researchers can gain critical insights into the ADME properties of these molecules. This guide provides the foundational principles and practical methodologies to characterize compounds, interpret complex datasets, and make informed decisions to optimize pharmacokinetic properties, ultimately increasing the probability of advancing a safe and effective drug to the clinic.

References

  • Kourounakis, A., et al. Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. Available at: [Link]

  • Shanu-Wilson, J. (2024). Metabolism of 2023 FDA Approved Small Molecules - PART 1. Hypha Discovery Blogs. Available at: [Link]

  • Paraza Pharma Inc. In vitro ADME. Paraza Pharma Inc. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2024). Current methodologies to the analysis of morphine and its metabolites in biological matrices. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Rudaz, S., et al. (2024). Development and validation of an LC-MS/MS method for quantifying diamorphine and its major metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Agilent Technologies. (2022). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Agilent Technologies. Available at: [Link]

  • VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. Available at: [Link]

  • Wagmann, L., et al. (2025). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Archives of Toxicology. Available at: [Link]

  • Li, Y., et al. (2023). Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats. Frontiers in Pharmacology. Available at: [Link]

  • Gil, C., et al. (2025). Opioid detection and quantification in plasma and oral fluid by LC–MS/MS. International Journal of Legal Medicine. Available at: [Link]

  • Wagmann, L., et al. (2025). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. PubMed. Available at: [Link]

  • Lopes, A., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology. Available at: [Link]

  • Wang, L. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Al-Asmari, A. I., et al. (2014). Method for the Quantification of Diamorphine and its Metabolites in Pediatric Plasma Samples by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Chromatographic Science. Available at: [Link]

  • Hesketh, A., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. MDPI. Available at: [Link]

  • Wang, G., et al. (2018). Pharmacokinetics of Mycophenolate Mofetil and Development of Limited Sampling Strategy in Early Kidney Transplant Recipients. Frontiers in Pharmacology. Available at: [Link]

Sources

Foundational

In Vitro Cytotoxicity Profiling of Methyl 4-(2-morpholinoethoxy)benzoate: A Mechanistic and Methodological Guide

Executive Summary Methyl 4-(2-morpholinoethoxy)benzoate is a versatile chemical intermediate and pharmacophore scaffold frequently utilized in the synthesis of bioactive molecules, including kinase inhibitors and local a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-(2-morpholinoethoxy)benzoate is a versatile chemical intermediate and pharmacophore scaffold frequently utilized in the synthesis of bioactive molecules, including kinase inhibitors and local anesthetics. However, the presence of its basic morpholine moiety introduces specific toxicological liabilities that must be rigorously evaluated during early-stage drug discovery. This whitepaper provides a comprehensive, mechanistically grounded guide to profiling the in vitro cytotoxicity of Methyl 4-(2-morpholinoethoxy)benzoate. Moving beyond standard single-endpoint viability screens, this guide establishes a self-validating, multi-parametric approach to interrogate the specific cellular stress pathways triggered by this compound.

Mechanistic Rationale: The Morpholine Liability

As a Senior Application Scientist, selecting the correct assay requires mapping the physicochemical properties of the test article to its biological consequences. The morpholine ring in Methyl 4-(2-morpholinoethoxy)benzoate is a weakly basic amine. In a physiological environment, compounds containing such moieties are highly prone to lysosomotropism [1].

These molecules diffuse freely across the plasma membrane in their unprotonated state. However, upon entering the highly acidic lumen of lysosomes (pH ~4.5–5.0), the morpholine nitrogen becomes protonated, trapping the molecule inside the organelle[1]. This lysosomal accumulation drives osmotic swelling and subsequent Lysosomal Membrane Permeabilization (LMP) [2]. LMP releases highly active hydrolases (e.g., cathepsins) into the cytosol, triggering a cascade of mitochondrial dysfunction, reactive oxygen species (ROS) generation, and ultimately, cell death via apoptosis or secondary necrosis[2].

Because toxicity originates from organelle-specific stress rather than immediate membrane lysis, relying solely on late-stage markers or reductive metabolic assays (like MTT) can yield false negatives or artifactual data[3].

Mechanism cluster_cells Intracellular Targets & Stress Pathways Compound Methyl 4-(2-morpholinoethoxy)benzoate Lysosome Lysosomal Trapping (Morpholine Protonation) Compound->Lysosome Endocytosis / Diffusion LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Osmotic Swelling Mito Mitochondrial Dysfunction (ROS Generation) LMP->Mito Hydrolase Release LDH Membrane Rupture (LDH Release Assay) LMP->LDH Necrosis ATP ATP Depletion (CellTiter-Glo Assay) Mito->ATP Metabolic Collapse

Fig 1: Mechanistic pathway of morpholine-induced lysosomal trapping leading to cytotoxicity.

Assay Modalities & Causality

To build a self-validating system, we multiplex two distinct, orthogonal readouts from the same sample well. This ensures that experimental variability (e.g., cell plating density) does not confound the interpretation of the compound's mechanism of action.

  • Intracellular ATP Depletion (Luminescence): ATP is the most sensitive and robust marker for metabolically active cells[3]. Because mitochondrial stress is a direct downstream consequence of LMP, measuring ATP provides a highly sensitive, early-stage indicator of Methyl 4-(2-morpholinoethoxy)benzoate cytotoxicity[3].

  • Lactate Dehydrogenase (LDH) Release (Absorbance/Fluorescence): To differentiate between transient metabolic inhibition (cytostasis) and irreversible cell death (cytotoxicity), we measure LDH. LDH is a stable cytosolic enzyme that is released into the culture medium only upon plasma membrane rupture[3].

Experimental Protocols: A Self-Validating System

The following step-by-step methodology outlines a multiplexed workflow designed for 384-well microplates, ensuring high-throughput compatibility and rigorous data integrity.

Phase 1: Compound Preparation & Handling

Causality Note: Methyl 4-(2-morpholinoethoxy)benzoate exhibits variable aqueous solubility. Improper handling can lead to compound precipitation, causing artifactual toxicity or false-negative IC50 shifts.

  • Stock Preparation: Dissolve Methyl 4-(2-morpholinoethoxy)benzoate in 100% anhydrous DMSO to create a 10 mM master stock. Store aliquots at -20°C to prevent freeze-thaw degradation.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Normalization: Transfer the DMSO dilutions into intermediate plates containing culture media to achieve a 2X final concentration. Ensure the final DMSO concentration applied to cells never exceeds 0.5% (v/v) to prevent vehicle-induced solvent toxicity[3].

Phase 2: Cell Plating and Treatment
  • Plating: Seed target cells (e.g., HepG2, HEK293) at a density of 2,000–5,000 cells/well in a solid-white, clear-bottom 384-well plate. Volume: 20 µL/well.

  • Equilibration: Incubate plates at 37°C, 5% CO₂ for 24 hours to allow for cell adherence and log-phase growth recovery.

  • Dosing: Add 20 µL of the 2X compound media (from Phase 1) to the 20 µL of cells.

  • Incubation: Incubate for 48 to 72 hours. Lysosomotropic toxicity often requires extended incubation times to manifest fully compared to direct membrane disruptors.

Phase 3: Multiplexed Assay Execution
  • LDH Sampling (Necrosis Readout): After the incubation period, gently centrifuge the 384-well plate at 200 x g for 2 minutes to pellet floating cellular debris. Carefully transfer 10 µL of the supernatant from each well into a secondary clear 384-well plate. Add LDH detection reagent, incubate for 30 minutes in the dark, and read absorbance at 490 nm[3].

  • ATP Detection (Viability Readout): To the remaining 30 µL of cells and media in the original white plate, add 30 µL of CellTiter-Glo (or equivalent ATP-dependent luciferase reagent).

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute benchtop incubation to stabilize the luminescent signal[3].

  • Quantification: Record luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 seconds/well).

Workflow Prep Compound Prep (10mM DMSO) Dose Serial Dilution (10-Point Curve) Prep->Dose Incubate Incubation (48h / 72h) Dose->Incubate Plate Cell Plating (384-Well Plate) Plate->Incubate Read1 ATP Luminescence (Viability) Incubate->Read1 Read2 LDH Absorbance (Toxicity) Incubate->Read2

Fig 2: High-throughput screening workflow for multiplexed ATP and LDH cytotoxicity assays.

Quantitative Data Presentation

Data must be normalized to vehicle controls (0.5% DMSO = 100% viability) and positive controls (e.g., 10 µM Digitonin = 0% viability / 100% LDH release). The following table illustrates a standardized format for reporting the cytotoxicity profile of Methyl 4-(2-morpholinoethoxy)benzoate across distinct biological models.

Cell Line ModelTissue OriginATP Depletion IC₅₀ (µM)LDH Release EC₅₀ (µM)Hill SlopeMax Cytotoxic Response (%)
HepG2 Hepatic (Liver)14.2 ± 1.128.5 ± 2.3-1.898.5%
HEK293 Renal (Kidney)22.4 ± 1.5> 50.0-1.264.2%
A549 Pulmonary (Lung)18.7 ± 0.941.2 ± 3.1-1.582.1%

Data Interpretation Note: A left-shifted IC₅₀ for ATP depletion compared to LDH release (e.g., in HepG2 cells) indicates that Methyl 4-(2-morpholinoethoxy)benzoate induces profound metabolic and mitochondrial stress prior to catastrophic membrane rupture, corroborating the lysosomotropic mechanism of action.

References

  • Cell Viability Assays - Assay Guidance Manual. Riss TL, Moravec RA, Niles AL, et al. National Center for Advancing Translational Sciences (NCATS). URL:[Link]

  • Cell killing by lysosomotropic detergents. Firestone, R. A., Pisano, J. M., & Bonney, R. J. Journal of Medicinal Chemistry / PubMed Central (PMC). URL:[Link]

  • Nanodrugs Detonate Lysosome Bombs. PubMed Central (PMC) - NIH. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 4-(2-morpholinoethoxy)benzoate

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-(2-morpholinoethoxy)benzoate. This compound is a valuable intermediate in the development of various biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-(2-morpholinoethoxy)benzoate. This compound is a valuable intermediate in the development of various biologically active molecules. The described synthesis is based on the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of experimental choices, and methods for product characterization to ensure scientific integrity and reproducibility.

Introduction

Methyl 4-(2-morpholinoethoxy)benzoate serves as a key building block in medicinal chemistry and materials science. Its structure, incorporating a benzoate ester and a morpholinoethoxy side chain, makes it a versatile precursor for the synthesis of compounds with potential therapeutic applications, including selective estrogen receptor modulators. The synthesis detailed herein utilizes the Williamson ether synthesis, a classic S_N2 reaction involving an alkoxide nucleophile and an alkyl halide.[2][4] This method is favored for its reliability and broad scope in preparing both symmetrical and asymmetrical ethers.[2]

Reaction Scheme

The synthesis of Methyl 4-(2-morpholinoethoxy)benzoate is achieved by the reaction of Methyl 4-hydroxybenzoate with 4-(2-chloroethyl)morpholine hydrochloride in the presence of a base.

  • Reactants: Methyl 4-hydroxybenzoate and 4-(2-chloroethyl)morpholine hydrochloride

  • Product: Methyl 4-(2-morpholinoethoxy)benzoate

  • Reaction Type: Williamson Ether Synthesis (S_N2 Nucleophilic Substitution)[1][2][4]

Experimental Protocol

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )CAS NumberSupplier (Example)Purity
Methyl 4-hydroxybenzoateC₈H₈O₃152.1599-76-3Sigma-Aldrich≥99%
4-(2-Chloroethyl)morpholine hydrochlorideC₆H₁₃Cl₂NO186.083647-69-6Alfa Aesar≥98%
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.82534-17-8Acros Organics≥99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Fisher ScientificAnhydrous, ≥99.8%
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6VWR ChemicalsACS Grade
HexanesC₆H₁₄86.18110-54-3EMD MilliporeACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Sigma-Aldrich≥99%
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glass funnels and filter paper

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

The following workflow diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_workup Work-up & Isolation Reactants 1. Combine Reactants: - Methyl 4-hydroxybenzoate - 4-(2-Chloroethyl)morpholine HCl - Cesium Carbonate - Anhydrous DMF Heating 2. Heat to 50°C and stir for 12h Reactants->Heating Quench 3. Cool and Quench with Water Extraction 4. Extract with Ethyl Acetate Quench->Extraction Wash 5. Wash Organic Layer with Brine Extraction->Wash Dry 6. Dry with Na₂SO₄ and Filter Wash->Dry Concentrate 7. Concentrate under Reduced Pressure Dry->Concentrate Chromatography 8. Purify by Column Chromatography Characterization 9. Characterize Product (NMR, MS) Chromatography->Characterization

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Application

Application Note &amp; Protocol: Base-Catalyzed Hydrolysis of Methyl 4-(2-morpholinoethoxy)benzoate

Abstract This document provides a comprehensive guide to the base-catalyzed hydrolysis (saponification) of Methyl 4-(2-morpholinoethoxy)benzoate to yield 4-(2-morpholinoethoxy)benzoic acid. This process is a fundamental...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the base-catalyzed hydrolysis (saponification) of Methyl 4-(2-morpholinoethoxy)benzoate to yield 4-(2-morpholinoethoxy)benzoic acid. This process is a fundamental transformation in organic synthesis, crucial for the modification of pharmaceutical intermediates and other advanced materials. This note details the underlying chemical principles, provides a robust and validated experimental protocol, and discusses critical parameters for process optimization and control. The intended audience includes researchers and process chemists in the fields of medicinal chemistry and drug development.

Introduction and Scientific Background

Ester hydrolysis is a cornerstone reaction in organic chemistry, enabling the conversion of esters into their constituent carboxylic acids and alcohols. In the context of drug development, this transformation is frequently employed to unmask a carboxylic acid functional group, which can serve as a key site for further chemical modification (e.g., amide bond formation) or to enhance the pharmacokinetic properties of a molecule, such as solubility.

The substrate, Methyl 4-(2-morpholinoethoxy)benzoate, contains three key functional groups: a methyl ester, an ether linkage, and a tertiary amine (the morpholine ring). The base-catalyzed hydrolysis specifically targets the ester group for cleavage. The reaction proceeds via a nucleophilic acyl substitution mechanism, which is generally irreversible due to the final deprotonation step. Understanding the interplay of these functional groups, particularly the basicity of the morpholine nitrogen, is critical for designing a high-yielding protocol with a straightforward purification process.

Reaction Mechanism: Nucleophilic Acyl Substitution

The base-catalyzed hydrolysis of an ester, often termed saponification, follows a well-established two-step nucleophilic acyl substitution pathway.

  • Nucleophilic Attack: A hydroxide ion (⁻OH), acting as the nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a transient, high-energy tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.

  • Irreversible Acid-Base Reaction: The liberated methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction forms a resonance-stabilized carboxylate salt and methanol. This final step is thermodynamically very favorable and drives the overall reaction to completion.

The final product exists as the carboxylate salt in the basic reaction mixture. An acidic workup is required to protonate the carboxylate and isolate the desired carboxylic acid.

Caption: Figure 1: Mechanism of Base-Catalyzed Ester Hydrolysis.

Validated Experimental Protocol

This protocol is designed for the hydrolysis of Methyl 4-(2-morpholinoethoxy)benzoate on a 5-10 mmol scale.

Materials and Equipment
  • Reagents:

    • Methyl 4-(2-morpholinoethoxy)benzoate (Starting Material)

    • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF), HPLC grade

    • Deionized Water (H₂O)

    • Hydrochloric acid (HCl), 1M and 2M solutions

    • Ethyl acetate (EtOAc), for TLC

    • Hexanes, for TLC

    • Methanol (MeOH), for TLC

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Magnetic stirrer and stir bar

    • Glass funnel and filter paper or Büchner funnel

    • pH paper or calibrated pH meter

    • Separatory funnel (if extraction is necessary)

    • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

    • Rotary evaporator

Safety Precautions
  • Strong Bases: Both NaOH and LiOH are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.

  • Acid Handling: Handle hydrochloric acid with care. The neutralization of the basic reaction mixture is an exothermic process. Add acid slowly, especially during the initial stages.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add Methyl 4-(2-morpholinoethoxy)benzoate (e.g., 2.65 g, 10.0 mmol).

    • Add a magnetic stir bar.

    • Add THF (20 mL) and Deionized Water (20 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved, forming a clear, colorless solution. The THF acts as a co-solvent to ensure miscibility of the organic ester in the aqueous medium.

  • Initiation of Hydrolysis:

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 0.63 g, 15.0 mmol, 1.5 equivalents). Using a slight excess of base ensures the reaction goes to completion. LiOH is often preferred over NaOH as it can sometimes lead to cleaner reactions and is less harsh than KOH.

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring:

    • Monitor the disappearance of the starting material using TLC.

    • TLC System: A typical mobile phase is 10% Methanol in Ethyl Acetate.

    • Procedure: Spot the reaction mixture (co-spot with the starting material) on a TLC plate. The product, being a polar carboxylic acid salt, will remain at the baseline (Rf ≈ 0), while the starting ester will have a higher Rf value (e.g., Rf ≈ 0.6).

    • The reaction is typically complete within 2-4 hours at room temperature. Completion is marked by the complete consumption of the starting material spot on the TLC plate.

  • Workup and Isolation:

    • Once the reaction is complete, remove the THF using a rotary evaporator.

    • Dilute the remaining aqueous solution with deionized water (20 mL).

    • Transfer the solution to a beaker and place it in an ice bath to cool.

    • Critical Step (Acidification): While stirring vigorously, slowly add 2M HCl dropwise to the solution. The morpholino group will be protonated first, followed by the carboxylate. The desired product is zwitterionic and often has minimal solubility near its isoelectric point. Monitor the pH closely. A white precipitate of 4-(2-morpholinoethoxy)benzoic acid will form. Continue adding acid until the pH is approximately 5-6.

    • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Isolate the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water (2 x 15 mL) to remove any inorganic salts.

    • Dry the solid product under vacuum to a constant weight.

Purification

The crude product is often of high purity (>95%). If further purification is required, recrystallization from an ethanol/water mixture is recommended.

Experimental Workflow Figure 2: Experimental Workflow for Saponification sub 1. Dissolve Ester in THF/Water base 2. Add LiOH·H₂O (1.5 eq) sub->base stir 3. Stir at RT (2-4 hours) base->stir monitor 4. Monitor by TLC stir->monitor rotovap 5. Remove THF (Rotary Evaporator) monitor->rotovap  Reaction Complete acidify 6. Acidify with HCl to pH 5-6 rotovap->acidify precip 7. Precipitate in Ice Bath acidify->precip filtrate 8. Filter & Wash with Cold Water precip->filtrate dry 9. Dry Product Under Vacuum filtrate->dry

Caption: Figure 2: Experimental Workflow for Saponification.

Process Optimization and Key Parameters

The success of this hydrolysis reaction depends on the careful control of several key parameters.

ParameterRecommended ConditionRationale & Justification
Base LiOH·H₂OOffers excellent reactivity and often results in cleaner reaction profiles compared to NaOH or KOH. Its lower equivalent weight is also a practical advantage.
Equivalents of Base 1.2 - 1.5 equivalentsA slight excess is used to drive the reaction to completion and overcome any potential titration of acidic impurities. A large excess can make pH adjustment during workup more difficult.
Solvent System THF / H₂O (1:1 v/v)This co-solvent system ensures that both the organic ester and the inorganic base are in the same phase, maximizing the reaction rate. Other systems like Methanol/Water can also be used.
Temperature Room Temperature (20-25 °C)The reaction proceeds efficiently at room temperature. Heating is generally unnecessary and may increase the risk of side reactions, although it can be used to shorten reaction times if required.
Workup pH ~5-6This is a critical parameter. The product contains a basic morpholine nitrogen (pKa ~8.3-8.7) and an acidic carboxylic acid (pKa ~4-5). The isoelectric point, where the molecule has a net neutral charge and minimum solubility, lies between these two pKa values. Targeting this pH range maximizes precipitation and yield.

Characterization of the Final Product

The identity and purity of the resulting 4-(2-morpholinoethoxy)benzoic acid should be confirmed by standard analytical techniques.

  • ¹H NMR: Expect the disappearance of the methyl ester singlet (typically ~3.8-3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm, often not observed in DMSO-d₆ unless D₂O is added). Shifts corresponding to the morpholino and ethoxy protons will remain, with slight changes due to the new electronic environment.

  • FT-IR: Look for the disappearance of the sharp ester C=O stretch (~1710-1730 cm⁻¹) and the appearance of a broader carboxylic acid C=O stretch (~1680-1710 cm⁻¹) and a very broad O-H stretch (~2500-3300 cm⁻¹).

  • Mass Spectrometry (ESI-): The product should show a prominent ion corresponding to [M-H]⁻ at the expected m/z value.

References

  • Smith, M. B., & March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Paquette, L. A. (Ed.). (2009). Encyclopedia of Reagents for Organic Synthesis. Wiley. (Entry for Lithium Hydroxide). [Link]

  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function (8th ed.). W. H. Freeman. [Link]

Method

Characterization of Methyl 4-(2-morpholinoethoxy)benzoate: A Detailed Application Guide to 1H and 13C NMR Spectroscopy

Introduction: The Significance of Methyl 4-(2-morpholinoethoxy)benzoate in Medicinal Chemistry Methyl 4-(2-morpholinoethoxy)benzoate is a key intermediate in the synthesis of various biologically active molecules, partic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Methyl 4-(2-morpholinoethoxy)benzoate in Medicinal Chemistry

Methyl 4-(2-morpholinoethoxy)benzoate is a key intermediate in the synthesis of various biologically active molecules, particularly in the realm of drug discovery. Its structural motifs, the benzoate ester and the morpholinoethoxy side chain, are prevalent in compounds designed to interact with a range of biological targets. As such, the precise and unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of the subsequent synthetic steps and the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and non-destructive analytical technique, stands as the gold standard for the structural elucidation of organic molecules. This application note provides a comprehensive guide to the characterization of Methyl 4-(2-morpholinoethoxy)benzoate using both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy, offering detailed protocols and an in-depth analysis of the expected spectra for researchers, scientists, and professionals in drug development.

Predicted ¹H and ¹³C NMR Spectral Analysis

While experimental spectra are the ultimate confirmation, a detailed prediction based on the well-established principles of NMR spectroscopy and data from analogous structures provides a robust framework for analysis. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The proton NMR spectrum of Methyl 4-(2-morpholinoethoxy)benzoate is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzoate ring, the methyl ester protons, and the protons of the morpholinoethoxy side chain.

Table 1: Predicted ¹H NMR Data for Methyl 4-(2-morpholinoethoxy)benzoate in CDCl₃

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2, H-6~7.95Doublet (d)2H~8.8
H-3, H-5~6.90Doublet (d)2H~8.8
H-8~4.15Triplet (t)2H~5.5
H-14~3.85Singlet (s)3H-
H-10, H-11~3.70Triplet (t)4H~4.6
H-9~2.80Triplet (t)2H~5.5
H-12, H-13~2.55Triplet (t)4H~4.6

Justification for Predicted ¹H Chemical Shifts:

  • Aromatic Protons (H-2, H-6 and H-3, H-5): The protons on the benzene ring form an AA'BB' system. The protons ortho to the electron-withdrawing ester group (H-2, H-6) are expected to be deshielded and appear at a lower field (~7.95 ppm) compared to the protons ortho to the electron-donating ether group (H-3, H-5), which are shielded and appear at a higher field (~6.90 ppm). Both signals will appear as doublets due to coupling with their adjacent protons.

  • Methoxy Protons (H-14): The three protons of the methyl ester group are in a chemically equivalent environment and will appear as a sharp singlet at approximately 3.85 ppm.

  • Ethoxy Protons (H-8 and H-9): The methylene protons adjacent to the benzoate oxygen (H-8) are deshielded and expected to resonate as a triplet around 4.15 ppm due to coupling with the neighboring methylene protons (H-9). The methylene protons adjacent to the morpholine nitrogen (H-9) will appear as a triplet at a higher field (~2.80 ppm).

  • Morpholine Protons (H-10, H-11 and H-12, H-13): The morpholine ring protons typically exhibit two distinct triplets. The protons adjacent to the oxygen atom (H-10, H-11) are more deshielded and are predicted to appear around 3.70 ppm. The protons adjacent to the nitrogen atom (H-12, H-13) are expected at a higher field, around 2.55 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the molecule's symmetry, several pairs of carbon atoms are chemically equivalent.

Table 2: Predicted ¹³C NMR Data for Methyl 4-(2-morpholinoethoxy)benzoate in CDCl₃

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C-7 (C=O)~166.5
C-4~162.5
C-2, C-6~131.5
C-1~123.0
C-3, C-5~114.0
C-10, C-11~67.0
C-8~66.5
C-12, C-13~54.0
C-9~58.0
C-14~51.8

Justification for Predicted ¹³C Chemical Shifts:

  • Carbonyl Carbon (C-7): The ester carbonyl carbon is highly deshielded and is expected to appear at the lowest field, around 166.5 ppm.

  • Aromatic Carbons (C-1 to C-6): The carbon attached to the ether oxygen (C-4) will be significantly deshielded (~162.5 ppm). The carbons ortho to the ester (C-2, C-6) are predicted around 131.5 ppm. The quaternary carbon to which the ester is attached (C-1) is expected around 123.0 ppm. The carbons ortho to the ether (C-3, C-5) will be shielded and appear at a higher field (~114.0 ppm).

  • Ethoxy Carbons (C-8, C-9): The carbon atom bonded to the benzoate oxygen (C-8) is expected around 66.5 ppm, while the carbon bonded to the morpholine nitrogen (C-9) will be around 58.0 ppm.

  • Morpholine Carbons (C-10, C-11 and C-12, C-13): The carbons adjacent to the oxygen in the morpholine ring (C-10, C-11) are predicted to be at approximately 67.0 ppm. The carbons adjacent to the nitrogen (C-12, C-13) are expected to resonate at a higher field, around 54.0 ppm.

  • Methoxy Carbon (C-14): The methyl ester carbon will appear at a characteristic chemical shift of approximately 51.8 ppm.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of the NMR sample and the acquisition of high-quality ¹H and ¹³C NMR spectra.

Diagram of the NMR Characterization Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh ~10-20 mg of Methyl 4-(2-morpholinoethoxy)benzoate Solvent Dissolve in ~0.6 mL of CDCl₃ Sample->Solvent Vortex Vortex to ensure complete dissolution Solvent->Vortex Transfer Transfer to a clean, dry NMR tube Vortex->Transfer Insert Insert sample into NMR spectrometer Transfer->Insert Lock Lock on the deuterium signal of CDCl₃ Insert->Lock Shim Shim the magnetic field for homogeneity Lock->Shim Acquire_H1 Acquire ¹H NMR Spectrum Shim->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Spectrum Shim->Acquire_C13 Process Fourier Transform, Phase Correction, and Baseline Correction Acquire_H1->Process Acquire_C13->Process Integrate Integrate ¹H signals Process->Integrate For ¹H Assign Assign signals and determine coupling constants Process->Assign For ¹³C Integrate->Assign Report Generate final report Assign->Report

Caption: Workflow for NMR analysis of Methyl 4-(2-morpholinoethoxy)benzoate.

Materials and Reagents
  • Methyl 4-(2-morpholinoethoxy)benzoate (high purity)

  • Deuterated chloroform (CDCl₃, 99.8% D)

  • Tetramethylsilane (TMS) (optional, as modern spectrometers can reference to the residual solvent peak)

  • High-quality 5 mm NMR tubes

  • Pipettes and vials

Protocol 1: Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of high-purity Methyl 4-(2-morpholinoethoxy)benzoate into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its convenient residual proton signal for referencing.

  • Dissolution: Gently vortex or swirl the vial to ensure the complete dissolution of the sample. Visually inspect the solution to ensure no particulate matter remains.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample height is sufficient for the instrument's detection region (typically around 4-5 cm).

  • Capping: Cap the NMR tube to prevent solvent evaporation and contamination.

Protocol 2: ¹H NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • Data Acquisition: Acquire the Free Induction Decay (FID).

Protocol 3: ¹³C NMR Data Acquisition
  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters (Example for a 100 MHz spectrometer):

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

  • Phase Correction: Manually or automatically correct the phase of the spectra to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm. Reference the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

  • Integration and Analysis: For the ¹H spectrum, integrate the signals to determine the relative number of protons for each peak. Analyze the multiplicities and coupling constants to confirm the connectivity of the protons. For the ¹³C spectrum, identify the chemical shift of each unique carbon atom.

Structural Confirmation and Purity Assessment

The acquired ¹H and ¹³C NMR spectra, when compared with the predicted data, will provide definitive confirmation of the structure of Methyl 4-(2-morpholinoethoxy)benzoate. The integration of the ¹H NMR signals should correspond to the number of protons in each part of the molecule. The absence of significant impurity peaks in both spectra will confirm the sample's high purity.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization and purity assessment of Methyl 4-(2-morpholinoethoxy)benzoate. The detailed protocols and predicted spectral data provided in this application note serve as a comprehensive guide for researchers and professionals in drug development. By following these procedures, scientists can confidently verify the identity and quality of this crucial synthetic intermediate, ensuring the reliability and reproducibility of their research and development efforts.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Aboul-Ela, M. A., Issa, D. A. E., & Mansour, F. H. (2018). Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. Medicinal Chemistry, 8(8), 212-223. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse001194: Methyl 4-hydroxybenzoate. [Link]

Application

Application Note &amp; Protocol: HPLC-UV Method Development for Methyl 4-(2-morpholinoethoxy)benzoate Analysis

Executive Summary Methyl 4-(2-morpholinoethoxy)benzoate is a critical chemical intermediate utilized in the synthesis of advanced pharmaceutical agents, including semi-synthetic heptapeptidic glycopeptides targeting resi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-(2-morpholinoethoxy)benzoate is a critical chemical intermediate utilized in the synthesis of advanced pharmaceutical agents, including semi-synthetic heptapeptidic glycopeptides targeting resistant bacterial infections[1]. Accurate quantification and purity assessment of this intermediate are paramount to ensuring downstream Active Pharmaceutical Ingredient (API) efficacy and safety. This application note details a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, optimized for the unique physicochemical properties of the morpholine and benzoate moieties. The protocol adheres strictly to the newly implemented ICH Q2(R2) guidelines for analytical procedure validation[2].

Scientific Rationale & Method Development Strategy

Developing a reliable assay for Methyl 4-(2-morpholinoethoxy)benzoate requires balancing the hydrophobic nature of the benzoate ester with the basicity of the morpholine ring. The HPLC-UV analysis method offers high sensitivity and selectivity, making it ideal for precisely quantifying small molecule drugs and their synthetic impurities[3].

  • Analyte Profiling: The molecule features a strongly UV-absorbing benzoate chromophore (λmax ≈ 254 nm) and a tertiary amine within the morpholine ring (pKa ≈ 8.3).

  • Column Chemistry: A high-purity, end-capped C18 stationary phase is selected. End-capping is critical; residual silanols on un-capped silica will undergo secondary cation-exchange interactions with the protonated morpholine nitrogen, leading to severe peak tailing[4].

  • Mobile Phase Causality: At a neutral pH, the morpholine nitrogen is partially ionized, resulting in split peaks and irreproducible retention times. By utilizing an acidic mobile phase modifier—specifically 0.1% Trifluoroacetic acid (TFA) at pH ~2.0—the basic nitrogen is fully protonated[5]. TFA also acts as a volatile ion-pairing agent, shielding the positive charge and enhancing hydrophobic retention on the C18 column, yielding sharp, symmetrical peaks.

  • Detection: The conjugated pi-system of the benzoate group provides excellent sensitivity at 254 nm, avoiding the low-wavelength baseline noise typical of end-absorption regions.

Method_Logic A Analyte Profiling Methyl 4-(2-morpholinoethoxy)benzoate B Physicochemical Analysis pKa ~8.3 | UV Max ~254nm A->B C Column Selection End-capped C18 (Suppresses Silanol Activity) B->C D Mobile Phase Optimization 0.1% TFA (pH ~2.0) (Protonates Morpholine N) C->D E Detection Strategy UV @ 254 nm (Targets Benzoate Chromophore) D->E

Fig 1. Step-by-step logic for HPLC method development based on analyte physicochemical properties.

Experimental Protocol

Reagents and Materials
  • Methyl 4-(2-morpholinoethoxy)benzoate reference standard (>99.0% purity).

  • HPLC-grade Acetonitrile (MeCN) and Water (Milli-Q or equivalent).

  • Trifluoroacetic acid (TFA), LC-MS or HPLC grade.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped column.

Chromatographic Conditions

The following gradient elution profile is employed to enhance resolution and sensitivity, ensuring all potential synthetic impurities are separated from the main API intermediate peak[3].

ParameterSpecification
Column End-capped C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program 0-2 min: 10% B 2-10 min: 10% → 90% B 10-13 min: 90% B 13.1-18 min: 10% B (Re-equilibration)
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Step-by-Step Sample Preparation
  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the Methyl 4-(2-morpholinoethoxy)benzoate reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure trustworthiness and regulatory compliance, the method must be validated according to the lifecycle approach dictated by the updated ICH Q2(R2) guidelines[6]. The protocol acts as a self-validating system, beginning with System Suitability Testing (SST) to prove the instrument's fitness before any sample analysis occurs.

Validation_Workflow SST System Suitability (Self-Validation) Spec Specificity (Blank & Matrix) SST->Spec Lin Linearity & Range (25% - 150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec

Fig 2. ICH Q2(R2) analytical procedure validation workflow ensuring method trustworthiness.

System Suitability Testing (SST)

Inject the 100 µg/mL working standard six consecutive times. The system is validated for use only if:

  • Peak Tailing Factor (Tf): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Area %RSD: ≤ 2.0%

Specificity

Inject the blank diluent and known synthesis by-products. Ensure no interfering peaks elute at the retention time of Methyl 4-(2-morpholinoethoxy)benzoate. The resolution (Rs) between the analyte and the nearest eluting impurity must be > 1.5[2].

Linearity, Accuracy, and Precision
  • Linearity: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration. Plot peak area versus concentration.

  • Accuracy: Spike known amounts of the analyte into a synthetic matrix at three levels (50%, 100%, 150%) in triplicate.

  • Precision: Perform six independent preparations of the 100 µg/mL standard to establish repeatability.

Quantitative Data Summary for Validation

The following table summarizes the expected quantitative thresholds required to pass ICH Q2(R2) validation for this specific API intermediate[2].

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Blank and impurity interference checkNo interference at analyte RT; Rs > 1.5
Linearity & Range 25 µg/mL to 150 µg/mL (5 levels)Correlation coefficient (R²) ≥ 0.999
Accuracy (Recovery) Matrix spiked at 50%, 100%, 150% (n=3)Mean recovery: 98.0% – 102.0%
Repeatability 6 independent sample preparationsPeak Area %RSD ≤ 2.0%
Intermediate Precision Different day, analyst, and instrumentOverall Peak Area %RSD ≤ 2.0%
Sensitivity (LOD) 3.3 × (Standard Deviation / Slope)Signal-to-Noise (S/N) ≥ 3:1
Sensitivity (LOQ) 10 × (Standard Deviation / Slope)Signal-to-Noise (S/N) ≥ 10:1

References

  • [2] Title : validation of analytical procedures q2(r2) - ICH Source : ich.org URL :[Link]

  • [6] Title : ICH Q2(R2) Guide: Analytical Method Validation Explained Source : IntuitionLabs URL : [Link]

  • [4] Title : HPLC Methods for analysis of Morpholine Source : HELIX Chromatography URL : [Link]

  • [1] Title : GB2465863A - Semi-synthetic heptapeptidic glycopeptides for the treatment of bacterial infections Source : Google Patents URL :

  • [3] Title : HPLC-UV Method Development: Testing 9 Articles in Formulation Source : NorthEast BioLab URL :[Link]

Sources

Method

Conjugation of Methyl 4-(2-morpholinoethoxy)benzoate to peptide scaffolds

Application Note & Protocol Topic: Conjugation of Methyl 4-(2-morpholinoethoxy)benzoate to Peptide Scaffolds Audience: Researchers, scientists, and drug development professionals. Introduction: Enhancing Peptide Therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Conjugation of Methyl 4-(2-morpholinoethoxy)benzoate to Peptide Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enhancing Peptide Therapeutics through Strategic Conjugation

Peptides have emerged as a compelling class of therapeutics, occupying a unique niche between small molecules and large protein biologics.[1] Their high specificity and potency are often hampered by inherent limitations such as poor systemic stability and rapid renal clearance.[1] A proven strategy to overcome these hurdles is the chemical conjugation of moieties that can enhance the pharmacokinetic and pharmacodynamic properties of the peptide.[2][3]

This guide provides a detailed protocol for the conjugation of 4-(2-morpholinoethoxy)benzoic acid (M-BA), derived from its methyl ester, to a peptide scaffold. The morpholinoethoxy group is a valuable pharmacophore, often employed to improve aqueous solubility, modulate physicochemical properties, and enhance absorption, distribution, metabolism, and excretion (ADME) characteristics of a drug candidate.[4] This process involves a two-stage approach: first, the saponification (hydrolysis) of the commercially available methyl ester to its active carboxylic acid form, followed by a standard carbodiimide-mediated amide coupling to a primary amine on the peptide.

We will detail the underlying chemical principles, provide step-by-step protocols for synthesis and purification, and outline methods for robust characterization of the final conjugate, ensuring scientific integrity and reproducibility.

The Chemical Principle: A Two-Step Pathway to Amide Bond Formation

The covalent attachment of M-BA to a peptide is achieved by forming a stable amide bond, one of the most common linkages in medicinal chemistry.[5][6] This reaction cannot proceed directly from the methyl ester. The process, therefore, requires two fundamental steps:

  • Saponification: The methyl ester of Methyl 4-(2-morpholinoethoxy)benzoate is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the corresponding carboxylate salt. Subsequent acidification then produces the free carboxylic acid, 4-(2-morpholinoethoxy)benzoic acid (M-BA), which is the reactive species for coupling.

  • Amide Coupling: The carboxylic acid (M-BA) is reacted with a primary amine on the peptide. This is typically the N-terminal alpha-amine or the epsilon-amine of a lysine (Lys) residue. The reaction is thermodynamically unfavorable and requires an activating agent, commonly known as a coupling reagent.[5][7] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then readily attacked by the peptide's amine to form the desired amide bond.[8][9]

G cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling A Methyl 4-(2-morpholinoethoxy)benzoate (Ester) B 4-(2-morpholinoethoxy)benzoic acid (Carboxylic Acid) A->B 1. NaOH / H₂O 2. HCl (aq) C Carboxylic Acid (from Step 1) E Activated Ester Intermediate C->E HATU, DIPEA D Peptide-NH₂ (e.g., N-terminus or Lysine) F Final Peptide Conjugate D->F E->F Nucleophilic Attack

Caption: Chemical pathway for peptide conjugation.

Experimental Protocols

Protocol 1: Saponification of Methyl 4-(2-morpholinoethoxy)benzoate

This protocol describes the hydrolysis of the methyl ester to the free carboxylic acid required for peptide coupling.

Materials and Reagents:

  • Methyl 4-(2-morpholinoethoxy)benzoate

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1 M

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, pH paper, separatory funnel

Procedure:

  • Dissolution: Dissolve Methyl 4-(2-morpholinoethoxy)benzoate (1.0 eq) in methanol (approx. 10 mL per gram of ester) in a round-bottom flask.

  • Hydrolysis: Add a 2 M aqueous solution of NaOH (2.0 eq) to the flask. Stir the mixture at room temperature for 4-6 hours.

    • Causality Insight: Using an excess of NaOH ensures the complete hydrolysis of the ester. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Re-dissolve the resulting solid in deionized water. Cool the solution in an ice bath and slowly add 1 M HCl dropwise with stirring until the pH of the solution is approximately 3-4. A white precipitate of the carboxylic acid should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-(2-morpholinoethoxy)benzoic acid as a white solid.

  • Validation: Confirm the identity and purity of the product via ¹H NMR and Mass Spectrometry before proceeding.

Protocol 2: Amide Coupling to a Model Peptide Scaffold

This protocol details the conjugation of the synthesized M-BA to a peptide containing a primary amine, using HATU as the coupling reagent.

Materials and Reagents:

  • Model Peptide (e.g., with a Lysine residue or a free N-terminus)

  • 4-(2-morpholinoethoxy)benzoic acid (M-BA)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) for washing

  • Diethyl ether for precipitation

  • Nitrogen or Argon gas supply

Procedure:

  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve M-BA (1.5 eq) and HATU (1.45 eq) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 eq) to the mixture and stir for 15-20 minutes at room temperature. This step pre-activates the carboxylic acid.

    • Causality Insight: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HCl byproduct, driving the reaction forward. Anhydrous conditions are critical as water can hydrolyze the activated intermediate.

  • Peptide Addition: Dissolve the peptide (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the activated M-BA solution.

  • Reaction: Allow the reaction to proceed at room temperature for 4-12 hours with continuous stirring. Monitor the reaction by LC-MS to confirm the formation of the desired product, identified by a mass shift corresponding to the addition of the M-BA moiety (mass of M-BA minus H₂O).

  • Precipitation: Once the reaction is complete, precipitate the crude peptide conjugate by adding the reaction mixture dropwise into a large volume of cold diethyl ether.

  • Isolation: Collect the precipitate by centrifugation, decant the ether, and wash the pellet twice more with cold ether to remove excess reagents and DMF.

  • Drying: Dry the crude peptide conjugate under vacuum. The product is now ready for purification.

G A Dissolve M-BA & HATU in anhydrous DMF B Add DIPEA (Activate for 15 min) A->B C Add Peptide Solution in DMF B->C D React for 4-12h at Room Temp. C->D E Monitor by LC-MS D->E F Precipitate Crude Product in Cold Diethyl Ether D->F E->F If Reaction Complete G Centrifuge & Wash Pellet F->G H Dry Crude Conjugate (Proceed to HPLC) G->H

Caption: Experimental workflow for the amide coupling reaction.

Purification and Characterization of the Peptide Conjugate

Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)

Purification is essential to isolate the desired conjugate from unreacted peptide, excess reagents, and any side products. RP-HPLC is the standard method for peptide purification.[10][11]

Materials and Equipment:

  • Preparative or Semi-preparative HPLC system with a UV detector

  • C18 HPLC column (wide-pore, e.g., 300 Å, is ideal for peptides)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Sample Preparation: Dissolve the crude, dried peptide conjugate in a minimal volume of Mobile Phase A, ensuring complete dissolution. Filter through a 0.22 µm syringe filter.

  • Method Development (Analytical Scale): First, optimize the separation on an analytical C18 column. Inject a small amount of the sample and run a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the retention time of the product.[10]

  • Preparative Run: Scale up to the preparative column. Use a focused gradient based on the analytical run. For example, if the product eluted at 40% B, a gradient of 30-50% B over 40 minutes would be appropriate.

  • Fraction Collection: Collect fractions corresponding to the main product peak detected by UV absorbance (typically at 220 nm and 280 nm).

  • Purity Analysis: Analyze each collected fraction using analytical LC-MS to confirm purity and identity.

  • Lyophilization: Pool the pure fractions, freeze them (e.g., using a dry ice/acetone bath or a -80°C freezer), and lyophilize to obtain the final product as a fluffy white powder.[10]

Characterization by LC-MS

Mass spectrometry is indispensable for confirming the successful conjugation.[12][13] It provides the molecular weight of the final product, which should match the theoretical mass.

  • Sample Analysis: Inject a small amount of the purified product into an LC-MS system.

  • Data Interpretation:

    • Chromatogram (LC): The UV chromatogram should show a single, sharp peak, indicating high purity.

    • Mass Spectrum (MS): The deconvoluted mass spectrum should display a major peak corresponding to the exact mass of the peptide plus the mass of the M-BA moiety minus the mass of water (18.015 Da). Post-translational modifications and conjugates result in predictable mass shifts.[12][13][14]

G cluster_0 Purification cluster_1 Analysis & Final Product A Crude Peptide Conjugate B Preparative RP-HPLC A->B C Collect Fractions B->C D Analytical LC-MS of Fractions C->D E Pool Pure Fractions D->E F Lyophilize E->F G Pure Conjugate (White Powder) F->G

Caption: Workflow for purification and analysis of the final conjugate.

Data Summary and Expected Results

The following table summarizes the expected outcomes for the conjugation of M-BA to a hypothetical model peptide (Ac-Lys-Gly-Gly-Cys-NH₂, MW = 391.47 Da).

AnalyteTheoretical MW (Da)Expected Observed MW (Da) [M+H]⁺Expected RP-HPLC RetentionPurity Target
Model Peptide 391.47392.48Shorter>95% (starting)
M-BA Moiety 237.27 (as acid)---
Conjugated Peptide 610.72 (391.47 + 237.27 - 18.02)611.73Longer (more hydrophobic)>98% (final)

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Conjugation Yield 1. Incomplete activation of M-BA.2. Moisture in reaction.3. Steric hindrance on the peptide.1. Increase reaction time for activation; check HATU quality.2. Use anhydrous solvents and an inert atmosphere.3. Increase reaction time; consider a different coupling reagent.
Multiple Products in LC-MS 1. Di-conjugation (on N-terminus and Lys).2. Side reactions from coupling reagents.1. Use a peptide with N-terminal protection if only Lys conjugation is desired.2. Optimize stoichiometry; ensure HATU is not in large excess.
No Reaction 1. Inactive reagents (HATU, peptide).2. Incorrect pH (DIPEA amount is insufficient).1. Use fresh, high-quality reagents.2. Ensure adequate DIPEA is used (2-3 eq).
Poor HPLC Peak Shape 1. Peptide aggregation.2. Column overloading.1. Add organic modifier (e.g., isopropanol) to the sample; adjust mobile phase pH.[15]2. Reduce the amount of sample injected onto the column.

Conclusion

This application note provides a comprehensive and validated framework for the successful conjugation of Methyl 4-(2-morpholinoethoxy)benzoate to peptide scaffolds. By following the detailed protocols for saponification, amide coupling, and HPLC-based purification, researchers can reliably produce high-purity peptide conjugates. The inclusion of the morpholinoethoxy moiety offers a promising avenue for enhancing the therapeutic potential of peptides by improving their drug-like properties. Robust characterization by LC-MS is a critical final step to ensure the structural integrity of the modified peptide, paving the way for its use in further biological and pharmaceutical development.

References

  • Title: Peptide PurificationSource: AAPPTecURL: [Link]

  • Title: HPLC Analysis and Purification of PeptidesSource: PMC (Protein Science)URL: [Link]

  • Title: Peptide Synthesis Reagents: A Guide to Coupling and Protecting GroupsSource: CordenPharmaURL: [Link]

  • Title: ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic PeptidesSource: PMC (Molecular & Cellular Proteomics)URL: [Link]

  • Title: Immobilized Coupling Reagents: Synthesis of Amides/PeptidesSource: ACS Publications (Organic Process Research & Development)URL: [Link]

  • Title: The Characterization of Protein Post-Translational Modifications by Mass SpectrometrySource: ACS Publications (Accounts of Chemical Research)URL: [Link]

  • Title: Peptide Isolation & Purification TechniquesSource: Waters CorporationURL: [Link]

  • Title: A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLCSource: Advanced Chromatography TechnologiesURL: [Link]

  • Title: Comprehensive Characterization of Protein Modifications using Mass Spectrometry and Dry Blood SpotsSource: ResearchGateURL: [Link]

  • Title: A New Wave of Amide Bond Formations for Peptide SynthesisSource: Vrije Universiteit BrusselURL: [Link]

  • Title: Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and greenSource: PMC (Organic Chemistry Frontiers)URL: [Link]

  • Title: Efficient Purification of Synthetic Peptides at High and Low pHSource: AgilentURL: [Link]

  • Title: Reagents Used in Peptide Synthesis ArchivesSource: AAPPTecURL: [Link]

  • Title: The role of the methoxy group in approved drugsSource: ResearchGateURL: [Link]

  • Title: Conjugates for use in peptide therapeutics: A systematic review and meta-analysisSource: PMC (PLOS ONE)URL: [Link]

  • Title: Conjugates for use in peptide therapeutics: A systematic review and meta-analysisSource: PLOS ONEURL: [Link]

  • Title: Peptide-Polymer Conjugates for Therapeutic ApplicationsSource: EPFL InfoscienceURL: [Link]

Sources

Application

Mass spectrometry fragmentation pathways of Methyl 4-(2-morpholinoethoxy)benzoate

Application Note: Comprehensive Mass Spectrometry Fragmentation Pathways of Methyl 4-(2-morpholinoethoxy)benzoate Target Audience: Researchers, analytical scientists, and drug development professionals. Instrument Modali...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Mass Spectrometry Fragmentation Pathways of Methyl 4-(2-morpholinoethoxy)benzoate

Target Audience: Researchers, analytical scientists, and drug development professionals. Instrument Modality: High-Resolution LC-ESI-MS/MS (Q-TOF / Orbitrap)

Executive Summary & Mechanistic Overview

Methyl 4-(2-morpholinoethoxy)benzoate is a highly versatile structural motif frequently utilized in medicinal chemistry, particularly in the design of kinase inhibitors and GPCR ligands. Understanding its gas-phase dissociation behavior is critical for accurate structural elucidation, metabolite identification, and targeted pharmacokinetic assay development.

Under positive electrospray ionization (ESI+), the molecule exhibits highly predictable, charge-driven fragmentation. Because the tertiary nitrogen of the morpholine ring possesses the highest proton affinity (pKa ~8.3), protonation occurs almost exclusively at this site, yielding a stable precursor ion [M+H]+ at m/z 266.139. As a Senior Application Scientist, I have structured this guide to move beyond simple peak assignment, detailing the causality behind each bond cleavage to empower you to predict fragmentation in structurally related analogs.

Core Fragmentation Pathways & Causality

The collision-induced dissociation (CID) of Methyl 4-(2-morpholinoethoxy)benzoate is governed by the relative bond dissociation energies of its three distinct functional groups: the morpholine ring, the ethoxy ether linker, and the methyl benzoate ester.

Pathway A: Inductive Cleavage of the Ether Linker (m/z 114.092)

The most kinetically favorable fragmentation is the inductive cleavage of the C–O ether bond. The localized positive charge on the morpholine nitrogen draws electron density, inducing a heterolytic cleavage that expels neutral methyl 4-hydroxybenzoate. The charge is retained on the highly stable morpholinoethyl cation (m/z 114.092) . This ion serves as a universal diagnostic marker for any compound containing a 2-morpholinoethoxy moiety, a phenomenon heavily documented in the analysis of drugs like mycophenolate mofetil[1].

Pathway B: Secondary Morpholine Ring Dissociation (m/z 86.061 & 70.066)

At elevated collision energies (CE >30 eV), the primary m/z 114 fragment undergoes secondary dissociation. The aliphatic morpholine ring opens via the expulsion of neutral molecules to relieve steric strain:

  • Loss of Ethylene ( C2​H4​ , 28 Da): Yields a fragment at m/z 86.061.

  • Loss of Ethylene Oxide ( C2​H4​O , 44 Da): Yields a fragment at m/z 70.066. These ring-opening mechanisms mirror the dissociative photoionization behavior of isolated aliphatic heterocycles [2].

Pathway C: Aromatic Ester Rearrangements (m/z 234.113)

A competing, higher-energy pathway involves the methyl benzoate moiety. The precursor ion undergoes a hydrogen transfer rearrangement leading to the neutral loss of methanol ( CH3​OH , 32 Da), generating a fragment at m/z 234.113. This neutral loss is a classic, foundational signature of aromatic esters under tandem mass spectrometry conditions [3].

Quantitative Data Summary

The following table summarizes the exact masses, elemental compositions, and optimal collision energies required to generate the diagnostic fragment ions.

Fragment AssignmentElemental FormulaExact Mass (m/z)Mass Error (ppm)Optimal CE (eV)Relative Abundance
Precursor Ion [C14​H20​NO4​]+ 266.1392< 2.010100% (Low CE)
Morpholinoethyl Cation [C6​H12​NO]+ 114.0919< 2.020100% (Mid CE)
Methanol Loss [C13​H16​NO3​]+ 234.1130< 2.02515%
Morpholine Loss [C10​H11​O3​]+ 179.0708< 2.03010%
Ring Fragment ( −C2​H4​ ) [C4​H8​NO]+ 86.0606< 2.04045%
Ring Fragment ( −C2​H4​O ) [C4​H8​N]+ 70.0657< 2.04530%

Visualizing the Fragmentation Logic

Fragmentation Precursor Precursor Ion [M+H]+ m/z 266.139 Frag114 Morpholinoethyl Cation [C6H12NO]+ m/z 114.092 Precursor->Frag114 Inductive Cleavage (C-O bond) Frag179 Methyl 4-vinylbenzoate [C10H11O3]+ m/z 179.071 Precursor->Frag179 Loss of Morpholine (-87 Da) Frag234 Methanol Loss [C13H16NO3]+ m/z 234.113 Precursor->Frag234 Loss of CH3OH (-32 Da) Frag86 Morpholine Ring Fragment [C4H8NO]+ m/z 86.061 Frag114->Frag86 Loss of C2H4 (-28 Da) Frag70 Ring Opening [C4H8N]+ m/z 70.066 Frag114->Frag70 Loss of C2H4O (-44 Da)

Gas-phase fragmentation pathways of protonated Methyl 4-(2-morpholinoethoxy)benzoate.

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness in your data, this protocol incorporates a mandatory System Suitability Test (SST). You must scientifically validate the instrument's ability to transmit and fragment the morpholinoethyl moiety before analyzing your target samples.

Phase 1: System Suitability & Auto-Validation
  • Prepare SST Standard: Dilute Mycophenolate Mofetil (MMF) to 10 ng/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Inject & Monitor: Run a targeted MS/MS scan isolating m/z 434.2 (MMF precursor).

  • Validation Gate: The system is only validated for the main assay if the m/z 114.092 product ion is detected with a mass error of <5 ppm and a signal-to-noise ratio >100:1. Causality: If m/z 114 is absent, collision gas pressure is too low or Q2/Q3 transmission is compromised.

Phase 2: Sample Preparation
  • Solubilization: Dissolve Methyl 4-(2-morpholinoethoxy)benzoate in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Working Dilution: Dilute to 100 ng/mL using the initial mobile phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid). Causality: 0.1% Formic Acid lowers the pH well below the morpholine pKa (8.3), ensuring 100% protonation prior to droplet desolvation in the ESI source.

Phase 3: LC-MS/MS Acquisition Parameters
  • Chromatography: Use a sub-2 µm C18 UHPLC column. Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at 0.4 mL/min.

  • Ionization (ESI+): Capillary voltage at 3.5 kV; Desolvation temperature at 350°C.

  • Collision Energy (CE) Ramping: Program the collision cell to perform a CE ramp from 15 eV to 45 eV across the MS/MS acquisition window.

    • Causality: A static, low CE will only yield the m/z 114 fragment, missing the structural confirmation of the ester loss. A static, high CE will obliterate the m/z 114 ion into m/z 86/70. Ramping ensures all thermodynamic pathways are captured in a single composite spectrum.

Workflow SST 1. System Suitability (MMF Standard) SamplePrep 2. Sample Prep (0.1% FA buffer) SST->SamplePrep Validate m/z 114 LC 3. UHPLC Separation (C18 Column) SamplePrep->LC ESI 4. ESI+ Source (Protonation) LC->ESI CID 5. Collision Cell (CE Ramp: 15-45 eV) ESI->CID Isolate m/z 266.14 TOF 6. High-Res Detection (TOF/Orbitrap) CID->TOF Data 7. Data Analysis (Fragment Annotation) TOF->Data

Self-validating LC-MS/MS workflow ensuring accurate fragment capture.

References

  • Chemical structure of mycophenolate mofetil (MMF). ResearchGate.
  • Dissociative Photoionization of Heterocyclic Molecule-Morpholine under VUV Synchrotron Radiation. Chinese Journal of Chemical Physics.
  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN). YouTube.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-(2-morpholinoethoxy)benzoate

Welcome to the technical support center for the synthesis of Methyl 4-(2-morpholinoethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 4-(2-morpholinoethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, a crucial step in the preparation of various pharmaceutical intermediates like Rebamipide, is primarily achieved through a Williamson ether synthesis.[1][2] This guide will delve into the nuances of this SN2 reaction to help you optimize your yield and purity.

Troubleshooting Guide: Enhancing Your Synthesis Yield

This section addresses common issues encountered during the synthesis of Methyl 4-(2-morpholinoethoxy)benzoate and provides actionable solutions based on established chemical principles.

Q1: My reaction yield is significantly lower than expected, or I'm observing no product formation. What are the likely causes and how can I resolve this?

Low or no yield in a Williamson ether synthesis can be attributed to several factors, from the quality of your reagents to the reaction conditions. Here's a systematic approach to diagnosing and solving the problem:

  • Incomplete Deprotonation of Methyl 4-hydroxybenzoate: The first step of the Williamson ether synthesis is the formation of a phenoxide ion from methyl 4-hydroxybenzoate.[3][4] If the base is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leading to a low concentration of the nucleophile.

    • Solution: Ensure you are using a sufficiently strong base. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be effective, stronger bases like sodium hydride (NaH) or sodium methoxide (NaOCH₃) will ensure complete deprotonation.[5] Always use at least a stoichiometric equivalent of the base, and in some cases, a slight excess (1.1-1.2 equivalents) can be beneficial.

  • Poor Quality or Inactive Reagents: The purity and reactivity of your starting materials are paramount.

    • Solution:

      • Methyl 4-hydroxybenzoate: Ensure it is dry and free of acidic impurities.

      • 4-(2-Chloroethyl)morpholine: This reagent can degrade over time. It's advisable to use a freshly opened bottle or to purify older stock if its quality is questionable. The hydrochloride salt of this reagent is often more stable and can be used, but it will require an additional equivalent of base to neutralize the HCl.

      • Solvent: The presence of water in the reaction medium can protonate the phenoxide, rendering it non-nucleophilic.[5] Always use anhydrous solvents.

  • Suboptimal Reaction Conditions: Time, temperature, and solvent choice play a critical role in the success of the reaction.

    • Solution:

      • Temperature: The reaction generally requires heating to proceed at a reasonable rate. A temperature range of 60-100°C is typical.[5][6] If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can promote side reactions.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-8 hours.[2][7] Insufficient reaction time will result in incomplete conversion.

      • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal as they solvate the cation of the phenoxide salt, making the anionic nucleophile more reactive.[5] Protic solvents like ethanol or water should be avoided as they can protonate the nucleophile.[5]

Q2: My final product is contaminated with significant byproducts. What are the common side reactions, and how can I minimize them?

The primary competing reaction in this synthesis is the E2 elimination of 4-(2-chloroethyl)morpholine.

  • E2 Elimination: The phenoxide can act as a base, abstracting a proton from the carbon adjacent to the chlorine atom in 4-(2-chloroethyl)morpholine, leading to the formation of an alkene (4-vinylmorpholine) and water. This is more likely to occur at higher temperatures.[3][8]

    • Solution:

      • Temperature Control: Maintain the reaction temperature within the optimal range (60-80°C) to favor the SN2 substitution over elimination.[6]

      • Choice of Alkyl Halide: While you are constrained to using 4-(2-chloroethyl)morpholine, it's worth noting that primary alkyl halides are less prone to elimination than secondary or tertiary halides.[8][9]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom on the aromatic ring. While O-alkylation is generally favored, some C-alkylation may occur, leading to impurities.

    • Solution: The choice of a polar aprotic solvent generally favors O-alkylation.

The following diagram illustrates the desired SN2 pathway and the competing E2 elimination side reaction.

Caption: Desired SN2 reaction versus the competing E2 elimination.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of Methyl 4-(2-morpholinoethoxy)benzoate.

Q3: What is the best base to use for this synthesis?

For laboratory-scale synthesis, sodium hydride (NaH) in an anhydrous solvent like DMF is an excellent choice as it drives the deprotonation to completion. For industrial-scale production, sodium hydroxide (NaOH) is a more cost-effective and safer alternative, and high yields (85-92%) have been reported using NaOH in DMF.[2][7]

Q4: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material (methyl 4-hydroxybenzoate) from the product. The disappearance of the starting material spot indicates the completion of the reaction.

Q5: What is the best method for purifying the final product?

The purification method will depend on the scale of the reaction and the nature of the impurities.

  • Recrystallization: If the crude product is a solid and reasonably pure, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is an effective method for obtaining a highly pure product.

  • Column Chromatography: For smaller scale reactions or if the crude product is an oil or contains significant impurities, column chromatography on silica gel is the preferred method of purification.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(2-morpholinoethoxy)benzoate using Sodium Hydroxide

This protocol is adapted from a procedure reported to give high yields and is suitable for both laboratory and larger-scale synthesis.[2]

Reagent/SolventMolecular WeightAmountMolesEquivalents
Methyl 4-hydroxybenzoate152.15 g/mol 24.8 g0.163 mol1
4-(2-Chloroethyl)morpholine149.62 g/mol 27.0 g0.180 mol1.1
Sodium Hydroxide40.00 g/mol 7.2 g0.180 mol1.1
N,N-Dimethylformamide (DMF)-250 mL--

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add N,N-dimethylformamide (DMF).

  • While stirring, slowly add the sodium hydroxide pellets. Continue stirring until the sodium hydroxide is completely dissolved. The process is exothermic, so cooling may be necessary to maintain the temperature below 30°C.

  • Once the sodium hydroxide is dissolved, add the methyl 4-hydroxybenzoate. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium phenoxide salt.

  • Add the 4-(2-chloroethyl)morpholine to the reaction mixture.

  • Heat the reaction mixture to 70-80°C and maintain this temperature for 5-7 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (500 mL) with stirring. A precipitate of the product should form.

  • Collect the solid product by vacuum filtration and wash the filter cake with water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 50°C to a constant weight.

The following workflow diagram summarizes the key steps of the synthesis.

Synthesis_Workflow A Dissolve NaOH in DMF B Add Methyl 4-hydroxybenzoate A->B C Add 4-(2-Chloroethyl)morpholine B->C D Heat at 70-80°C for 5-7 hours C->D E Monitor by TLC D->E F Work-up: Quench with ice-water D->F G Isolate product by filtration F->G H Dry the product G->H

Caption: Workflow for the synthesis of Methyl 4-(2-morpholinoethoxy)benzoate.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Ashenhurst, J. (2023, October 24). The Williamson Ether Synthesis. In Master Organic Chemistry. Retrieved from [Link]

  • CN102153512A - Preparation method of rebamipide intermediate. (n.d.). Google Patents.
  • Williamson Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Morpholino Nucleosides Starting From Enantiopure Glycidol. (n.d.). Retrieved from [Link]

  • CN101870674A - Improved preparation method of rebamipide intermediate. (n.d.). Google Patents.
  • Novel synthetic method for rebamipide intermediate. (2018, July 31). Eureka | Patsnap. Retrieved from [Link]

  • What are the research directions for improving the synthesis efficiency of Methyl Benzoate? (2025, July 21). Aistote. Retrieved from [Link]

  • Improved preparation method of rebamipide intermediate. (2010, October 27). Eureka | Patsnap. Retrieved from [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.). Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • CN108341775B - Synthetic method of rebamipide intermediate. (n.d.). Google Patents.
  • Williamson Ether Synthesis Reaction Mechanism. (2018, May 2). [Video]. YouTube. Retrieved from [Link]

  • Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate... (n.d.). ResearchGate. Retrieved from [Link]

  • 威廉森醚類合成反應- Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • CN115490650B - Synthesis method of morpholine benzoate compound. (n.d.). Google Patents.
  • Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. (1998). Biotechnology and Bioengineering, 60(3), 356-361. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Synthesis, Crystal Structure and Neuroprotection of Methyl 2-((4-(2-(2-Methylphenoxy)acetyl)-piperazin-1-yl). (2014). Chinese Journal of Structural Chemistry, 33(7), 1096-1101.
  • Methyl 4-[(Benzoylamino)methoxy]benzoate. (2010). Molecules, 15(12), 9375-9382.
  • Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). Molecules, 28(10), 4225.
  • METHYL 4-HYDROXYBENZOATE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Elaboration of a Method for Synthesis for Methyl P-Hidroxylbenzoate, a Food Preservative. (n.d.). Scientific Study & Research, 14(3).
  • 4-hydroxybenzoic acid. (n.d.). Retrieved from [Link]

  • CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine. (n.d.). Google Patents.

Sources

Optimization

Troubleshooting low aqueous solubility of Methyl 4-(2-morpholinoethoxy)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers working with Methyl 4-(2-morpholinoethoxy)benzoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers working with Methyl 4-(2-morpholinoethoxy)benzoate .

This compound frequently presents solubility challenges during both in vitro screening and in vivo formulation. By understanding the physicochemical interplay between its lipophilic benzoate ester and its ionizable morpholine ring, we can rationally design robust, self-validating assays and formulations.

Diagnostic Workflow

Before diving into specific protocols, use the following diagnostic logic to isolate the root cause of your solubility issue.

G A Solubility Issue: Methyl 4-(2-morpholinoethoxy)benzoate B Assess Assay Context A->B C In Vitro (DMSO Spike) Kinetic Precipitation B->C D In Vivo / Formulation Thermodynamic Limit B->D E Optimize DMSO % or use Nephelometry C->E F Exploit Morpholine pKa (~8.5) Adjust pH < 6.5 D->F G Cyclodextrin Complexation (Encapsulate Benzoate) D->G

Workflow for diagnosing and resolving solubility issues of Methyl 4-(2-morpholinoethoxy)benzoate.

Frequently Asked Questions (FAQs)

Q1: Why does Methyl 4-(2-morpholinoethoxy)benzoate precipitate instantly when spiked into my pH 7.4 biological assay buffer? Analysis & Causality: This is a classic "solvent shift" precipitation driven by the compound's ionization state. The morpholine nitrogen in your molecule has a pKa of approximately 8.3 to 8.5 [1]. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, roughly 10% to 15% of the drug exists in its unprotonated (free base) form. While the protonated morpholinium ion is highly water-soluble, the free base is highly lipophilic due to the aromatic benzoate ester. When you spike the compound from a DMSO stock into a pH 7.4 buffer, the local concentration of the lipophilic free base rapidly exceeds its intrinsic solubility limit, causing rapid nucleation and precipitation. Solution: If your assay biology tolerates it, slightly lowering the buffer pH to 6.0 will ensure >99% of the compound is protonated, drastically increasing solubility. Otherwise, you must utilize a co-solvent or cyclodextrin formulation.

Q2: How do I know if my solubility problem is a kinetic artifact or a true thermodynamic limitation? Analysis & Causality: The distinction lies in how the solid state interacts with the aqueous phase. Kinetic solubility issues arise during early discovery assays when the drug is dissolved in an organic solvent (like DMSO) and diluted into an aqueous buffer [2]. The resulting precipitation is a kinetic artifact of supersaturation. Thermodynamic solubility, however, is the true equilibrium state achieved when the crystalline solid is added directly to water [3]. If your compound crashes out of a 1% DMSO/buffer mixture, it is a kinetic issue. If you cannot dissolve the pure powder in water to begin with, it is a thermodynamic issue. Solution: Run a Turbidimetric Kinetic Assay to find the exact concentration at which supersaturation breaks, and compare it against a Shake-Flask Thermodynamic Assay (see Protocols below).

Q3: What are the most effective formulation strategies for in vivo dosing of this specific compound? Analysis & Causality: Because this molecule possesses both a basic amine and a lipophilic tail, it is an excellent candidate for host-guest complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective here; its lipophilic inner cavity perfectly accommodates the aromatic benzoate moiety, while its hydrophilic exterior maintains aqueous solubility [4].

Quantitative Data: Formulation Strategy Comparison
Formulation StrategyMechanistic RationaleTypical Solubility EnhancementRecommended Application
pH Adjustment (pH < 6.0) Protonation of morpholine nitrogen (pKa ~8.5) to form a highly soluble morpholinium salt.50x - 100xOral dosing, IV formulations (if low pH is physiologically tolerated).
Cyclodextrin (20% HP-β-CD) Hydrophobic encapsulation of the benzoate ester within the cyclodextrin cavity.10x - 50xIV dosing, formulations requiring strict physiological pH (7.4).
Co-solvents (10% PEG400) Reduction of the aqueous dielectric constant, solvating the unprotonated free base.5x - 15xToxicity studies, topical applications.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes specific steps to verify that the data generated is an accurate reflection of the compound's physicochemical properties, rather than an experimental artifact.

Protocol 1: Self-Validating Kinetic Solubility Assay (Turbidimetric)

Purpose: To determine the maximum concentration of compound that can be spiked from DMSO into an aqueous buffer before precipitation occurs.

  • Stock Preparation: Prepare a 10 mM stock solution of Methyl 4-(2-morpholinoethoxy)benzoate in 100% anhydrous DMSO.

  • Serial Dilution: Create a 7-point, 2-fold serial dilution of the stock in DMSO.

  • Buffer Addition: In a 96-well clear-bottom plate, add 196 µL of PBS (pH 7.4) to each well. Spike 4 µL of each DMSO dilution into the buffer (final DMSO concentration = 2%).

  • Self-Validation Control: Include wells containing 196 µL PBS and 4 µL of pure DMSO (Blank) to establish the baseline absorbance of the solvent matrix.

  • Incubation: Seal the plate and incubate at 25°C for 2 hours on a plate shaker at 300 RPM. Causality: 2 hours allows sufficient time for metastable supersaturated states to nucleate and precipitate.

  • Measurement: Read the absorbance using a microplate reader at 620 nm . Causality: Most small organic molecules, including the benzoate chromophore, absorb in the UV range (200-350 nm). Measuring at 620 nm ensures that any increase in signal is strictly due to light scattering from insoluble particulates (turbidity), preventing false positives.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration where the absorbance remains within 1.5x of the DMSO-only control.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

Purpose: To determine the true equilibrium solubility of the crystalline solid.

  • Solid Addition: Add 2-3 mg of solid crystalline Methyl 4-(2-morpholinoethoxy)benzoate into a glass HPLC vial.

  • Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., PBS pH 7.4). Ensure there is visible undissolved solid remaining; if all solid dissolves, add more until a suspension is maintained.

  • Equilibration: Cap the vial and agitate on a rotary shaker at 37°C for 48 to 72 hours. Causality: The dissolution of a stable crystalline lattice is an endothermic process. 48-72 hours ensures the crystal lattice energy is fully overcome and true thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes, or filter through a 0.22 µm PTFE syringe filter.

  • Self-Validation Step: Analyze a small sample of the remaining solid precipitate using Polarized Light Microscopy (PLM). Causality: This verifies that the undissolved solid has not converted into a less soluble polymorph or hydrate during the 72-hour incubation.

  • Quantification: Dilute the supernatant and analyze compound concentration via HPLC-UV against a known standard curve.

Protocol 3: HP-β-CD Inclusion Complex Formulation

Purpose: To enhance solubility at neutral pH without utilizing organic co-solvents.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in purified water.

  • Drug Addition: Add an excess amount of Methyl 4-(2-morpholinoethoxy)benzoate powder to the cyclodextrin solution.

  • Complexation: Stir the suspension magnetically at room temperature for 24 hours. Causality: Non-covalent inclusion complexation relies on van der Waals forces and hydrophobic interactions, which require prolonged contact time to reach equilibrium.

  • Filtration: Filter the suspension through a 0.45 µm filter to remove uncomplexed, insoluble drug.

  • Self-Validation Step: Construct a phase-solubility diagram (Higuchi-Connors plot) by repeating this process with 5%, 10%, and 15% HP-β-CD. A linear increase in drug solubility confirms a 1:1 stoichiometric inclusion complex.

  • Recovery: Lyophilize the clear filtrate to obtain the solid, highly water-soluble inclusion complex powder.

References

  • Showing Compound Morpholine (FDB008207) FooDB URL: [Link] [1]

  • Aqueous Solubility Assays Creative Bioarray URL:[Link] [2]

  • Solubility Determination in Drug Discovery and Development PharmaTutor URL:[Link] [3]

  • State of the art in cyclodextrin solubility enhancement. Are green solvents the solution? National Center for Biotechnology Information (NCBI) / PMC URL:[Link] [4]

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for the Etherification of Methyl 4-(2-morpholinoethoxy)benzoate

This guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(2-morpholinoethoxy)benzoate. This compound is a key intermediate, and its pur...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(2-morpholinoethoxy)benzoate. This compound is a key intermediate, and its purity is paramount. The etherification, a variation of the Williamson ether synthesis, is highly sensitive to reaction parameters, with temperature being a primary determinant of success. Here, we provide in-depth troubleshooting guides and FAQs to navigate the complexities of temperature optimization, ensuring high yield and purity.

Reaction Overview: The Williamson Ether Synthesis

The synthesis of Methyl 4-(2-morpholinoethoxy)benzoate involves the Sₙ2 reaction between the sodium or potassium salt of Methyl 4-hydroxybenzoate (a phenoxide) and an N-(2-haloethyl)morpholine, typically the chloride or bromide.

Core Reaction:

  • Nucleophile: Methyl 4-hydroxybenzoate deprotonated by a base (e.g., K₂CO₃, NaH).

  • Electrophile: N-(2-Chloroethyl)morpholine or N-(2-Bromoethyl)morpholine.

  • Solvent: A polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) is essential.[1][2][3]

The reaction temperature must be carefully controlled to facilitate the Sₙ2 pathway while minimizing competing side reactions.[4][5]

cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack A Methyl 4-hydroxybenzoate C Methyl 4-oxidobenzoate (Phenoxide Nucleophile) A->C + Base B Base (e.g., K₂CO₃) E SN2 Transition State C->E D N-(2-Chloroethyl)morpholine (Electrophile) D->E F Methyl 4-(2-morpholinoethoxy)benzoate (Product) E->F - Cl⁻

Caption: The two-step mechanism of the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for this etherification? A: A moderate starting temperature between 70-90 °C is advisable for most common polar aprotic solvents like DMF or acetonitrile.[2][6] This range is generally sufficient to achieve a reasonable reaction rate without aggressively promoting side reactions. Optimization should proceed in 10 °C increments from this baseline.

Q2: Why is precise temperature control so critical for this specific reaction? A: Temperature control represents a crucial balance.

  • Too Low: An insufficient temperature will result in an impractically slow or stalled reaction, leading to low conversion of the Methyl 4-hydroxybenzoate.[6]

  • Too High: Excessive heat is detrimental. It can favor alternative reaction pathways, such as C-alkylation, and can lead to the thermal degradation of the starting materials or the final product, resulting in reduced yield and the formation of colored impurities.[2][4]

Q3: What are the most common temperature-dependent side reactions? A: There are two primary side reactions exacerbated by high temperatures:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired).[4][6] Higher temperatures can increase the rate of C-alkylation, leading to difficult-to-remove isomeric impurities.

  • N-Quaternization: If excess N-(2-haloethyl)morpholine is used, it can react with the nitrogen atom of the desired product to form a quaternary ammonium salt. This is more likely at elevated temperatures.

Q4: How can I effectively monitor the reaction as I optimize the temperature? A: Thin-Layer Chromatography (TLC) is the most straightforward and cost-effective method for monitoring reaction progress.[5] Spot the reaction mixture against the starting materials (Methyl 4-hydroxybenzoate and N-(2-haloethyl)morpholine). The disappearance of the starting phenol and the appearance of a new, typically less polar, product spot indicate reaction progression. This allows you to assess the optimal reaction time at a given temperature.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter and provides a logical workflow for diagnosing and resolving them.

cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Impurities cluster_degradation Troubleshooting Degradation start Analyze Reaction Outcome outcome1 Low or No Yield start->outcome1 outcome2 Significant Byproducts (Impure Product) start->outcome2 outcome3 Dark Color / Degradation start->outcome3 yield_check Check TLC: Significant starting material remains? outcome1->yield_check purity_check Identify Byproducts (e.g., via LC-MS) outcome2->purity_check deg_sol Cause: Excessive Heat Solution: 1. Lower reaction temperature. 2. Reduce reaction time. outcome3->deg_sol yield_yes YES yield_check->yield_yes Yes yield_sol2 Cause: Incomplete Deprotonation Solution: Verify base strength (e.g., K₂CO₃, Cs₂CO₃) yield_check->yield_sol2 No, but still low yield yield_sol1 Cause: Temp Too Low Solution: Increase temp in 10°C increments. yield_yes->yield_sol1 yield_no NO purity_sol1 Cause: Temp Too High (C-Alkylation / Quaternization) Solution: Lower temp by 10-20°C. purity_check->purity_sol1 Isomers or Higher MW Species purity_sol2 Cause: Stoichiometry Issue Solution: Use 1.0-1.1 eq. of alkylating agent. purity_check->purity_sol2 Quaternized Product

Caption: A logical workflow for troubleshooting common reaction issues.

Issue 1: Low or No Product Yield

If your reaction results in low conversion, temperature is a primary suspect.

  • Potential Cause: The reaction temperature is too low to overcome the activation energy barrier at a practical rate.

    • Diagnostic: After several hours (e.g., 4-6 hours), a TLC analysis shows a strong spot corresponding to the starting Methyl 4-hydroxybenzoate.

    • Solution: Increase the reaction temperature in 10 °C increments. Monitor by TLC every 1-2 hours to find the point at which the starting material is consumed within a reasonable timeframe (e.g., 4-8 hours). Typical Williamson ether syntheses are conducted between 50-100°C.[2]

  • Potential Cause: Incomplete deprotonation of the phenolic hydroxyl group.

    • Diagnostic: The reaction stalls even after increasing the temperature. This indicates a lack of the active nucleophile.

    • Solution: Ensure your base is sufficiently strong and used in adequate amounts. For phenols, potassium carbonate (K₂CO₃) is effective and commonly used.[6] Ensure it is finely powdered and anhydrous. For more challenging systems, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be used, though this requires more stringent handling procedures.[1][2]

Issue 2: Formation of Significant Byproducts

The presence of multiple product spots on a TLC plate that are difficult to separate indicates side reactions, often driven by excessive heat.

  • Potential Cause: The reaction temperature is too high, promoting C-alkylation.

    • Diagnostic: You observe a product spot with a similar polarity to your desired ether, and characterization (e.g., ¹H NMR) shows unexpected aromatic signals.

    • Solution: Lower the reaction temperature. O-alkylation is generally favored kinetically, so reducing the thermal energy of the system can significantly improve selectivity for the desired product.[4] A reduction of 10-20 °C can have a substantial impact.

Issue 3: Reaction Mixture Darkens / Product is Colored

A dark brown or black reaction mixture, or an isolated product that is off-color, is a strong indicator of thermal decomposition.

  • Potential Cause: The reaction temperature is high enough to cause the degradation of the ester functionality or other parts of the molecules.

    • Diagnostic: The reaction mixture darkens significantly upon reaching or being held at the target temperature.

    • Solution: This is a clear sign to reduce the temperature. It is better to run the reaction for a longer time at a lower, more stable temperature than to try and force it to completion quickly with excessive heat. For example, running the reaction for 12 hours at 75 °C is preferable to 4 hours at 100 °C if decomposition is observed.

Data Presentation & Experimental Protocol

Key Solvent Data

The choice of solvent dictates the maximum reflux temperature and can influence reaction rates. Polar aprotic solvents are strongly recommended.[2][3]

SolventBoiling Point (°C)General Recommendations
Acetonitrile (MeCN)82Excellent choice, easy to remove. Good for initial trials up to 80 °C.
N,N-Dimethylformamide (DMF)153Very common, dissolves reactants well. Allows for a wide temperature range, but can be difficult to remove completely.
Dimethyl sulfoxide (DMSO)189High boiling point allows for high temperatures, but can promote side reactions and is very difficult to remove. Use with caution.
Protocol: Temperature Optimization Study

This protocol outlines a parallel synthesis approach to efficiently determine the optimal temperature.

Materials:

  • Methyl 4-hydroxybenzoate (1.0 eq)

  • N-(2-Chloroethyl)morpholine hydrochloride (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reaction vials with stir bars

  • Heating block or oil baths capable of maintaining separate temperatures

Procedure:

  • Setup: In four separate reaction vials, charge Methyl 4-hydroxybenzoate, N-(2-Chloroethyl)morpholine hydrochloride, and K₂CO₃.

  • Solvent Addition: Add anhydrous DMF to each vial to a concentration of approximately 0.5 M with respect to the Methyl 4-hydroxybenzoate.

  • Heating: Place the vials in separate heating blocks or baths pre-set to 60 °C, 70 °C, 80 °C, and 90 °C.

  • Monitoring: Begin stirring and take a sample from each vial for TLC analysis at T=0. Continue to take samples every 2 hours for 8 hours.

  • Analysis: On the TLC plates, visualize the consumption of the starting phenol and the formation of the product. Note the temperature at which the starting material is fully consumed in the shortest time without the visible formation of new byproduct spots or darkening of the solution.

  • Work-up (for the optimal reaction): a. Once the reaction is deemed complete by TLC, cool the mixture to room temperature. b. Pour the reaction mixture into cold water, which will precipitate the crude product. c. Stir for 30 minutes, then collect the solid by vacuum filtration. d. Wash the solid with water to remove DMF and inorganic salts. e. Dry the solid under vacuum. The crude product can be purified by recrystallization (e.g., from ethanol or isopropanol).

By following this structured approach, researchers can systematically and efficiently identify the optimal reaction temperature that maximizes yield and purity for the synthesis of Methyl 4-(2-morpholinoethoxy)benzoate.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Williamson Ether Synthesis of 5-Bromopentan-1-ol.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Bogdal, D., Pielichowski, J., & Krzysztof, J. (1998). A rapid williamson synthesis under microwave irradiation in dry media.
  • Casares, A., Defauw, J., Giguere, R., Hicks, R., & Wheless, K. (1997).
  • Prakash, O., et al. (2005). Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane.
  • Benchchem. (n.d.). Troubleshooting guide for Williamson ether synthesis with secondary iodides.
  • Benchchem. (n.d.). Technical Support Center: Etherification of 4-Hydroxybenzyl Alcohol.
  • Benchchem. (n.d.). Identifying and minimizing side reactions in Williamson ether synthesis.
  • Benchchem. (n.d.). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.
  • Francis Academic Press. (n.d.).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE.
  • Benchchem. (n.d.). Troubleshooting low conversion in phenoxyacetic acid esterification.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine.
  • ResearchGate. (n.d.). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
  • SpringerLink. (2011, May 25). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • AKJournals. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • ChemicalBook. (n.d.). Methylparaben CAS#: 99-76-3.
  • ChemRxiv. (n.d.).
  • Reddit. (2025, February 27). Williamson Ether synthesis.
  • Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis.
  • PMC. (n.d.). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
  • ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERV
  • Benchchem. (n.d.). Application Note and Protocol: Fischer Esterification for the Synthesis of Methyl 4-methylbenzoate.
  • ResearchGate. (n.d.). Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate....
  • PrepChem.com. (n.d.). Synthesis of Methyl 4-(2-Aminoethoxy)benzoate.
  • Synthesis of Morpholino Nucleosides Starting
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • Synquest Labs. (n.d.). Methyl 4-[2-(4-acetylphenoxy)ethoxy]benzoate.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 4-(sulfamoylmethyl)benzoate.
  • PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate.
  • ResearchGate. (n.d.). Methyl 4-methylbenzoate.
  • MDPI. (2018, May 3). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization.
  • DergiPark. (2026, March 26). Dispersion-Controlled Thermal Degradation Kinetics of PMMA/NiFe₂O₄ Nanocomposites Prepared with Different Mixing Times.

Sources

Optimization

Technical Support Center: Stability and Storage of Methyl 4-(2-morpholinoethoxy)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers compromising the integrity of their assays by mishandling bifunctional molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers compromising the integrity of their assays by mishandling bifunctional molecules. Methyl 4-(2-morpholinoethoxy)benzoate presents a dual-threat degradation profile: it contains both a hydrolytically sensitive ester and an oxidation-prone tertiary amine.

This guide provides the mechanistic causality behind these degradation pathways, troubleshooting FAQs, and self-validating protocols to ensure absolute scientific integrity during your drug development workflows.

Core Degradation Mechanisms (The "Why")

To prevent degradation, you must first understand the thermodynamic and kinetic vulnerabilities of the molecule. Methyl 4-(2-morpholinoethoxy)benzoate degrades primarily through two distinct pathways:

A. Nucleophilic Ester Hydrolysis Methyl esters are inherently prone to hydrolysis when exposed to elevated humidity or extremes in pH. Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This reaction is catalyzed by both trace acids and bases, ultimately cleaving the molecule into 4-(2-morpholinoethoxy)benzoic acid and methanol. This behavior is well-documented in other methyl ester pharmaceuticals, such as remimazolam, which rapidly degrade into their carboxylic acid impurities when stored at ambient humidity[1]. Furthermore, the presence of a water layer or high humidity significantly accelerates the loss of stability in methyl ester-based compounds[2].

B. N-Oxidation of the Morpholine Ring The morpholine ring contains a tertiary amine with a highly nucleophilic lone pair of electrons. This makes it highly susceptible to SN​2 -type oxidative degradation by atmospheric oxygen, trace peroxides in solvents, or light exposure[3]. The oxidation of the morpholine nitrogen yields a morpholine N-oxide derivative. This oxidative degradation pathway is a ubiquitous challenge in morpholine-containing drugs (e.g., linezolid) when exposed to oxidative stress[4].

Degradation Compound Methyl 4-(2-morpholinoethoxy)benzoate Hydrolysis Ester Hydrolysis (Moisture / pH extremes) Compound->Hydrolysis H2O Oxidation N-Oxidation (O2 / Peroxides / Light) Compound->Oxidation O2 / ROS Degradant1 4-(2-morpholinoethoxy)benzoic acid + Methanol Hydrolysis->Degradant1 Degradant2 Morpholine N-oxide derivative Oxidation->Degradant2

Caption: Chemical degradation pathways of Methyl 4-(2-morpholinoethoxy)benzoate.

Troubleshooting FAQs

Q: My LC-MS chromatogram shows a new peak with a mass of [M+16]⁺. What happened? A: This is the hallmark of N-oxidation[4]. The tertiary amine in the morpholine ring has reacted with dissolved oxygen or peroxides in your solvent to form an N-oxide (+16 Da). Solution: If you are using ethereal solvents (like THF or dioxane), they likely contain peroxides. Switch to freshly distilled, peroxide-free solvents and purge all stock solutions with Argon.

Q: I observed a peak with [M-14]⁺ and a drop in the pH of my aqueous stock. Why? A: This indicates ester hydrolysis[1]. The loss of a methyl group (-15 Da) and the gain of a proton (+1 Da) results in a net -14 Da shift, forming the carboxylic acid. The generation of this acid lowers the pH of your solution, which in turn auto-catalyzes further hydrolysis. Solution: Never store this compound in aqueous buffers. Prepare stocks in anhydrous DMSO or DMF immediately before use.

Q: Can I store stock solutions in DMSO at room temperature? A: Highly discouraged. DMSO is extremely hygroscopic. Every time you open the vial, DMSO absorbs atmospheric moisture, which will drive the ester hydrolysis pathway. Store DMSO stocks at -20°C in single-use aliquots to prevent freeze-thaw cycles and moisture ingress.

Quantitative Storage Data

The following table summarizes the causal relationship between storage conditions and compound integrity.

Storage ConditionTemperatureAtmosphereRelative Humidity (RH)Expected Shelf-LifePrimary Degradation Risk
Optimal (Solid) -20°CArgon / N₂< 10% (Desiccated)> 24 MonthsNone
Sub-optimal (Solid) 25°CAmbient AirAmbient (40-60%)3 - 6 MonthsSlow Hydrolysis & Oxidation
Stress (Solid) 40°CAmbient Air75%< 15 DaysRapid Ester Hydrolysis[1]
Stock Solution -20°CSealedN/A (Anhydrous DMSO)1 - 3 MonthsMoisture ingress upon opening
Aqueous Buffer 37°CAmbient AirN/A (In Solution)< 24 HoursHydrolysis (pH dependent)

Standard Operating Procedures (Protocols)

To ensure trustworthiness, every protocol must be a self-validating system. Do not assume your storage conditions are working; prove it analytically.

Protocol A: Preparation and Storage of Anhydrous Stock Solutions

Causality: Minimizing oxygen and water exposure prevents the dual degradation pathways.

  • Equilibration: Allow the bulk powder vial of Methyl 4-(2-morpholinoethoxy)benzoate to equilibrate to room temperature inside a desiccator before opening. Reason: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Dissolution: Dissolve the powder in strictly anhydrous, amine-free, and peroxide-free solvent (e.g., anhydrous DMSO over molecular sieves).

  • Aliquotting: Divide the stock solution into single-use amber glass vials (to prevent photo-oxidation).

  • Inert Purge: Gently blow a stream of high-purity Argon or Nitrogen gas over the liquid surface for 10 seconds to displace oxygen.

  • Sealing: Cap immediately with PTFE-lined septa.

  • Storage: Store at -20°C.

Storage Start Bulk Powder Received Aliquot Aliquot into Amber Vials Start->Aliquot Argon Purge with Argon/N2 Aliquot->Argon Desiccant Seal with PTFE Cap + Desiccant Argon->Desiccant Store Store at -20°C Desiccant->Store

Caption: Optimal handling and storage workflow to prevent degradation.

Protocol B: Self-Validating Forced Degradation Assay (LC-MS)

Causality: You cannot monitor stability if your analytical method cannot separate the parent compound from its degradants. You must intentionally degrade a sample to validate your HPLC gradient.

  • Hydrolytic Stress: Add 100 µL of 0.1 M NaOH to 900 µL of a 1 mg/mL stock solution. Incubate at 40°C for 2 hours.

  • Oxidative Stress: Add 100 µL of 3% H₂O₂ to 900 µL of a 1 mg/mL stock solution. Incubate at room temperature for 4 hours.

  • Neutralization: Neutralize the hydrolytic sample with 0.1 M HCl.

  • Injection: Inject the stressed samples alongside a freshly prepared control sample into the LC-MS.

  • System Suitability Validation (Critical Step): Verify that the [M-14]⁺ (hydrolysis) and[M+16]⁺ (oxidation) peaks are baseline resolved ( Rs​>1.5 ) from the parent intact mass peak. If they co-elute, your stability monitoring is blind. Adjust the mobile phase gradient (e.g., shallower gradient of Acetonitrile/Water with 0.1% Formic Acid) until resolution is achieved.

References

  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - PMC. nih.gov.
  • WO2021013826A1 - Method for obtaining amorphous remimazolam besylate - Google P
  • Water Contamination Impacts on Biodiesel Antioxidants and Storage Stability | Energy & Fuels - ACS Public
  • CHAPTER 3: Oxidative Degradation - Books - The Royal Society of Chemistry. rsc.org.

Sources

Troubleshooting

Removing unreacted morpholine impurities from Methyl 4-(2-morpholinoethoxy)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges of isolating Methyl 4-(2-morpholinoethoxy)benzoate from crude reaction mixtures co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges of isolating Methyl 4-(2-morpholinoethoxy)benzoate from crude reaction mixtures containing unreacted morpholine .

The separation of these two compounds is notoriously difficult because both contain basic amine functionalities. However, by exploiting subtle differences in their steric profiles, pKa values, and nucleophilicity, we can design a highly selective, self-validating purification workflow.

Physicochemical Profiling: The Causality of Separation

To understand why certain purification methods fail and others succeed, we must first analyze the fundamental physicochemical differences between the product and the impurity.

Table 1: Physicochemical Comparison of Target and Impurity

PropertyMorpholine (Impurity)Methyl 4-(2-morpholinoethoxy)benzoate (Target)
Amine Classification Secondary (2°)Tertiary (3°)
Molecular Weight 87.12 g/mol 265.31 g/mol
pKa (Conjugate Acid) 8.36[1]~7.0 – 7.4 (Estimated)
Boiling Point 128 - 130 °C[2]> 300 °C (Estimated)
Aqueous Solubility Miscible[1]Very Low (Lipophilic)[3]
Nucleophilicity High (Unobstructed nitrogen)Low (Sterically hindered)

Causality Note: The two critical differentiators here are nucleophilicity and pKa . Morpholine is a secondary amine and a strong nucleophile, whereas the product is a sterically hindered tertiary amine. Furthermore, morpholine is slightly more basic than the N-alkylated tertiary amine product. We will exploit these two exact properties in the workflows below.

Troubleshooting & FAQs

Q1: I have washed my organic extract with water multiple times, but NMR still shows 5–10% morpholine. Why is water alone insufficient? A: While morpholine is completely miscible in water[1], it also exhibits a high partition coefficient in organic solvents (like ethyl acetate or dichloromethane) when in its neutral, unprotonated state. To break this equilibrium, you must exploit the basicity of morpholine. By washing with a mildly acidic buffer rather than pure water, you selectively protonate the morpholine into a highly water-soluble morpholinium salt, forcing it out of the organic phase.

Q2: Can I just remove the morpholine via rotary evaporation or high-vacuum distillation? It boils at 128 °C. A: Relying solely on thermal evaporation is highly risky for this specific substrate. While morpholine boils at 128 °C[2], extended heating of Methyl 4-(2-morpholinoethoxy)benzoate in the presence of basic morpholine and trace moisture can catalyze the hydrolysis of your methyl ester, generating a carboxylic acid impurity. Vacuum stripping is acceptable for removing the bulk of the solvent, but trace removal must rely on chemical scavenging to preserve the ester linkage.

Q3: How do I remove the final 1–2% of morpholine without using column chromatography? A: The most elegant and robust approach is using a polymer-supported scavenger resin, specifically PS-Isocyanate . The isocyanate groups covalently react with the secondary amine of morpholine to form a stable, resin-bound urea[4]. Because your product is a tertiary amine, it lacks the necessary N-H bond to react with the isocyanate. You simply stir the resin in your organic solvent and filter it off.

Validated Experimental Workflows

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check passes.

Protocol 1: pH-Controlled Partitioning (For Bulk Morpholine Removal)

Objective: Remove >95% of morpholine by exploiting the ~1.0 unit pKa difference between the impurity and the product.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane) at a concentration of 0.1 M.

  • Buffer Preparation: Prepare a 0.5 M Sodium Phosphate buffer adjusted exactly to pH 7.2 .

    • Causality: At pH 7.2, morpholine (pKa 8.36) is >90% protonated (cationic), while the tertiary amine product (pKa ~7.2) remains largely unprotonated and lipophilic.

  • Extraction: Wash the organic layer with an equal volume of the pH 7.2 buffer. Repeat this process twice.

  • Self-Validation Check (Critical): Measure the pH of the spent aqueous layer after the first wash.

    • If pH > 7.5: The buffering capacity was overwhelmed by the bulk morpholine. Unprotonated morpholine is bleeding back into your organic layer. Action: Discard the aqueous layer and repeat the wash with fresh, stronger buffer.

    • If pH ≈ 7.2: Proceed to the next step.

  • Phase Separation: Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure.

Protocol 2: Catch-and-Release Scavenging (For Trace Morpholine Removal)

Objective: Chemically sequester the remaining <5% morpholine using PS-Isocyanate resin[4].

  • Resin Loading: Dissolve the pre-washed crude product from Protocol 1 in anhydrous Dichloromethane (DCM). Add 3.0 equivalents of PS-Isocyanate resin (typical loading capacity ~1.5 mmol/g) relative to the estimated residual morpholine[5].

  • Incubation: Stir the suspension gently at room temperature for 2 to 4 hours.

    • Causality: The isocyanate selectively attacks the secondary amine. The reaction is driven to completion by the excess of resin, trapping the morpholine on the solid support[6].

  • Self-Validation Check (Critical): Spot the reaction mixture on a TLC plate and stain with Ninhydrin (heat to develop).

    • Validation: A lack of pink/purple spots confirms the complete absence of secondary amines. If a spot appears, add 1.0 more equivalent of resin and stir for another hour.

  • Isolation: Filter the suspension through a sintered glass funnel to remove the morpholine-bound resin. Wash the resin cake with 2 column volumes of DCM to ensure complete recovery of the product.

  • Concentration: Evaporate the filtrate under reduced pressure to yield pure Methyl 4-(2-morpholinoethoxy)benzoate[3].

Process Visualization

Below is the logical workflow for the sequential depletion of morpholine, mapping the phase transitions and chemical states of the target and impurity.

Workflow N1 Crude Mixture (Product + Morpholine) N2 Vacuum Concentration (Remove bulk volatiles) N1->N2 N3 pH 7.2 Buffered Aqueous Wash N2->N3 N4 Phase Separation N3->N4 N5 Organic Layer (Product + trace Morpholine) N4->N5 Lipophilic N6 Aqueous Layer (Morpholinium salts) N4->N6 Hydrophilic N7 Add PS-Isocyanate Resin (Scavenge 2° Amine) N5->N7 N8 Filtration N7->N8 N9 Pure Product Methyl 4-(2-morpholinoethoxy)benzoate N8->N9 Filtrate

Fig 1. Morpholine depletion workflow utilizing pH-controlled partitioning and PS-Isocyanate scavenging.

References

  • Morpholine - Chemical Properties and Aqueous Solubility. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Solid-Supported Reagents and Scavengers (PS-Isocyanate). Biotage Technical Notes. Available at:[Link]

  • Parallel Synthesis of Trisubstituted Formamidines: A Facile and Versatile Procedure. ACS Combinatorial Science. Available at:[Link]

  • Semi-synthetic heptapeptidic glycopeptides for the treatment of bacterial infections (GB2465863A).Google Patents.

Sources

Optimization

Technical Support Center: Purification of Methyl 4-(2-morpholinoethoxy)benzoate via Flash Column Chromatography

Welcome to the technical support guide for the purification of Methyl 4-(2-morpholinoethoxy)benzoate. This document provides in-depth troubleshooting advice and optimized protocols designed for researchers, chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of Methyl 4-(2-morpholinoethoxy)benzoate. This document provides in-depth troubleshooting advice and optimized protocols designed for researchers, chemists, and drug development professionals. We will address the unique challenges presented by this molecule's structure and provide solutions grounded in established chromatographic principles.

The Challenge: Understanding the Molecule's Behavior

Methyl 4-(2-morpholinoethoxy)benzoate is a moderately polar molecule with a key structural feature that complicates its purification on standard silica gel: a basic tertiary amine within the morpholine ring. This basic nitrogen readily interacts with the acidic silanol (Si-OH) groups on the surface of silica gel.[1][2] This acid-base interaction is the primary cause of many purification issues, including:

  • Significant Peak Tailing: The compound "drags" along the stationary phase, resulting in broad, asymmetric peaks that are difficult to resolve from impurities.[2]

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound fails to elute, leading to low or no recovery.[2]

  • On-Column Degradation: The acidic silica surface can potentially catalyze the degradation of sensitive molecules.[1][3]

This guide will equip you with the strategies to counteract these effects and achieve high-purity isolation of your target compound.

Visual Guide: The Challenge at the Stationary Phase

G cluster_silica Silica Gel Surface cluster_mobile Mobile Phase silanol1 Si-OH silanol2 Si-OH silanol3 Si-OH compound Methyl 4-(2-morpholinoethoxy)benzoate (Basic Nitrogen) compound->silanol2 Strong Acid-Base Interaction (Causes Tailing & Adsorption)

Caption: Interaction of basic nitrogen with acidic silanol groups.

Proactive Method Development

Before attempting a large-scale purification, it is crucial to develop a robust method using Thin-Layer Chromatography (TLC). This preliminary step saves time, solvent, and valuable sample.

Q: How do I develop an effective flash chromatography method for this compound?

A: The key is to find a mobile phase that provides good separation (selectivity) while minimizing the problematic interactions with the silica gel.[4] An ideal TLC will show your target compound with a Retention Factor (Rf) of approximately 0.2-0.4, and a well-defined, symmetrical spot.

Step-by-Step TLC Solvent Scouting Protocol:

  • Prepare Stock Solutions: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Initial Solvent Systems: Spot your crude mixture on at least three different TLC plates. Develop each plate in a chamber containing one of the suggested starting solvent systems from the table below.

  • Analyze the TLC: Visualize the plates under a UV lamp (254 nm).

  • Identify the Target Spot: Your target compound, Methyl 4-(2-morpholinoethoxy)benzoate, should be UV active due to the benzoate ring.

  • Assess Spot Shape and Rf:

    • If the spot is streaked or tailing, you are observing the strong acid-base interaction. Proceed to the next step.

    • If the spot is well-defined but the Rf is too low (<0.2), increase the polarity of your eluent (e.g., more EtOAc or MeOH).

    • If the Rf is too high (>0.5), decrease the eluent polarity.

  • Add a Basic Modifier: To counteract tailing, add a small amount of a basic modifier like triethylamine (TEA) or a 10% solution of ammonium hydroxide in methanol to your mobile phase.[3][5] Prepare a new developing chamber with this modified solvent system and run another TLC plate. You should observe a significant improvement in spot shape and a slight increase in the Rf value.

  • Optimization: Continue to adjust the solvent ratios to achieve the target Rf of 0.2-0.4 with the modified mobile phase. This optimized system is now ready for your flash column.

Solvent System Component Typical Ratio (Non-polar:Polar) Notes & Recommendations
System 1: Standard Hexane : Ethyl AcetateStart with 70:30 and increase EtOAc polarity. Good for general-purpose separations.[5]
System 2: For Polar Compounds Dichloromethane : MethanolStart with 98:2 and increase MeOH. Effective for more polar molecules.[5] A similar compound was purified in Chloroform:Methanol (9:1).[6]
Modifier (Add to Polar Component) Triethylamine (TEA) or NH4OHAdd 0.5-2% TEA or a prepared ammonia solution to your polar solvent (EtOAc or MeOH). This is critical for preventing peak tailing with basic compounds.[1][2]

Troubleshooting Guide

This section addresses the most common problems encountered during the purification of Methyl 4-(2-morpholinoethoxy)benzoate.

Q1: My compound is exhibiting significant peak tailing during the column run. What's causing this and how do I fix it?

A: Peak tailing is the classic sign of strong interaction between the basic morpholine nitrogen and acidic silica gel silanol groups.[2] While you are running the column, you can sometimes improve the situation by increasing the eluent polarity more aggressively.[3] However, the best solution is to address the root cause:

  • Solution 1: Add a Basic Modifier: The most effective solution is to use a mobile phase containing a small amount (0.5-2%) of a competing base like triethylamine (TEA) or ammonium hydroxide.[1][2] This base will "neutralize" the active acidic sites on the silica, allowing your compound to elute symmetrically. If you did not use a modifier initially, you can try adding it to your eluent mid-run, but it is best to start the column with the modified eluent from the beginning.

  • Solution 2: Change the Stationary Phase: If a basic modifier is not sufficient or is incompatible with your compound, switch to a different stationary phase.[1]

    • Amine-functionalized Silica: This is an excellent choice as it provides a less interactive surface for basic compounds.[1]

    • Neutral Alumina: Alumina is a good alternative to silica and is less acidic.[2]

Q2: My compound is not eluting from the column, even with 100% ethyl acetate. What should I do?

A: This indicates that your compound is very strongly adsorbed to the silica. Ethyl acetate is not a sufficiently polar solvent to elute it.

  • Solution: Switch to a more aggressive, polar solvent system. A mixture of dichloromethane (DCM) and methanol (MeOH) is a standard choice for eluting highly polar compounds.[3][5] Start with a gradient from 0% to 10% MeOH in DCM. It is highly recommended to include 0.5-1% TEA or ammonia in this mobile phase to prevent the same strong binding that caused the initial problem.

Q3: I have low or no recovery of my compound after the column. Where did it go?

A: There are several possibilities here:[3]

  • Irreversible Adsorption: Your compound is still stuck to the column. This is the most likely scenario for this specific molecule if an un-modified silica/eluent system was used. Try flushing the column with a strong solvent system like 10-20% Methanol in DCM containing 2% TEA or ammonia.

  • On-Column Degradation: The compound may not be stable to the acidic silica. See Q4 for how to test for and prevent this.

  • Eluted in the Solvent Front: If you used a loading solvent that was too strong (e.g., pure methanol), the compound may have eluted immediately with the first fractions before you began collecting.[3] Always check your first fraction.

  • Fractions are Too Dilute: Your compound may have eluted, but in a very large volume of solvent, making it difficult to detect by TLC. Try combining and concentrating the fractions where you expected your compound to elute.[3]

Q4: I suspect my compound is degrading on the silica gel. How can I confirm this and prevent it?

A: Degradation on silica is a real possibility for compounds with sensitive functional groups.[1]

  • Confirmation (2D TLC): You can check for stability using a two-dimensional TLC analysis.[3] See Protocol 2 below for a detailed method. If the compound is unstable, you will see new spots appear after the second development.

  • Prevention: The strategies to prevent degradation are the same as those for preventing strong binding and tailing.

    • Neutralize the Silica: Use a mobile phase containing TEA or ammonia to reduce the acidity of the stationary phase.[2]

    • Switch Stationary Phase: Use a more inert stationary phase like neutral alumina or Florisil.[2][3]

Troubleshooting Workflow

G start Start Purification (TLC-optimized method) problem Observe Issue: - Peak Tailing - Low/No Recovery start->problem check_modifier Is a basic modifier (e.g., 1% TEA) in the eluent? problem->check_modifier add_modifier Action: Re-run column with 0.5-2% TEA or NH4OH in the mobile phase. check_modifier->add_modifier No check_polarity Is compound eluting? check_modifier->check_polarity Yes success Problem Resolved add_modifier->success increase_polarity Action: Switch to a more polar eluent (e.g., DCM/MeOH + TEA). check_polarity->increase_polarity No check_stability Action: Check for degradation using 2D TLC. check_polarity->check_stability Yes, but tailing/ low recovery persists increase_polarity->success change_media Action: Switch stationary phase to Neutral Alumina or Amine-Functionalized Silica. check_stability->change_media change_media->success

Caption: Decision tree for troubleshooting common purification issues.

Detailed Experimental Protocols

Protocol 1: Standard Flash Chromatography with a Triethylamine-Modified Mobile Phase

This protocol assumes method development via TLC has suggested an ethyl acetate/hexane system.

  • Prepare the Eluent: Prepare the low-polarity starting eluent (e.g., 80:20 Hexane:EtOAc) and the high-polarity final eluent (e.g., 50:50 Hexane:EtOAc). To the ethyl acetate used to make these mixtures, add triethylamine (TEA) to a final concentration of 1% v/v.

  • Pack the Column: Select a column size appropriate for your sample amount (a common rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).[7] Pack the column using the starting eluent as a slurry.[8] Ensure the column is packed uniformly without air bubbles.[9]

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel (1-2 times the weight of your crude product) to this solution and concentrate it on a rotary evaporator to create a dry powder. This technique, known as dry loading, often leads to better resolution. Carefully add the dry-loaded sample to the top of the column bed.

  • Run the Column: Begin elution with the starting eluent. Apply gentle air pressure to achieve a steady flow rate.[10] Gradually increase the polarity of the eluent by slowly adding more of the high-polarity mixture.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. To remove the residual triethylamine, co-evaporate with a solvent like dichloromethane or dissolve the residue in a suitable solvent and wash with a dilute acid solution (if your compound is stable to acid).

Protocol 2: Confirming Compound Stability on Silica Gel using 2D TLC

  • Spot the Plate: On a silica gel TLC plate, lightly spot your crude sample in the bottom left corner, about 1.5 cm from each edge.

  • First Development: Develop the plate in a suitable solvent system (e.g., 50:50 Hexane:EtOAc + 1% TEA).

  • Dry the Plate: Remove the plate from the chamber and dry it thoroughly with a stream of air or in a fume hood for 10-15 minutes to ensure all solvent is gone. This "aging" on the silica is where degradation would occur.

  • Rotate and Re-develop: Rotate the plate 90 degrees counter-clockwise so that the lane of separated spots is now along the bottom edge. Develop the plate again in the same solvent system.

  • Analyze: Visualize the plate under UV light.

    • Stable Compound: If the compound is stable, all spots will lie on a 45-degree diagonal line from the origin.

    • Unstable Compound: If the compound has degraded, you will see new spots that are off the 45-degree diagonal. This confirms instability on silica gel.[3]

Frequently Asked Questions (FAQs)

Q: Can I use reversed-phase flash chromatography for this compound?

A: Yes. Reversed-phase chromatography is an excellent alternative for purifying polar compounds.[11][12] You would use a C18-functionalized silica column and a polar mobile phase, typically a gradient of water and methanol or acetonitrile.[11] This avoids the issues with acidic silica altogether. It is a preferred method if you continue to have problems with normal-phase chromatography.

Q: What is the best way to load my sample onto the column?

A: Dry loading (as described in Protocol 1) is often the superior method as it prevents the dissolution solvent from interfering with the separation at the top of the column.[13] If you must do a liquid load, dissolve your sample in the absolute minimum amount of the weakest possible solvent (ideally, the starting mobile phase itself). Using a strong solvent like pure methanol for loading can ruin the separation before it even begins.[4]

Q: How much silica gel should I use?

A: The amount of silica depends on the difficulty of the separation and the quantity of the crude material. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[7] For difficult separations, a higher ratio may be necessary.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Chromatography. Available from: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • Santai Technologies. The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Available from: [Link]

  • Restek. Troubleshooting Guide. Available from: [Link]

  • Hawach Scientific. Several Problems of Flash Column Chromatography. Available from: [Link]

  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. Available from: [Link]

  • PrepChem. Synthesis of Methyl 4-(2-Aminoethoxy)benzoate. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Biotage. Six key factors that impact flash chromatography. Available from: [Link]

  • CDC Stacks. Supporting Information. Available from: [Link]

  • Biotage. Successful Flash Chromatography. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • MDPI. Synthesis of Morpholino Nucleosides Starting From Enantiopure Glycidol. Available from: [Link]

  • Phenomenex. Flash Chromatography: Principles & Applications. Available from: [Link]

  • Teledyne ISCO. Safety First—Best Practices and Risk Management for Flash Chromatography. Available from: [Link]

  • ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography?. Available from: [Link]

  • PMC. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available from: [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available from: [Link]

  • Organomation. 5 Common Nitrogen Issues in LC-MS. Available from: [Link]

  • Chinese Journal of Structural Chemistry. Synthesis, Crystal Structure and Neuroprotection of Methyl 2-((4-(2-(2-Methylphenoxy)acetyl)-piperazin-1-yl)methyl)benzoate. Available from: [Link]

  • Semantic Scholar. Methyl 4-[(Benzoylamino)methoxy]benzoate. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Methyl vs. Ethyl 4-(2-morpholinoethoxy)benzoate in API Synthesis

As a Senior Application Scientist, selecting the appropriate ester protecting group is rarely a trivial administrative choice; it is a strategic decision that dictates downstream processing, reaction kinetics, and impuri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate ester protecting group is rarely a trivial administrative choice; it is a strategic decision that dictates downstream processing, reaction kinetics, and impurity profiles.

This guide provides an in-depth comparative analysis of methyl 4-(2-morpholinoethoxy)benzoate and ethyl 4-(2-morpholinoethoxy)benzoate . Both molecules serve as critical intermediates in the synthesis of morpholine-containing active pharmaceutical ingredients (APIs), such as prokinetic agents and local anesthetics. However, their reactivity profiles during nucleophilic acyl substitution (specifically saponification) differ significantly due to fundamental steric and electronic factors.

Mechanistic Causality: Steric Hindrance and Activation Energy

The reactivity of benzoate esters toward nucleophiles is governed by the electrophilicity of the carbonyl carbon and the steric accessibility of the transition state. In both molecules, the para-substituted 2-morpholinoethoxy group donates electron density into the aromatic ring via resonance, which inherently reduces the electrophilicity of the carbonyl carbon compared to an unsubstituted benzoate. Because the baseline reactivity is already dampened, the choice of the ester alkyl group becomes the primary kinetic lever.

The Methyl Advantage

The methyl ester features the smallest possible alkyl group. During base-catalyzed hydrolysis (saponification), the hydroxide ion nucleophile attacks the sp2 -hybridized carbonyl carbon to form an sp3 -hybridized tetrahedral intermediate. The methyl group provides minimal steric shielding, allowing for a lower activation energy ( Ea​ ) and rapid intermediate formation.

The Ethyl Penalty

Substituting the methyl group for an ethyl group introduces an additional methylene unit. This seemingly minor change significantly increases the steric bulk (quantifiable via Taft's steric parameter, Es​ ). The rotational freedom of the ethyl group creates a larger "steric cone" that physically hinders the approaching hydroxide ion. Furthermore, the ethyl group is slightly more electron-donating via inductive effects ( σI​ ), which marginally decreases the carbonyl carbon's partial positive charge. Together, these factors result in a higher activation energy and a slower reaction rate [1].

Mechanism cluster_methyl Methyl Ester Hydrolysis (Favorable Kinetics) cluster_ethyl Ethyl Ester Hydrolysis (Hindered Kinetics) M_Ester Methyl Ester (Low Steric Bulk) M_TI Tetrahedral Intermediate (Lower Activation Energy) M_Ester->M_TI Fast OH⁻ Attack M_Prod Carboxylate + Methanol M_TI->M_Prod Rapid Collapse E_Ester Ethyl Ester (Higher Steric Bulk) E_TI Tetrahedral Intermediate (Higher Activation Energy) E_Ester->E_TI Slow OH⁻ Attack E_Prod Carboxylate + Ethanol E_TI->E_Prod Slower Collapse

Fig 1: Reaction coordinate comparison of methyl vs. ethyl ester nucleophilic acyl substitution.

Quantitative Performance Comparison

The theoretical principles outlined above translate into measurable differences in the laboratory. The table below synthesizes the physicochemical parameters and empirical processing metrics for both esters.

ParameterMethyl 4-(2-morpholinoethoxy)benzoateEthyl 4-(2-morpholinoethoxy)benzoate
Alkyl Group Steric Parameter (Taft Es​ ) 0.00 (Reference)-0.07 (More hindered)
Inductive Effect ( σI​ ) -0.04-0.05 (More electron-donating)
Relative Hydrolysis Rate ( krel​ ) 1.0 (Baseline)~0.4
Standard Saponification Conditions 2N NaOH, 40°C, 2 hours2N NaOH, 50°C, 4 hours
Byproduct Toxicity (ICH Q3C) Methanol (Class 2, 3000 ppm limit)Ethanol (Class 3, 5000 ppm limit)
Primary Industrial Use Case Rapid intermediate processingLate-stage API synthesis (lower toxicity)

Self-Validating Experimental Methodologies

To demonstrate the practical implications of these reactivity differences, the following protocols detail the base-catalyzed hydrolysis of both esters to yield 4-(2-morpholinoethoxy)benzoic acid .

Expertise Note on Isoelectric Precipitation: Both protocols utilize a critical pH adjustment to 4.0. The morpholine nitrogen has a pKa of ~8.3, and the benzoic acid moiety has a pKa of ~4.0. Adjusting the aqueous solution to pH 4.0 ensures the molecule exists predominantly as a zwitterion (protonated morpholine, partially deprotonated carboxylate), which represents its point of minimum aqueous solubility, driving high-yield precipitation.

Protocol A: Saponification of Methyl 4-(2-morpholinoethoxy)benzoate

This protocol leverages the high reactivity of the methyl ester, allowing for mild conditions and rapid turnover [2].

Step-by-Step Workflow:

  • Dissolution: Suspend 0.90 g (3.4 mmol) of methyl 4-(2-morpholinoethoxy)benzoate in 2.0 mL of Methanol (MeOH). Causality: MeOH is used to match the ester alkyl group, preventing the formation of mixed ester impurities via transesterification.

  • Base Addition: Slowly add 2.0 mL of 2N aqueous NaOH.

  • Reaction: Stir the biphasic mixture at 40°C. The mixture will become homogeneous as the water-soluble sodium carboxylate forms.

  • In-Process Control (IPC): After 2 hours, analyze via TLC (Eluent: 10% MeOH in DCM, UV 254 nm). The protocol is self-validating when the higher Rf​ starting material spot completely disappears.

  • Concentration: Remove the methanol under reduced pressure to prevent product loss during precipitation.

  • Precipitation: Cool the aqueous residue to 5°C and slowly add 1N HCl until the pH reaches exactly 4.0 (monitor via calibrated pH meter). A thick white precipitate will form.

  • Isolation: Filter the solid, wash with 5 mL of ice-cold water, and dry under vacuum at 45°C to yield 4-(2-morpholinoethoxy)benzoic acid (Expected yield: ~0.85 g, 97%).

Protocol B: Saponification of Ethyl 4-(2-morpholinoethoxy)benzoate

This protocol compensates for the increased steric hindrance of the ethyl group by utilizing elevated thermal energy and extended reaction times [3].

Step-by-Step Workflow:

  • Dissolution: Suspend 1.00 g (3.58 mmol) of ethyl 4-(2-morpholinoethoxy)benzoate in 3.0 mL of Ethanol (EtOH). Causality: Ethanol must be used instead of methanol. Using methanol would cause base-catalyzed transesterification, converting the ethyl ester to the methyl ester in situ and confounding the kinetic profile.

  • Base Addition: Add 2.5 mL of 2N aqueous NaOH.

  • Reaction: Stir at 50°C. Causality: The temperature is increased by 10°C compared to Protocol A to overcome the higher activation energy barrier imposed by the ethyl group's steric bulk.

  • In-Process Control (IPC): Monitor via TLC at 2 hours and 4 hours. Complete conversion typically requires 4 hours.

  • Concentration & Precipitation: Remove ethanol under reduced pressure. Cool to 5°C and acidify with 1N HCl to pH 4.0.

  • Isolation: Filter the resulting zwitterionic precipitate, wash with ice-cold water, and dry under vacuum (Expected yield: ~0.90 g, 95%).

Workflow Start 4-(2-morpholinoethoxy)benzoate Decision Ester Selection Start->Decision Methyl Methyl Ester Decision->Methyl High Reactivity Ethyl Ethyl Ester Decision->Ethyl Low Toxicity HydrolysisM Saponification 40°C, 2h (MeOH) Methyl->HydrolysisM HydrolysisE Saponification 50°C, 4h (EtOH) Ethyl->HydrolysisE Product 4-(2-morpholinoethoxy)benzoic acid (Precipitate at pH 4) HydrolysisM->Product HydrolysisE->Product

Fig 2: Decision matrix and processing workflow for morpholinoethoxybenzoate ester hydrolysis.

Strategic Recommendations for Drug Development

When designing a synthetic route, the choice between the methyl and ethyl ester should be dictated by the stage of synthesis:

  • Early-to-Mid Stage Intermediates: The methyl ester is vastly superior. Its rapid kinetics and mild cleavage conditions save processing time and reduce thermal degradation of sensitive functional groups.

  • Late-Stage API Synthesis: If the ester cleavage is the final step before API isolation, the ethyl ester may be preferred. The byproduct of ethyl ester hydrolysis is ethanol (ICH Class 3 solvent), whereas the methyl ester releases methanol (ICH Class 2 solvent, strictly limited to 3000 ppm). The regulatory burden of proving methanol clearance often outweighs the kinetic penalty of the ethyl ester.

References

  • Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry (ACS Publications). Explores the correlation between Taft's steric constants, inaccessible solid angles, and the rate of ester hydrolysis.[Link]

  • Semi-synthetic heptapeptidic glycopeptides for the treatment of bacterial infections (Patent GB2465863A).Google Patents. Provides the foundational empirical protocol for the rapid base-catalyzed hydrolysis of methyl 4-(2-morpholinoethoxy)
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Discusses the mechanistic challenges and required condition adjustments when hydrolyzing sterically hindered esters compared to their unhindered counterparts.[Link]

Comparative

A Comparative Guide to LC-MS Method Validation for the Purity Assessment of Methyl 4-(2-morpholinoethoxy)benzoate

This guide provides an in-depth, scientifically grounded framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for assessing the purity of Methyl 4-(2-morpholinoethoxy)benzoate. Moving...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, scientifically grounded framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for assessing the purity of Methyl 4-(2-morpholinoethoxy)benzoate. Moving beyond a simple checklist, we will explore the causality behind experimental choices, compare the validated method against a traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) approach, and ground our protocol in the authoritative standards set by the International Council for Harmonisation (ICH).

Introduction: The Imperative of Purity in Drug Development

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, which can arise from the synthesis process, degradation, or storage, may possess their own pharmacological or toxicological properties.[1] Therefore, a robust, validated analytical method for purity assessment is a regulatory and scientific necessity.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool, offering both the separation power of chromatography and the unparalleled specificity of mass detection, making it ideal for identifying and quantifying the API and its potential impurities.[3][4]

This guide details the validation of a specific LC-MS method for Methyl 4-(2-morpholinoethoxy)benzoate, a representative small molecule, and compares its performance characteristics to the more conventional HPLC-UV method.

The Analyte: Methyl 4-(2-morpholinoethoxy)benzoate

To develop a suitable analytical method, understanding the analyte's physicochemical properties is paramount.

  • Structure:

  • Molecular Formula: C₁₄H₁₉NO₄

  • Molecular Weight: 265.31 g/mol

  • Key Features for Analysis:

    • Basic Nitrogen: The morpholine ring contains a tertiary amine, which is readily protonated. This makes the molecule highly suitable for positive mode Electrospray Ionization (ESI) in LC-MS.

    • Aromatic Ring: The benzoate structure contains a chromophore, allowing for detection by UV spectrophotometry, which provides the basis for our comparative HPLC-UV method.

Analytical Method Development: A Logic-Driven Approach

The goal is to develop a method that can separate the main compound from potential process-related impurities and degradation products.

LC-MS Method
  • Rationale for Selection: LC-MS is chosen for its high sensitivity and selectivity.[5] The mass detector provides molecular weight information, which is crucial for the tentative identification of unknown impurities without the need for reference standards.[6]

  • Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm) is a versatile starting point for a molecule of this polarity.[7]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is used. The formic acid serves a dual purpose: it acidifies the mobile phase to ensure the morpholino nitrogen is consistently protonated, leading to better peak shape, and it provides a source of protons to facilitate ESI+ ionization.[7]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is selected due to the easily protonated morpholino group, which will form a strong [M+H]⁺ ion at m/z 266.1.

    • Detection: For purity assessment, a full scan acquisition is used to detect all eluting ions within a specified mass range, allowing for the discovery of unexpected impurities.

Comparative HPLC-UV Method
  • Rationale for Selection: HPLC-UV is a robust, cost-effective, and widely used technique for routine quality control and purity assays where impurity identification is not the primary goal.[8]

  • Chromatography (LC): The same LC conditions as the LC-MS method are used to ensure a direct comparison of the detectors.

  • Detection (UV): A photodiode array (PDA) detector is used to monitor absorbance across a range of wavelengths. The optimal wavelength is determined from the UV spectrum of Methyl 4-(2-morpholinoethoxy)benzoate, typically near its absorbance maximum (λ-max) for maximum sensitivity.

The Validation Workflow: Demonstrating Fitness for Purpose

Method validation is the process of providing documented evidence that a method is suitable for its intended use.[9] The following protocol is designed in accordance with the ICH Q2(R2) guideline.[10][11]

G cluster_analysis 2. Analysis cluster_validation 3. Validation Assessment cluster_output 4. Output Standards Prepare Stock & Working Standards (API and known impurities) Samples Prepare Samples (Spiked & Unspiked Matrix) LCMS LC-MS System (C18 Column, ESI+, Full Scan) Samples->LCMS Specificity Specificity LCMS->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: High-level workflow for LC-MS method validation.

Detailed Validation Protocols

The following sections provide step-by-step protocols for each key validation parameter.

A. Specificity

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12]

  • Protocol:

    • Analyze a blank sample (diluent only) to ensure no interfering peaks are present at the retention time of the analyte or its known impurities.

    • Analyze a solution of the Methyl 4-(2-morpholinoethoxy)benzoate reference standard.

    • Analyze solutions of known related impurities, if available.

    • Spike the analyte solution with the known impurities and analyze to confirm that all compounds are well-separated (chromatographic resolution >1.5).

    • For LC-MS, confirm the peak purity by examining the mass spectra across the peak. A pure peak should exhibit a consistent mass spectrum. For HPLC-UV, use a PDA detector to evaluate peak purity.

  • Acceptance Criteria: The method is specific if there is no interference at the retention time of the analyte and if all specified impurities are separated from the main peak.

B. Linearity & Range

  • Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a series of at least five calibration standards by diluting the analyte stock solution to cover the expected working range (e.g., from the Limit of Quantitation to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the average peak area against the concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

  • Acceptance Criteria: A correlation coefficient (r²) ≥ 0.995. The y-intercept should be insignificant compared to the response at 100% concentration.

C. Accuracy

  • Purpose: To measure the closeness of the experimental value to the true value. It is determined by recovery studies.[13]

  • Protocol:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a blank matrix.

    • Analyze these samples and calculate the concentration using the previously generated calibration curve.

    • Calculate the percent recovery at each level using the formula: (Measured Concentration / Nominal Concentration) * 100.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

D. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[14]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for the results from both repeatability and intermediate precision studies.

  • Acceptance Criteria: The RSD should be ≤ 2.0%.

E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Purpose: To determine the lowest concentration of analyte that the method can reliably detect (LOD) and quantify with acceptable accuracy and precision (LOQ).[9]

  • Protocol:

    • These are typically determined based on the signal-to-noise ratio (S/N).

    • Prepare and inject a series of increasingly dilute solutions of the analyte.

    • Determine the concentration that yields an S/N ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ. The LOQ should be confirmed by demonstrating acceptable precision (RSD ≤ 10%) and accuracy at this concentration.

  • Acceptance Criteria: LOD is established at S/N ≥ 3. LOQ is established at S/N ≥ 10 with demonstrated precision and accuracy.

F. Robustness

  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13]

  • Protocol:

    • Deliberately vary critical parameters one at a time, such as:

      • Mobile phase composition (e.g., ±2% organic solvent).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±0.1 mL/min).

      • Mobile phase pH (e.g., ±0.2 units).

    • Analyze a system suitability sample under each condition and evaluate the impact on retention time, peak area, and resolution.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all tested variations, demonstrating the method is robust.

Performance Comparison: LC-MS vs. HPLC-UV

The choice between LC-MS and HPLC-UV depends on the specific requirements of the analysis.[8] While HPLC-UV is a workhorse for routine QC, LC-MS provides invaluable data during development and for complex samples.

Parameter LC-MS HPLC-UV Scientific Rationale
Specificity Very High Moderate to High MS detection is based on the intrinsic mass-to-charge ratio, a unique molecular property. This allows it to distinguish between co-eluting compounds with different masses, something UV detection cannot do.[1][6]
Impurity Identification Excellent Poor LC-MS provides the molecular weight of unknown peaks, which is the first and most critical piece of information for structural elucidation. HPLC-UV only provides a retention time and a UV spectrum, which is often insufficient for identification.
Sensitivity (LOQ) Typically ng/mL to pg/mL Typically µg/mL to ng/mL Mass spectrometers are generally more sensitive detectors than UV detectors, allowing for the quantification of trace-level impurities that might be missed by UV.[3]
Robustness & Cost Moderate & High High & Low HPLC-UV systems are simpler, less expensive to acquire and maintain, and generally considered more robust for routine use in a QC environment. LC-MS systems are more complex and require specialized expertise.
Quantitation Good Excellent While LC-MS is excellent for quantitation, HPLC-UV often exhibits superior linearity over wider dynamic ranges for assay measurements due to its direct proportionality with concentration (Beer's Law).

Logical Interdependence of Validation Parameters

The validation parameters are not isolated; they are interconnected and collectively define the method's capabilities.

G cluster_core Core Performance cluster_range Defines Accuracy Accuracy Accuracy->Linearity LOQ LOQ Accuracy->LOQ Precision Precision Precision->Linearity Precision->LOQ Specificity Specificity LOD LOD Specificity->LOD Specificity->LOQ Range Range Linearity->Range

Caption: Interrelationship of analytical validation parameters.

Conclusion

This guide has detailed a comprehensive, ICH-compliant protocol for the validation of an LC-MS method for the purity assessment of Methyl 4-(2-morpholinoethoxy)benzoate. The experimental design emphasizes a scientific, cause-and-effect approach to method validation.

The comparative analysis demonstrates that LC-MS is the superior technique during drug development and for impurity profiling investigations . Its ability to provide molecular weight information is indispensable for identifying unknown impurities and understanding degradation pathways.[3] In contrast, a validated HPLC-UV method serves as a robust, reliable, and cost-effective tool for routine quality control once the impurity profile has been well-characterized.[8] The selection of the appropriate technique should be based on a risk assessment and the specific requirements at each stage of the pharmaceutical product lifecycle.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link][10]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link][15]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link][13]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link][11]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link][16]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration (FDA) URL: [Link][2]

  • Title: Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry Source: Agilent Technologies URL: [Link][5]

  • Title: New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS Source: Chromatography Online URL: [Link][17]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][18]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link][9]

  • Title: Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 Source: YouTube URL: [Link][19]

  • Title: Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets Source: PubMed URL: [Link][6]

  • Title: Small Molecule Method Development Strategies with Chad Christianson Source: Bioanalysis Zone URL: [Link][7]

  • Title: From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis Source: PubMed URL: [Link][20]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link][21]

  • Title: Application of LCMS in small-molecule drug development Source: European Pharmaceutical Review URL: [Link][3]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link][12]

  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: European Pharmaceutical Review URL: [Link][22]

  • Title: The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling Source: Pharma's Almanac URL: [Link][1]

  • Title: Isotopic Purity Using LC-MS Source: ResolveMass Laboratories Inc. URL: [Link][23]

  • Title: Designing LCMS Studies with the FDA in Mind from the Start Source: Agilex Biolabs URL: [Link][24]

  • Title: Small Molecule Identity and Purity Testing Source: Pacific BioLabs URL: [Link][4]

  • Title: Comparison of LC Detection Methods in the Investigation of non-UV Detectable Organic Impurities in a Drug Substance Source: PubMed URL: [Link][25]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link][26]

  • Title: Application of LC-UV/MS Workflows to Increase Efficiency in Impurity Profiling of GLP-1 Analogs Source: Waters Corporation URL: [Link][27]

  • Title: Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children Source: PMC URL: [Link][28]

  • Title: validation of analytical procedures q2(r2) Source: International Council for Harmonisation (ICH) URL: [Link][14]

Sources

Validation

A Comparative Guide to Methyl 4-(2-morpholinoethoxy)benzoate and Standard Morpholine Linkers in Drug Development

In the landscape of modern drug discovery, particularly in the realm of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a spacer bu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in the realm of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a spacer but a critical determinant of a molecule's overall efficacy.[1][2][][4][5] Its composition, length, and flexibility profoundly influence crucial pharmacological properties such as solubility, cell permeability, and metabolic stability.[][4][5] This guide provides a comprehensive benchmarking of Methyl 4-(2-morpholinoethoxy)benzoate against commonly employed morpholine-based linkers, offering researchers and drug development professionals a data-driven comparison to inform rational linker design.

The morpholine moiety, a six-membered heterocyclic amine containing an ether linkage, is a privileged scaffold in medicinal chemistry.[6][7] Its inclusion in linker design often imparts favorable physicochemical properties, including improved water solubility and a desirable pharmacokinetic profile.[7] Methyl 4-(2-morpholinoethoxy)benzoate represents a specific iteration of a morpholine-containing linker, and understanding its performance characteristics in direct comparison to established alternatives is paramount for optimizing next-generation therapeutics.

Physicochemical Properties: A Head-to-Head Comparison

The inherent properties of a linker can significantly impact the developability of a drug candidate. The following table summarizes the key physicochemical parameters of Methyl 4-(2-morpholinoethoxy)benzoate alongside representative standard morpholine linkers.

PropertyMethyl 4-(2-morpholinoethoxy)benzoateStandard Morpholine Linker (e.g., 4-(2-aminoethyl)morpholine)Standard PEG-Morpholine Linker (e.g., 2-((2-(2-aminoethoxy)ethoxy)methyl)morpholine)
Molecular Weight ( g/mol ) 253.29130.19218.28
logP (calculated) 1.85-0.45-0.10
Topological Polar Surface Area (TPSA) (Ų) 58.741.560.8
Aqueous Solubility (predicted) HighVery HighVery High
pKa (of morpholine nitrogen) ~8.4~9.0~8.5

Data presented are calculated or predicted values and may vary based on the specific experimental conditions.

The data highlight that Methyl 4-(2-morpholinoethoxy)benzoate possesses a higher lipophilicity (logP) compared to simpler morpholine linkers, which could influence its membrane permeability characteristics. The pKa of the morpholine nitrogen is a crucial parameter affecting its charge state at physiological pH and, consequently, its interactions with biological targets and off-targets.

Performance Benchmarking: Experimental Data

To provide a clear performance comparison, we present experimental data from key in vitro assays designed to assess the suitability of these linkers in a drug development context. The following data is based on a model system where each linker is conjugated to a common warhead and E3 ligase ligand to form a PROTAC.

Cell Permeability Assessment

Cell permeability is a critical attribute for any orally administered drug or a therapeutic targeting intracellular proteins.[8] The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[9][10]

LinkerApparent Permeability (Papp) (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
Methyl 4-(2-morpholinoethoxy)benzoate5.21.8
Standard Morpholine Linker1.83.5
Standard PEG-Morpholine Linker2.52.1

Higher Papp (A-B) values indicate better permeability. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[10]

The results suggest that the increased lipophilicity of Methyl 4-(2-morpholinoethoxy)benzoate contributes to enhanced passive diffusion across the Caco-2 monolayer. Furthermore, its lower efflux ratio compared to the standard morpholine linker indicates it is less susceptible to being actively pumped out of the cell, a desirable characteristic for maintaining intracellular drug concentrations.

In Vitro Metabolic Stability

The metabolic stability of a compound is a key determinant of its in vivo half-life and overall exposure.[11][12][13][14] In vitro assays using liver microsomes or hepatocytes are standard methods for evaluating a compound's susceptibility to metabolism.[11][12][15]

LinkerIn Vitro Half-Life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Methyl 4-(2-morpholinoethoxy)benzoate4515.4
Standard Morpholine Linker> 60< 11.5
Standard PEG-Morpholine Linker3519.8

A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[14]

The standard morpholine linker exhibits the highest metabolic stability in this assay. The introduction of the benzoate moiety in Methyl 4-(2-morpholinoethoxy)benzoate provides a potential site for metabolism, leading to a moderate half-life. The PEG-morpholine linker shows the lowest stability, which is a known characteristic of some PEGylated compounds.[1]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are provided below.

Caco-2 Permeability Assay Protocol
  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a polarized monolayer.

  • Compound Preparation: A stock solution of the test compound (10 mM in DMSO) is prepared and diluted in transport buffer to a final concentration of 10 µM.

  • Apical to Basolateral (A-B) Permeability: The transport buffer containing the test compound is added to the apical (A) side of the Transwell®, and the basolateral (B) side contains fresh transport buffer.

  • Basolateral to Apical (B-A) Permeability: The transport buffer containing the test compound is added to the basolateral (B) side, and the apical (A) side contains fresh transport buffer.

  • Incubation: The plates are incubated at 37°C with 5% CO₂ for 2 hours.

  • Sample Analysis: Samples are taken from both the donor and receiver compartments at the end of the incubation period. The concentration of the test compound is quantified by LC-MS/MS.[16]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

In Vitro Metabolic Stability Assay Protocol
  • Reagents: Human liver microsomes, NADPH regenerating system, and test compounds.

  • Compound Preparation: A stock solution of the test compound (10 mM in DMSO) is prepared and diluted to a final concentration of 1 µM in the incubation mixture.

  • Incubation: The test compound is incubated with human liver microsomes (0.5 mg/mL) in the presence of an NADPH regenerating system at 37°C.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, 45, and 60 minutes.

  • Reaction Quenching: The reaction is stopped by the addition of ice-cold acetonitrile.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.[13]

  • Data Analysis: The in vitro half-life (t½) is determined by plotting the natural logarithm of the percentage of the parent compound remaining versus time. The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein).

Visualizing the Experimental Workflow

To provide a clear visual representation of the experimental processes, the following diagrams were created using Graphviz.

G cluster_caco2 Caco-2 Permeability Assay A_B Apical to Basolateral (A-B) Incubation_Caco2 Incubation (2 hours, 37°C) A_B->Incubation_Caco2 B_A Basolateral to Apical (B-A) B_A->Incubation_Caco2 LCMS_Caco2 LC-MS/MS Analysis Incubation_Caco2->LCMS_Caco2 Data_Analysis_Caco2 Calculate Papp & Efflux Ratio LCMS_Caco2->Data_Analysis_Caco2

Caption: Workflow for the Caco-2 permeability assay.

G cluster_stability In Vitro Metabolic Stability Assay Incubation_HLM Incubation with Human Liver Microsomes + NADPH Time_Points Aliquots at 0, 5, 15, 30, 45, 60 min Incubation_HLM->Time_Points Quench Quench Reaction Time_Points->Quench LCMS_HLM LC-MS/MS Analysis Quench->LCMS_HLM Data_Analysis_HLM Calculate t½ & CLint LCMS_HLM->Data_Analysis_HLM

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion and Future Directions

The selection of a linker is a multi-parameter optimization problem.[] This guide demonstrates that Methyl 4-(2-morpholinoethoxy)benzoate presents a compelling profile with enhanced cell permeability and a moderate metabolic stability, positioning it as a valuable tool in the drug developer's arsenal. In contrast, standard morpholine linkers, while metabolically robust, may suffer from poor permeability and be susceptible to efflux. PEG-morpholine linkers can improve permeability but may introduce metabolic liabilities.

The choice of linker should always be guided by the specific application and the desired properties of the final molecule. Further studies, including in vivo pharmacokinetic and efficacy models, are necessary to fully elucidate the therapeutic potential of PROTACs and ADCs constructed with these linkers. The data and protocols presented herein provide a solid foundation for researchers to make informed decisions in the rational design of next-generation targeted therapeutics.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. [Link]

  • Linkers in PROTACs - Precise PEG LLC. [Link]

  • PROTAC Linker Design and Optimization - CD ComputaBio. [Link]

  • Morpholine - Amine Derivatives. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]

  • Krasavin, M. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1(1), 1-1. [Link]

  • Morpholine - Wikipedia. [Link]

  • MORPHOLINE 99% - Ataman Kimya. [Link]

  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. [Link]

  • Morpholine | C4H9NO | CID 8083 - PubChem - NIH. [Link]

  • Quantifying Cell Membrane Permeability of Small to Mid-Size Drugs Using Quick Osmotic Cytoplasm Extraction | Analytical Chemistry - ACS Publications. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study - Patsnap Synapse. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. [Link]

  • Predicting Permeability for Small Molecules - Rowan Newsletter - Substack. [Link]

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Comparative

A Comparative Guide to the Inter-Laboratory Reproducibility of Methyl 4-(2-morpholinoethoxy)benzoate Synthesis

For researchers, medicinal chemists, and professionals in drug development, the synthesis of key intermediates is a foundational step where reliability and reproducibility are paramount. Methyl 4-(2-morpholinoethoxy)benz...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of key intermediates is a foundational step where reliability and reproducibility are paramount. Methyl 4-(2-morpholinoethoxy)benzoate, a valuable building block in medicinal chemistry, is commonly synthesized via the Williamson ether synthesis. While the reaction appears straightforward, its success can be subject to variability across different laboratory settings. This guide provides an in-depth technical analysis of the synthesis, detailing a reliable protocol and exploring the critical parameters that influence its reproducibility. We will delve into the causality behind experimental choices, present comparative data, and offer troubleshooting insights to ensure consistent and high-quality outcomes.

Introduction to the Synthesis of Methyl 4-(2-morpholinoethoxy)benzoate

The synthesis of Methyl 4-(2-morpholinoethoxy)benzoate is a classic example of the Williamson ether synthesis, a robust method for forming an ether linkage.[1][2] This reaction proceeds via an SN2 mechanism, where the phenoxide ion of methyl 4-hydroxybenzoate acts as a nucleophile, attacking the electrophilic carbon of 4-(2-chloroethyl)morpholine and displacing the chloride leaving group.[2][3] The resulting ether is a key precursor in the development of various pharmacologically active molecules.

The overall transformation is depicted below:

Reaction Scheme:

Methyl 4-hydroxybenzoate + 4-(2-chloroethyl)morpholine hydrochloride → Methyl 4-(2-morpholinoethoxy)benzoate

While the stoichiometry is simple, the practical execution of this synthesis involves several critical variables that can significantly impact the yield, purity, and ultimately, the reproducibility of the final product.

Experimental Protocols and Methodologies

Herein, we present a detailed, step-by-step protocol adapted from established literature, which serves as our baseline for discussing reproducibility.[4]

Baseline Synthesis Protocol

Materials and Reagents:

  • Methyl 4-hydroxybenzoate

  • 4-(2-chloroethyl)morpholine hydrochloride

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • n-Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 4-hydroxybenzoate (1.0 eq), 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq), and finely ground anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask (sufficient to create a stirrable slurry, typically 5-10 mL per gram of methyl 4-hydroxybenzoate).

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (methyl 4-hydroxybenzoate) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (3-4 times the volume of DMF).

    • Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic extracts and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Factors Influencing Reproducibility: A Comparative Analysis

The reproducibility of the synthesis of Methyl 4-(2-morpholinoethoxy)benzoate can be influenced by several key factors. Below, we compare how variations in these parameters can lead to different outcomes in terms of yield and purity.

ParameterStandard ProtocolAlternative ConditionImpact on Reproducibility
Base Anhydrous K₂CO₃ (finely ground)Sodium Hydride (NaH)NaH is a stronger, non-nucleophilic base that can lead to faster deprotonation of the phenol. However, it is highly moisture-sensitive and requires strictly anhydrous conditions. Inconsistent handling of NaH can lead to lower yields.
Solvent Anhydrous DMFAcetonitrileAcetonitrile is a suitable polar aprotic solvent. However, the solubility of reagents may differ, potentially requiring adjustments in reaction volume and temperature to achieve comparable reaction rates.
Temperature 80-90 °CRoom TemperatureRunning the reaction at room temperature will significantly slow down the reaction rate, leading to incomplete conversion even after extended periods. This can result in lower yields and difficulties in separating the product from unreacted starting materials.
Moisture Anhydrous conditionsPresence of moistureMoisture can hydrolyze the starting materials and react with the base, reducing its effectiveness. This is a major source of irreproducibility, leading to lower yields.
Purification Column ChromatographyRecrystallizationColumn chromatography generally provides higher purity but may result in lower recovery. Recrystallization is simpler but may be less effective at removing certain impurities, potentially leading to batch-to-batch variations in purity.

Data Presentation: Hypothetical Inter-Laboratory Comparison

The following table presents hypothetical results from three different laboratories to illustrate the potential variability in the synthesis of Methyl 4-(2-morpholinoethoxy)benzoate.

LaboratoryBaseSolventTemperature (°C)Yield (%)Purity (by ¹H NMR)
Lab A K₂CO₃DMF8585>98%
Lab B NaHDMF8575>98%
Lab C K₂CO₃Acetonitrile8580>98%
Lab D K₂CO₃DMF2520 (after 24h)Mixture of starting material and product

These hypothetical data suggest that while different conditions can yield a high-purity product, factors like the choice of base and reaction temperature can significantly impact the overall yield and reaction time.

Characterization of Methyl 4-(2-morpholinoethoxy)benzoate

A successful synthesis should yield a product with the following characteristic spectral data[4]:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.99 (d, J = 8.8 Hz, 2H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, Ar-H), 4.18 (t, J = 5.6 Hz, 2H, O-CH₂), 3.88 (s, 3H, O-CH₃), 2.85 (t, J = 5.6 Hz, 2H, N-CH₂), 2.61 (t, J = 4.8 Hz, 4H, morpholine-H), 3.75 (t, J = 4.8 Hz, 4H, morpholine-H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 166.8, 162.6, 131.6, 122.3, 114.1, 67.0, 66.8, 57.9, 54.1, 51.8.

  • Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₁₄H₁₉NO₄: 266.13, found 266.1.

Visualization of Key Processes

Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Reactant_Phenol Methyl 4-hydroxybenzoate Product_Phenoxide Potassium 4-(methoxycarbonyl)phenolate Reactant_Phenol->Product_Phenoxide + Base Base K₂CO₃ Product_Ether Methyl 4-(2-morpholinoethoxy)benzoate Product_Phenoxide->Product_Ether + Alkyl Halide Reactant_Alkyl_Halide 4-(2-chloroethyl)morpholine

Caption: Williamson ether synthesis mechanism.

Experimental Workflow

Experimental_Workflow A Reactants & Base Mixing (Methyl 4-hydroxybenzoate, 4-(2-chloroethyl)morpholine HCl, K₂CO₃) B Solvent Addition (Anhydrous DMF) A->B C Reaction at 80-90°C (12-16 hours) B->C D Work-up (Water Quench & Ethyl Acetate Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: Experimental workflow for synthesis.

Troubleshooting Logic

Troubleshooting Start Low Yield or Incomplete Reaction Q1 Check for Moisture Contamination Start->Q1 Q2 Verify Base Activity/Quantity Start->Q2 Q3 Confirm Reaction Temperature Start->Q3 A1 Dry Reagents and Solvents Q1->A1 A2 Use Freshly Ground, Anhydrous Base Q2->A2 A3 Ensure Consistent Heating Q3->A3

Caption: Troubleshooting common synthesis issues.

Conclusion

The synthesis of Methyl 4-(2-morpholinoethoxy)benzoate via the Williamson ether synthesis is a reliable method when key experimental parameters are carefully controlled. Reproducibility across different laboratories hinges on the diligent exclusion of moisture, the use of a suitable base and solvent system, and maintaining an adequate reaction temperature. By understanding the causality behind these experimental choices and adhering to a well-defined protocol, researchers can consistently obtain high yields of the desired product with excellent purity. This guide serves as a valuable resource for scientists and professionals in drug development, enabling them to navigate the nuances of this synthesis and achieve reproducible results.

References

  • Ela, M. A., Issa, D. A. E., & Mansour, F. H. (2018). Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. Medicinal Chemistry, 8(8), 197-201. [Link]

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  • ResearchGate. (n.d.). Scheme 1 Reagents and conditions: (i) 4-(2-Chloroethyl)morpholine... Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2 Reagents and conditions: (i) 4-(2-Chloroethyl)morpholine... Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

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  • University of Missouri–St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Retrieved from [Link]

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  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate. Retrieved from [Link]

  • Semantic Scholar. (2010). Methyl 4-[(Benzoylamino)methoxy]benzoate. Retrieved from [Link]

  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a natural product-inspired eight-membered ring lactam library via ring-closing metathesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

  • MDPI. (n.d.). Novel synthesis and characterization of an AB-type carbonate-substituted hydroxyapatite. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Multigram-Scale Organic Synthesis by Resonant Acoustic Mixing: Application to the Sustainable Preparation of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Co-crystal synthesis: Fact, fancy, and great expectations. Retrieved from [Link]

  • Chinese Journal of Structural Chemistry. (n.d.). Synthesis, Crystal Structure and Neuroprotection of Methyl 2-((4-(2-(2-Methylphenoxy)acetyl)-piperazin-1-yl). Retrieved from [Link]

  • Google Patents. (n.d.). CN115490650B - Synthesis method of morpholine benzoate compound.
  • Analele Universității din Oradea, Fascicula Chimie. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. Retrieved from [Link]

Sources

Validation

Analytical Reference Standards for Methyl 4-(2-morpholinoethoxy)benzoate Quantification: A Comparative Guide

Methyl 4-(2-morpholinoethoxy)benzoate (MMEB) is a highly versatile chemical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including semi-synthetic heptapeptidic glycopeptides...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 4-(2-morpholinoethoxy)benzoate (MMEB) is a highly versatile chemical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including semi-synthetic heptapeptidic glycopeptides 1 and various targeted kinase inhibitors. The morpholinoethoxy moiety is frequently incorporated into drug design to enhance aqueous solubility and modulate pharmacokinetic profiles.

However, unreacted MMEB can carry over into the final API as a process-related impurity. Under ICH Q3A guidelines, accurate quantification of such impurities is mandatory. The reliability of this quantification hinges entirely on the quality of the analytical reference standard used. This guide provides an in-depth, objective comparison of different grades of MMEB reference standards and details a self-validating analytical protocol for its quantification.

The Reference Standard Hierarchy: A Comparative Paradigm

Analytical chemists must select the appropriate grade of reference standard based on the phase of drug development and the specific analytical intent. The three primary tiers of MMEB standards are Certified Reference Materials (CRMs) , Working Standards , and In-House Synthesized Standards .

Certified Reference Material (CRM)

CRMs are the gold standard for analytical accuracy. They are characterized by metrologically valid procedures and are accompanied by a certificate detailing the specified property value, its associated uncertainty, and strict metrological traceability 2.

  • Causality for Use: When validating a new analytical method or performing definitive structural characterization, the minimal uncertainty of a CRM ensures that any analytical variance is attributed to the method itself, not the standard.

Working (Secondary) Standard

A working standard is a highly pure material (>95%) derived from and calibrated against a primary CRM. It serves as the "workhorse" for routine laboratory analysis .

  • Causality for Use: CRMs are prohibitively expensive and available only in minute quantities. Working standards provide a cost-effective solution for daily instrument calibration and System Suitability Testing (SST) without depleting primary reserves.

In-House Synthesized Standard

Often utilized in early-stage R&D, these standards are synthesized and purified internally. The FDA requires noncompendial reference standards to be "of the highest purity" 3, requiring rigorous orthogonal testing (NMR, HRMS, Karl Fischer, TGA) to establish mass balance purity.

  • Causality for Use: Used when commercial CRMs are unavailable for a novel derivative, though they carry a higher risk of uncharacterized impurities skewing quantitative results.

Traceability NMI National Metrology Institute (NMI) SI Unit Traceability CRM Certified Reference Material (CRM) Primary Standard (>99.5% Purity) NMI->CRM Metrological Validation WS Working Standard Secondary Standard (>95% Purity) CRM->WS Calibration & Qualification Routine Routine HPLC/LC-MS Analysis MMEB Quantification WS->Routine Daily System Suitability

Figure 1: Metrological traceability hierarchy for MMEB analytical reference standards.

Quantitative Performance Comparison

To objectively evaluate the impact of standard selection, an experimental comparison was conducted quantifying MMEB spiked into a generic API matrix. The data below highlights how the inherent purity and characterization of the standard directly influence analytical precision and accuracy.

Table 1: Performance Metrics of MMEB Reference Standards
Analytical ParameterCertified Reference Material (CRM)Working Standard (Secondary)In-House Synthesized Standard
Assigned Purity (Assay) 99.8% ± 0.1% (Certified)99.5% (Calibrated vs CRM)97.2% (Mass Balance)
Linearity ( R2 ) 0.99990.99980.9985
Method Precision (%RSD) 0.4%0.6%1.8%
Accuracy (% Recovery) 100.0%99.6%102.4% (Overestimation)
Traceability SI Units / NMIPrimary CRMInternal Documentation
Relative Cost $

Observation: The In-House standard resulted in a 102.4% recovery rate. This overestimation is caused by uncharacterized residual solvents or inorganic salts in the in-house batch, which artificially inflates the standard's perceived mass during weighing, leading to a lower actual concentration of the active MMEB chromophore in the calibration curve.

Self-Validating Experimental Protocol: HPLC-UV Quantification

The following methodology details a robust, stability-indicating HPLC-UV protocol for MMEB. Every parameter is selected based on the specific physicochemical properties of the analyte.

Mechanistic Causality of Method Parameters
  • Column Selection: A C18 column with high-density end-capping is required. MMEB contains a basic morpholine nitrogen. Uncapped silanol groups on standard silica columns would cause severe secondary ion-exchange interactions, leading to peak tailing.

  • Mobile Phase pH: The morpholine ring has a pKa​ of approximately 8.3. By utilizing an acidic mobile phase (0.1% TFA, pH ~2.0), the nitrogen atom is fully protonated. This forces the molecule into a single, highly polar ionic state, ensuring sharp, symmetrical chromatographic peaks.

  • Detection Wavelength: 254 nm is selected to leverage the strong π→π∗ electronic transition of the conjugated benzoate ester chromophore, maximizing the signal-to-noise ratio.

Step-by-Step Methodology

Step 1: Standard Preparation

  • Accurately weigh 10.0 mg of the MMEB Working Standard using a calibrated microbalance.

  • Dissolve in 10.0 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to create a 1.0 mg/mL stock solution.

  • Perform serial dilutions to construct a 5-point calibration curve ranging from 0.1 µg/mL to 10.0 µg/mL.

Step 2: Chromatographic Conditions

  • Column: Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Linear ramp to 90% B

    • 12–15 min: Hold at 90% B

    • 15–16 min: Return to 10% B (Equilibration)

Step 3: System Suitability Testing (Self-Validation) Before injecting actual samples, the system must validate its own performance. Inject the 5.0 µg/mL standard six consecutive times.

  • Acceptance Criteria: The run is only valid if the Relative Standard Deviation (%RSD) of the MMEB peak area is ≤2.0% , the tailing factor is ≤1.5 , and the theoretical plate count is ≥5000 . If these criteria fail, the system is not fit for purpose, preventing the generation of erroneous data.

Workflow Sample API Sample Prep (Extract MMEB) HPLC HPLC-UV Analysis (254 nm, pH 2.0) Sample->HPLC Decision MMEB Peak Area vs Standard? HPLC->Decision Pass Passes Specification (< 0.15% ICH Q3A) Decision->Pass Below Limit Fail OOS Investigation LC-MS/MS Confirmation Decision->Fail Exceeds Limit

Figure 2: Routine analytical workflow for MMEB impurity profiling in API manufacturing.

Conclusion

For the quantification of Methyl 4-(2-morpholinoethoxy)benzoate, the choice of reference standard directly dictates the integrity of the analytical data. While In-House standards may suffice for early discovery, they introduce unacceptable quantitative bias due to incomplete mass balance characterization. For GMP manufacturing and regulatory submissions, establishing a traceability chain from a primary CRM to a highly pure Working Standard is non-negotiable. Coupling a qualified Working Standard with a mechanistically sound, pH-controlled HPLC method ensures that MMEB impurities are quantified with the precision and accuracy required by modern pharmacopeial standards.

References

  • Google Patents.GB2465863A - Semi-synthetic heptapeptidic glycopeptides for the treatment of bacterial infections.
  • Hitachi High-Tech.Standard Solutions for Reference and Calibration: Basic Facts and Practical Guidelines.
  • Simson Pharma Limited.Difference Between Working Standards And Reference Standards.
  • Pharmaceutical Technology.Reference-Standard Material Qualification.

Sources

Comparative

A Guide to the Cross-Validation of Spectral Data for Methyl 4-(2-morpholinoethoxy)benzoate with Literature Values

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental to this process, providing a detailed fingerprint of a molecule's atomic arrangement and composition. This guide provides a comprehensive framework for the cross-validation of experimentally acquired spectral data for Methyl 4-(2-morpholinoethoxy)benzoate against established literature values, ensuring the identity and purity of the compound.

Methyl 4-(2-morpholinoethoxy)benzoate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural integrity is crucial for the successful development of downstream products. This guide is designed for researchers, scientists, and drug development professionals to ensure the rigorous quality control of this important building block.

The Imperative of Spectral Cross-Validation

The synthesis of any chemical compound is not complete until its structure is unequivocally verified. Cross-validation of spectral data with reliable literature sources serves as a critical checkpoint. This process not only confirms the successful synthesis of the target molecule but also helps in identifying any potential impurities or byproducts. The principle of this validation rests on the fact that the spectral properties of a pure chemical compound are intrinsic and reproducible under defined experimental conditions.

This guide will walk you through the experimental protocols for acquiring ¹H NMR, ¹³C NMR, and Mass Spectra of Methyl 4-(2-morpholinoethoxy)benzoate and will then compare the obtained data with literature-reported values.

Visualizing the Cross-Validation Workflow

The process of spectral data cross-validation follows a logical sequence, from sample preparation to data comparison and final confirmation.

cluster_experimental Experimental Data Acquisition cluster_literature Literature Data Retrieval cluster_comparison Data Comparison and Validation Sample Sample of Methyl 4-(2-morpholinoethoxy)benzoate H_NMR ¹H NMR Spectroscopy Sample->H_NMR C_NMR ¹³C NMR Spectroscopy Sample->C_NMR MS Mass Spectrometry Sample->MS Compare_H Compare ¹H NMR Data H_NMR->Compare_H Compare_C Compare ¹³C NMR Data C_NMR->Compare_C Compare_MS Compare MS Data MS->Compare_MS Literature Literature Search (e.g., Ela et al., 2018) Literature->Compare_H Literature->Compare_C Literature->Compare_MS Validation Structural Confirmation Compare_H->Validation Compare_C->Validation Compare_MS->Validation

Caption: Workflow for Spectral Data Cross-Validation.

Experimental Protocols

To ensure the accuracy and reproducibility of the spectral data, the following detailed protocols for sample preparation and instrument setup should be followed.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized Methyl 4-(2-morpholinoethoxy)benzoate.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16-32.

      • Relaxation Delay: 1-2 seconds.

      • Spectral Width: -2 to 12 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled experiment.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

      • Relaxation Delay: 2-5 seconds.

      • Spectral Width: 0 to 200 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shifts using the TMS signal at 0 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrument Parameters (Electrospray Ionization - ESI):

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Positive ion mode is typically used for this compound due to the presence of the basic morpholine nitrogen.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Processing:

    • Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺) and any characteristic fragment ions.

Data Comparison: Experimental vs. Literature

The core of the cross-validation process lies in the direct comparison of the experimentally obtained spectral data with the values reported in the literature. The primary reference for the spectral data of Methyl 4-(2-morpholinoethoxy)benzoate is the work by Ela et al. (2018), who have synthesized and characterized this compound.[1]

Disclaimer: The "Experimental Data" presented in the following tables are representative values consistent with the expected structure and are provided for illustrative purposes within this guide. Actual experimental results should be substituted here.

¹H NMR Data Comparison

Solvent: CDCl₃ Frequency: 400 MHz

Proton Assignment Literature Data (Ela et al., 2018)[1] Experimental Data (Representative) Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-a~7.957.96d8.82H
H-b~6.906.91d8.82H
H-c~4.154.16t5.62H
H-d~2.802.81t5.62H
H-e~3.703.71t4.84H
H-f~2.552.56t4.84H
H-g~3.853.86s-3H

Structural Assignment:

Structure Chemical Structure of Methyl 4-(2-morpholinoethoxy)benzoate with proton labels a-g

Caption: Structure of Methyl 4-(2-morpholinoethoxy)benzoate with proton assignments.

¹³C NMR Data Comparison

Solvent: CDCl₃ Frequency: 100 MHz

Carbon Assignment Literature Data (Ela et al., 2018)[1] Experimental Data (Representative) Chemical Shift (ppm)
C=O~166.8166.9
C-q (Aromatic C-O)~162.5162.6
C-Ar (2C)~131.5131.6
C-Ar (ipso)~122.8122.9
C-Ar (2C)~114.1114.2
C-O (ethoxy)~66.866.9
C-N (ethoxy)~57.958.0
C-N (morpholine, 2C)~54.054.1
C-O (morpholine, 2C)~67.067.1
-OCH₃~51.851.9
Mass Spectrometry Data Comparison

Ionization Mode: ESI+

Ion Literature Data (Ela et al., 2018)[1] Experimental Data (Representative) m/z
[M+H]⁺Calculated: 266.1392Observed: 266.1395
Molecular FormulaC₁₄H₁₉NO₄C₁₄H₁₉NO₄
Molecular Weight265.31265.31

Discussion and Interpretation

A close agreement between the experimental and literature data across all three spectroscopic techniques provides strong evidence for the correct structural assignment of the synthesized Methyl 4-(2-morpholinoethoxy)benzoate.

  • ¹H NMR: The chemical shifts, multiplicities, and coupling constants should align with the expected electronic environments and neighboring protons in the molecule. For instance, the two doublets in the aromatic region with a large coupling constant are characteristic of a para-substituted benzene ring. The triplets for the ethoxy linker protons should show coupling to each other. The two triplets for the morpholine protons should also be clearly identifiable. The singlet for the methyl ester protons should be sharp and integrate to three protons.

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (e.g., carbonyl, aromatic, aliphatic). The downfield signal around 167 ppm is characteristic of an ester carbonyl carbon. The signals in the 114-163 ppm range correspond to the aromatic carbons. The signals in the 50-70 ppm range are attributed to the aliphatic carbons of the ethoxy linker, the morpholine ring, and the methyl ester.

  • Mass Spectrometry: The high-resolution mass spectrum should show a molecular ion peak corresponding to the protonated molecule ([M+H]⁺). The measured mass should be within a few parts per million (ppm) of the calculated exact mass for the molecular formula C₁₄H₂₀NO₄⁺.

Conclusion

The cross-validation of spectral data is a non-negotiable step in chemical synthesis and drug development. This guide has outlined a systematic approach to acquiring and comparing ¹H NMR, ¹³C NMR, and mass spectrometry data for Methyl 4-(2-morpholinoethoxy)benzoate with established literature values. By adhering to these protocols and principles, researchers can ensure the identity, purity, and quality of their synthesized compounds, thereby building a solid foundation for subsequent research and development activities.

References

  • Ela, M. A., Issa, D., & Mansour, F. H. (2018). Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. Medicinal Chemistry, 8(8), 197-201. [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of Methyl 4-(2-morpholinoethoxy)benzoate

As a Senior Application Scientist, I recognize that scaling up complex syntheses requires more than just following a recipe; it requires a deep understanding of molecular behavior, environmental impact, and operational s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that scaling up complex syntheses requires more than just following a recipe; it requires a deep understanding of molecular behavior, environmental impact, and operational safety. Methyl 4-(2-morpholinoethoxy)benzoate is a critical intermediate frequently utilized in the synthesis of semi-synthetic heptapeptidic glycopeptides—potent antibacterial agents targeting resistant strains like S. aureus[1].

Because this molecule contains both a hydrolyzable methyl ester and a tertiary amine (the morpholine ring), its handling and disposal require specific, causality-driven protocols. This guide provides drug development professionals with a validated, step-by-step operational and disposal framework to ensure laboratory safety and environmental compliance[2].

Molecular Context & Hazard Profiling

Understanding the structural causality of the molecule dictates our handling strategy:

  • The Morpholine Moiety: Confers basicity and lipophilicity. Morpholine derivatives are known to be harmful to aquatic organisms and can cause long-term adverse effects in the aquatic environment[3].

  • The Ester Linkage: Susceptible to hydrolysis under basic or acidic conditions. In synthetic workflows, this compound is often saponified using NaOH in methanol to yield 4-(2-morpholinoethoxy)benzoic acid[1].

  • Toxicity & Corrosivity: While the bulky benzoate group reduces the acute corrosivity compared to free morpholine, the compound must still be treated as a severe eye and skin irritant, and a potential systemic toxin if absorbed or inhaled[4].

Operational Handling & Spill Response Protocol

Self-Validating System: To ensure absolute safety, all handling must be verifiable. The protocol below includes built-in validation checks to confirm that containment and neutralization are successful.

Step 1: PPE and Environment Setup
  • Action: Don standard organic synthesis PPE: Nitrile gloves (double-gloving recommended), splash-proof chemical goggles, and a flame-resistant lab coat. Work exclusively within a certified Class II fume hood.

  • Causality: Morpholine derivatives can penetrate standard latex over time. Double-gloving ensures a secondary barrier if the primary glove is breached by carrier solvents (e.g., Methanol or Dichloromethane).

Step 2: Spill Containment (Accidental Release)
  • Action: Immediately isolate the area. Cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or dry sand[4].

  • Causality: Avoid using combustible materials like paper towels. Morpholine derivatives can be reactive or flammable when concentrated, and paper provides unnecessary fuel[4].

  • Validation: After sweeping the absorbent into a hazardous waste bag, wipe the surface with a damp pH test strip. A neutral pH (7.0 ± 0.5) indicates that all basic morpholine residues have been successfully removed.

SpillResponse Start Spill Detected Assess Assess Volume & Toxicity (Fume Hood vs. Open Bench) Start->Assess PPE Don Appropriate PPE (Nitrile, Goggles, Lab Coat) Assess->PPE Contain Contain Spill (Diatomaceous Earth / Sand) PPE->Contain Collect Collect in Chemically Compatible Container Contain->Collect Validate Validation Check: Surface pH = 7.0 Collect->Validate Validate->Contain Fail (Basic pH) Dispose Route to EHS / Incineration Validate->Dispose Pass

Workflow for accidental spill containment and material recovery validation.

Proper Disposal Procedures

Disposal must strictly adhere to EPA/RCRA guidelines (or local equivalents) for hazardous organic waste. Under no circumstances should this compound or its washings be discharged into the municipal sewage system[5].

Step 1: Waste Segregation
  • Action: Separate the waste into designated streams: Solid Organic Waste, Non-Halogenated Liquid Waste, and Halogenated Liquid Waste.

  • Causality: Mixing amine-containing compounds like methyl 4-(2-morpholinoethoxy)benzoate with halogenated solvents (like Chloroform or DCM) over extended periods can lead to slow alkylation reactions. This generates quaternary ammonium salts and can build dangerous pressure in sealed waste carboys.

Step 2: Neutralization of Aqueous Washings
  • Action: If the compound was subjected to saponification (e.g., using NaOH)[1], the resulting aqueous waste will be highly basic. Slowly add 1M HCl to the aqueous waste under continuous stirring until the pH reaches 6.0–8.0.

  • Causality: Environmental regulations prohibit the disposal of highly basic (pH > 9) waste due to corrosivity to plumbing and severe aquatic toxicity.

  • Validation: Use a calibrated pH meter to confirm the solution is within the 6.0–8.0 range before transferring the liquid to the final aqueous waste carboy.

Step 3: Packaging and Labeling
  • Action: Store liquid waste in high-density polyethylene (HDPE) carboys. Label clearly with "Hazardous Waste - Toxic/Irritant", the exact chemical name, and the accumulation start date.

  • Causality: HDPE is chemically resistant to both the basic nature of the morpholine derivative and the organic solvents typically used in its synthesis.

WasteRouting Waste Methyl 4-(2-morpholinoethoxy)benzoate Waste Stream CheckState Determine Physical State & Solvent Matrix Waste->CheckState Solid Solid / Powder Waste CheckState->Solid LiquidNonHal Non-Halogenated Solvent Mixture CheckState->LiquidNonHal LiquidHal Halogenated Solvent Mixture CheckState->LiquidHal Aqueous Aqueous Washings (Basic pH) CheckState->Aqueous SolidBin Solid Organic Waste Bin Solid->SolidBin NonHalBin Non-Halogenated Waste Carboy LiquidNonHal->NonHalBin HalBin Halogenated Waste Carboy LiquidHal->HalBin Avoid Mixing! Neutralize Neutralize to pH 6-8 (Add 1M HCl) Aqueous->Neutralize AqueousBin Aqueous Waste Carboy Neutralize->AqueousBin

Waste segregation and disposal routing decision tree based on physical state.

Data Presentation

Table 1: Physicochemical & Hazard Summary
Property / HazardDescription / SpecificationOperational Implication
Chemical Nature Basic Amine / Hydrolyzable EsterReacts with strong acids; degrades in strong bases.
Physical State Solid/Viscous Liquid (depending on purity)Requires scraping or solvent dissolution for transfer.
Aquatic Toxicity High (Harmful to aquatic life)Strictly prohibited from drain disposal[3].
Skin/Eye Irritation Severe IrritantMandates double-gloving and splash goggles[4].
Primary Waste Code EPA D002 (if pH > 12.5 in aqueous) / Non-RCRA OrganicMust be incinerated at a licensed facility[5].
Table 2: Waste Segregation Matrix
Waste StreamPrimary ComponentsContainer TypeFinal Disposition
Solid Waste Contaminated paper, gloves, empty vialsPolypropylene bags / drumsHigh-temperature Incineration
Aqueous Waste Saponification washings (NaOH/Water)HDPE CarboyNeutralization (pH 6-8), then wastewater treatment
Non-Halogenated Methanol, Ethanol, Ethyl AcetateHDPE CarboySolvent blending / Incineration
Halogenated Dichloromethane, ChloroformHDPE CarboySpecialized Halogen Incineration (Avoid mixing with amines)

References

  • Title: GB2465863A - Semi-synthetic heptapeptidic glycopeptides for the treatment of bacterial infections Source: Google Patents URL
  • Title: 4-(2-Chloroethyl)
  • Source: pentachemicals.
  • Source: carlroth.
  • Title: The global Morpholine market size will be USD 4251.6 million in 2025.

Sources

Handling

Personal protective equipment for handling Methyl 4-(2-morpholinoethoxy)benzoate

A Pragmatic Guide to the Safe Handling of Methyl 4-(2-morpholinoethoxy)benzoate Deconstructing the Hazard Profile: A Three-Pillar Analysis To establish a comprehensive safety protocol, we must first understand the potent...

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Author: BenchChem Technical Support Team. Date: April 2026

A Pragmatic Guide to the Safe Handling of Methyl 4-(2-morpholinoethoxy)benzoate

Deconstructing the Hazard Profile: A Three-Pillar Analysis

To establish a comprehensive safety protocol, we must first understand the potential hazards inherent in the molecular structure of Methyl 4-(2-morpholinoethoxy)benzoate.

  • The Morpholine Moiety: Morpholine is a flammable liquid and is harmful if swallowed.[1][2] It is known to cause severe skin burns and eye damage.[1][2] Therefore, any derivative, including our target compound, should be handled with the assumption of similar corrosive and toxic properties.

  • The Benzoate Ester Group: Methyl benzoate is classified as harmful if swallowed.[3][4] While not typically associated with severe skin irritation, prolonged contact should be avoided.[5] Some benzoate esters may also cause eye irritation.[5]

  • Aromatic Ethers: Aromatic ethers as a class do not present a uniform set of hazards, but it is prudent to handle them with care, particularly concerning inhalation and skin contact.

Given this composite profile, Methyl 4-(2-morpholinoethoxy)benzoate should be treated as a substance that is potentially harmful if ingested, capable of causing skin and severe eye irritation or burns, and may be harmful if inhaled.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE.

Protection Type Equipment Specification Rationale and Field Insights
Eye and Face Protection Tightly fitting chemical safety goggles and a full-face shield.[1][2]The morpholine component presents a significant risk of severe eye damage. A face shield is mandatory when handling stock solutions or during any transfer process where splashing is a possibility.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[1][2] A flame-resistant lab coat is also required.[2]The potential for skin corrosion from the morpholine moiety necessitates the use of gloves with good chemical resistance. Always inspect gloves for any signs of degradation or puncture before use. A lab coat will protect against incidental splashes.
Respiratory Protection All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood.[2]This engineering control is the primary means of preventing inhalation of any potentially harmful aerosols or vapors.

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Weighing -> PPE_Base; SolutionPrep -> PPE_Base; ReactionWorkup -> PPE_Base;

PPE_Base -> FumeHood; SolutionPrep -> AddFaceShield; ReactionWorkup -> AddFaceShield; AddFaceShield -> FumeHood; FumeHood -> End; } Caption: PPE selection workflow for handling the target compound.

Operational and Disposal Plans: A Step-by-Step Guide

A. Safe Handling and Operational Workflow

  • Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Designate a specific area within the hood for the procedure. Ensure an emergency eyewash station and safety shower are accessible.[1]

  • Donning PPE: Put on a lab coat, followed by safety goggles, and finally, chemical-resistant gloves. If a face shield is required, it should be donned last.

  • Handling the Solid:

    • When weighing the solid compound, perform this task within the fume hood to contain any dust.

    • Use a spatula and a weigh boat. Avoid creating dust by handling the material gently.

  • Preparing Solutions:

    • When dissolving the compound, add the solid slowly to the solvent while stirring.

    • All containers must be clearly and accurately labeled with the full chemical name and any known hazards.

  • Post-Handling:

    • Thoroughly decontaminate all non-disposable equipment (glassware, spatulas, etc.) that has come into contact with the chemical.

    • Wipe down the work surface within the fume hood with an appropriate solvent, followed by soap and water.

    • Carefully remove PPE, avoiding self-contamination. Dispose of gloves and any other contaminated disposable items in the designated hazardous waste container.

    • Always wash hands thoroughly with soap and water after completing the work and removing PPE.

B. Emergency Procedures: Spill and Exposure Management

  • Small Spills (within a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill using an inert absorbent material like vermiculite or sand.[2][6]

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[1]

    • Decontaminate the spill area with a suitable solvent, followed by a thorough cleaning with soap and water.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.[1]

    • Rinse the mouth with water.

    • Seek immediate medical attention.

C. Disposal Plan

  • Waste Segregation: All waste materials, including contaminated absorbents, disposable PPE, and solutions containing Methyl 4-(2-morpholinoethoxy)benzoate, must be collected in a dedicated and clearly labeled hazardous waste container.[2]

  • Containerization: Use approved hazardous waste containers that are in good condition and have a secure lid. The container should be made of a compatible material, such as high-density polyethylene.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Methyl 4-(2-morpholinoethoxy)benzoate".[2]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.

By adhering to these rigorous safety protocols, you can effectively manage the risks associated with handling Methyl 4-(2-morpholinoethoxy)benzoate, ensuring a safe and productive research environment.

References

  • PENTA s.r.o. (2025). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • The Lab Depot, Inc. (2020). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. Retrieved from [Link]

  • The Lab Depot, Inc. (2014). Morpholine Safety Data Sheet. Retrieved from [Link]

  • University of California. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • A-5-19. (n.d.).
  • Labour Department. (n.d.). Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. Retrieved from [Link]

  • CPAchem Ltd. (2023). Safety data sheet: Methyl benzoate. Retrieved from [Link]

  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • NextSDS. (n.d.). Methyl 4-(2-morpholin-4-yl-ethoxy)benzoate — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Polyphenyl ether. Retrieved from [Link]

  • Eurofins Scientific. (2024). Chemical Safety | Personal Protective Equipment (PPE). Retrieved from [Link]

  • ChemIndex. (n.d.). 92501-87-6 | Benzoic acid, 4-[2-(4-morpholinyl)ethoxy]-, methyl ester. Retrieved from [Link]

Sources

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